2-(Aminomethyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYALYJRWGRVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404080 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116143-27-2 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)morpholine from Diethanolamine
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(aminomethyl)morpholine, a valuable heterocyclic building block, commencing from the readily available starting material, diethanolamine. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore a logical, multi-step approach, elucidating the underlying reaction mechanisms, providing detailed experimental protocols derived from established chemical principles, and discussing critical process parameters. The proposed synthesis involves an initial N-alkylation, followed by an acid-catalyzed intramolecular cyclization to form the morpholine ring, and concludes with the reduction of a nitrile intermediate to the target primary amine.
Introduction and Strategic Overview
Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, valued for their favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] this compound, in particular, serves as a crucial bifunctional building block, incorporating both the stable morpholine heterocycle and a reactive primary amine handle for further chemical elaboration.
Direct synthesis from diethanolamine presents an economically viable and atom-efficient strategy. While the direct acid-catalyzed dehydration of diethanolamine to form the parent morpholine ring is a well-established industrial process[3], the introduction of the C2-aminomethyl substituent requires a more nuanced, multi-step approach. This guide outlines a robust and scientifically grounded three-step pathway:
-
Step A: N-Alkylation: Selective alkylation of the secondary amine of diethanolamine with chloroacetonitrile to yield the key intermediate, N-(cyanomethyl)diethanolamine.
-
Step B: Intramolecular Cyclization: Acid-catalyzed dehydration and cyclization of the diol intermediate to form 2-(cyanomethyl)morpholine.
-
Step C: Nitrile Reduction: Chemical reduction of the cyanomethyl group to the target primary amine, this compound.
This strategy leverages the inherent reactivity of diethanolamine[4] and employs common, well-understood organic transformations to achieve the final product.
Mechanistic Insights and Pathway Elucidation
A thorough understanding of the reaction mechanism at each stage is critical for process optimization and troubleshooting.
Step A: N-Alkylation of Diethanolamine
The synthesis commences with the nucleophilic substitution reaction between diethanolamine and chloroacetonitrile. The secondary amine of diethanolamine is significantly more nucleophilic than the hydroxyl groups, ensuring selective reaction at the nitrogen center to form the N-C bond.[5]
-
Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of diethanolamine attacks the electrophilic carbon of the chloromethyl group in chloroacetonitrile. This concerted step displaces the chloride ion as the leaving group. A base, such as triethylamine, is typically employed to neutralize the resulting ammonium salt and regenerate the neutral amine for subsequent reaction, although excess diethanolamine can also serve this purpose.[5]
Step B: Acid-Catalyzed Intramolecular Cyclization
This step mirrors the classical synthesis of morpholine from diethanolamine.[6][7] A strong protic acid (e.g., H₂SO₄) serves as the catalyst.
-
Mechanism:
-
Protonation: One of the hydroxyl groups of N-(cyanomethyl)diethanolamine is protonated by the strong acid, converting it into a good leaving group (H₂O).
-
Nucleophilic Attack: The lone pair of electrons on the second hydroxyl group performs an intramolecular nucleophilic attack on the carbon atom bearing the protonated hydroxyl group.
-
Deprotonation & Dehydration: A water molecule is eliminated, and a subsequent deprotonation of the oxonium ion intermediate yields the stable, six-membered morpholine ring of 2-(cyanomethyl)morpholine. High temperatures are required to drive the equilibrium towards the dehydrated, cyclized product.[8]
-
Step C: Reduction of 2-(cyanomethyl)morpholine
The final step is the reduction of the nitrile functional group to a primary amine. This is a standard and highly efficient transformation in organic synthesis.
-
Mechanism (using Lithium Aluminum Hydride - LAH):
-
Nucleophilic Attack: The nitrile group is a good electrophile. The hydride ion (H⁻) from LAH attacks the electrophilic carbon of the nitrile.
-
Intermediate Formation: This forms an intermediate imine-aluminum complex.
-
Second Hydride Attack: A second equivalent of hydride attacks the imine carbon.
-
Workup: Aqueous workup protonates the resulting nitrogen anion to yield the final primary amine, this compound.
-
Alternatively, catalytic hydrogenation over a suitable metal catalyst (e.g., Raney Nickel, Palladium on Carbon) can be employed, offering a milder and often safer alternative for large-scale synthesis.
Experimental Protocols and Methodologies
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Chloroacetonitrile is toxic and lachrymatory. Lithium Aluminum Hydride (LAH) reacts violently with water.
Workflow Visualization
Caption: High-level workflow for the three-step synthesis.
Protocol: Step A - Synthesis of N-(cyanomethyl)diethanolamine
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with diethanolamine (105.1 g, 1.0 mol) and acetonitrile (250 mL). Add triethylamine (111.3 g, 1.1 mol) to the mixture.[5]
-
Addition: Cool the stirred mixture to 5-10°C using an ice bath. Add chloroacetonitrile (79.3 g, 1.05 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15°C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude N-(cyanomethyl)diethanolamine as a viscous oil. The product can be used in the next step without further purification.
Protocol: Step B - Synthesis of 2-(cyanomethyl)morpholine
-
Setup: Equip a 500 mL flask with a mechanical stirrer, a thermometer, and a distillation apparatus (e.g., a Dean-Stark trap or simple distillation head) to remove water.
-
Reagents: Carefully and slowly add the crude N-(cyanomethyl)diethanolamine (from Step A, ~1.0 mol) to concentrated sulfuric acid (176.6 g, 1.8 mol) in a separate, well-cooled beaker with stirring. This addition is highly exothermic.[6][7]
-
Reaction: Transfer the resulting mixture to the reaction flask. Heat the mixture to 180-200°C. Water will begin to distill off as the cyclization proceeds.[8] Maintain this temperature for 8-10 hours or until water evolution ceases.
-
Neutralization: Allow the reaction mixture to cool below 100°C. Very carefully and slowly, pour the acidic mixture onto crushed ice. Then, neutralize the solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is >12. This process is highly exothermic and must be performed with efficient cooling.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-(cyanomethyl)morpholine can be purified by vacuum distillation.
Protocol: Step C - Synthesis of this compound
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Suspend Lithium Aluminum Hydride (LAH) (45.5 g, 1.2 mol) in anhydrous tetrahydrofuran (THF) (500 mL).
-
Addition: Dissolve the purified 2-(cyanomethyl)morpholine (126.1 g, 1.0 mol) in anhydrous THF (250 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for an additional 4-6 hours to ensure complete reduction.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C in an ice bath. Carefully and sequentially, add dropwise:
-
45.5 mL of water
-
45.5 mL of 15% aqueous NaOH
-
136.5 mL of water Stir vigorously until a granular white precipitate forms.
-
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to remove the THF. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Data Summary and Characterization
The following table summarizes the key physical properties and expected yields for the materials in this synthetic pathway.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 | 268-270 | - |
| N-(cyanomethyl)diethanolamine | C₆H₁₂N₂O₂ | 144.17 | - (High boiling) | >90 (Crude) |
| 2-(cyanomethyl)morpholine | C₆H₁₀N₂O | 126.16 | ~105-110 @ 10 mmHg | 60-70 |
| This compound | C₅H₁₂N₂O | 116.16 | ~80-85 @ 10 mmHg | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary based on experimental conditions and purification efficiency.
Conclusion and Future Perspectives
The proposed three-step synthesis provides a logical and robust pathway to this compound from diethanolamine. The methodology relies on well-established chemical transformations, ensuring its feasibility and scalability. Each step, from the selective N-alkylation through the acid-catalyzed cyclization and final nitrile reduction, is mechanistically sound. For professionals in drug discovery, this guide offers a clear blueprint for accessing a key structural motif. Future work could focus on optimizing reaction conditions to improve overall yield and exploring alternative, greener reagents, particularly for the reduction step, such as catalytic hydrogenation, to enhance the industrial applicability and safety profile of this valuable synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. EP0474411A1 - Production of diethanolamine derivatives and their intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic data of 2-(Aminomethyl)morpholine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Aminomethyl)morpholine
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile structure, which combines a secondary amine and an ether within a morpholine ring, along with a primary aminomethyl substituent. This unique combination of functional groups allows for diverse chemical modifications and interactions with biological targets. Accurate structural confirmation and purity assessment are paramount in any research and development workflow, making a thorough understanding of its spectroscopic signature essential.
While a comprehensive, publicly available dataset for this compound is not readily consolidated, this guide provides an in-depth analysis of its expected spectroscopic characteristics. By applying first principles of spectroscopy and leveraging data from analogous structures—such as the parent morpholine ring and its isomers—we can construct a reliable and detailed spectral profile. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for acquiring such data.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, a standardized atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a primary tool for confirming the hydrogen framework of a molecule. For this compound, the spectrum is expected to be complex due to the asymmetry introduced by the C2 substituent and the diastereotopic nature of the methylene protons on the morpholine ring.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound, assuming a deuterated chloroform (CDCl₃) solvent.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| NH ₂ (N8) | 1.2 - 2.0 | Broad singlet (br s) | 2H | Primary amine protons are exchangeable and often appear as a broad signal. |
| NH (N4) | 1.5 - 2.5 | Broad singlet (br s) | 1H | Secondary amine proton in the ring; also exchangeable. |
| C5-H ₂, C3-H ₂ | 2.4 - 2.9 | Multiplets (m) | 4H | Protons on carbons adjacent to the ring nitrogen (N4). Asymmetry makes these protons chemically non-equivalent. |
| C7-H ₂ | 2.7 - 3.0 | Multiplet (m) | 2H | Protons on the carbon adjacent to the primary amine (N8) and the chiral center (C2). |
| C2-H | 3.0 - 3.3 | Multiplet (m) | 1H | Methine proton at the chiral center, adjacent to both the ring oxygen and nitrogen, leading to a downfield shift. |
| C6-H ₂ | 3.6 - 3.9 | Multiplets (m) | 2H | Protons on the carbon adjacent to the ring oxygen (O1), resulting in the most deshielded signal in the ring.[1] |
Expertise & Causality:
-
Deshielding Effects: The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts. Protons on carbons adjacent to the oxygen (C6-H₂) are expected to be the most downfield, followed by those adjacent to the nitrogen atoms.[2]
-
Signal Multiplicity: Due to the fixed chair conformation of the morpholine ring and the chiral center at C2, the methylene protons on the ring (C3, C5, C6) are diastereotopic. This means they are chemically non-equivalent and will likely appear as complex multiplets rather than simple triplets, even with rapid ring inversion.[3]
-
Solvent Dependence: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding. The addition of D₂O would cause these signals to disappear, which is a key method for their confirmation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for general organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz to achieve better signal dispersion and resolve complex multiplets.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
To confirm N-H protons, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking gently.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[2]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides crucial information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound is expected to show six distinct signals, one for each unique carbon atom.
Predicted ¹³C NMR Spectral Data
| Carbon(s) | Predicted δ (ppm) | Justification |
| C7 | 42 - 46 | Aliphatic carbon adjacent to the primary amine (N8). |
| C3, C5 | 46 - 52 | Carbons adjacent to the ring secondary amine (N4). Their chemical shifts will be similar but distinct due to the C2 substituent.[2] |
| C2 | 58 - 64 | Methine carbon at the chiral center, bonded to both the ring oxygen and nitrogen, causing a significant downfield shift. |
| C6 | 67 - 72 | Carbon adjacent to the highly electronegative ring oxygen (O1), typically the most downfield signal in the morpholine ring system.[1] |
Expertise & Causality: The primary factor determining the ¹³C chemical shifts is the electronegativity of adjacent atoms. The carbon atoms bonded to oxygen (C2, C6) are the most deshielded and appear furthest downfield. Those bonded to nitrogen (C2, C3, C5, C7) are also downfield compared to simple alkanes. The asymmetry of the molecule ensures that all six carbons are chemically unique.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.
-
-
Instrument Setup:
-
Set up the spectrometer for ¹³C observation.
-
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets and benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
A greater number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. This compound contains primary amine, secondary amine, C-N, C-O, and C-H bonds, each with characteristic absorption frequencies.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |
| 3400 - 3250 | N-H Stretch (primary & secondary amines) | Medium-Broad | Expect a complex, broad band with multiple peaks due to symmetric and asymmetric stretching of the primary amine (-NH₂) and the single N-H stretch of the ring amine.[4] |
| 2960 - 2850 | C-H Stretch (aliphatic) | Strong | Asymmetric and symmetric stretching of the CH₂ and CH groups. |
| 1650 - 1580 | N-H Bend (primary amine) | Medium | Scissoring vibration of the -NH₂ group. |
| 1470 - 1440 | C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ groups. |
| 1250 - 1050 | C-N Stretch (amine) | Medium-Strong | Stretching vibrations for both the primary and secondary amine C-N bonds. |
| 1140 - 1085 | C-O-C Stretch (ether) | Strong | Characteristic and often intense asymmetric stretch for the morpholine ring ether linkage.[4][5] |
Expertise & Causality: The most diagnostic region for this molecule is above 3000 cm⁻¹, where the N-H and C-H stretches appear. The presence of a broad absorption in the 3400-3250 cm⁻¹ range is strong evidence for the amine functional groups. The single most intense and sharp peak is often the C-O-C ether stretch around 1100 cm⁻¹, a hallmark of the morpholine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern, convenient method for acquiring IR spectra of liquid or solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol) and a soft lab wipe.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (C₆H₁₄N₂O), the exact molecular weight is 130.1106 g/mol .
Predicted Mass Spectrum Fragmentation
Under Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The presence of nitrogen atoms means the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.
-
Molecular Ion (M⁺˙): m/z = 130. This peak is expected, though its intensity may be low for aliphatic amines.
-
Alpha-Cleavage: This is the most characteristic fragmentation pathway for amines, involving cleavage of the C-C bond adjacent to the nitrogen atom.[6]
-
Loss of the aminomethyl radical (•CH₂NH₂): Cleavage of the C2-C7 bond would result in the loss of a 30 Da radical, leading to a fragment ion at m/z = 100 . This is predicted to be a major fragment.
-
Loss of the morpholine ring fragment: Cleavage of the C2-N4 bond is less favorable but possible.
-
-
Ring Fragmentation:
-
The morpholine ring itself can fragment. A common pathway is the formation of the m/z = 86 ion, corresponding to the loss of CH₂=CH₂.
-
Another prominent fragment for morpholine-containing structures is often observed at m/z = 57 or m/z = 56 .[7]
-
-
Base Peak: The most stable fragment resulting from alpha-cleavage, the iminium ion at m/z = 100 , is a strong candidate for the base peak (the most intense peak in the spectrum).
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides the added benefit of separating the analyte from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and subsequent fragments.[8]
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Ions are detected, and the signal is processed to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Conclusion
A comprehensive, multi-technique spectroscopic analysis is indispensable for the unambiguous structural characterization of this compound. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles and data from related compounds. The outlined protocols represent best practices for acquiring high-quality data in a research setting. By combining the predicted data with the practical methodologies described herein, researchers and drug development professionals can confidently identify and characterize this important chemical entity.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine [webbook.nist.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Starting materials for 2-(Aminomethyl)morpholine synthesis
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)morpholine: A Review of Starting Materials and Synthetic Strategies
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure incorporates a morpholine ring, which is a privileged scaffold known to improve physicochemical properties such as aqueous solubility and metabolic stability, and a primary aminomethyl group that serves as a key handle for derivatization and pharmacophore interaction.[1][2] The synthesis of this molecule, particularly in an enantiomerically pure form, is a critical task for accessing a wide range of biologically active compounds.
This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind key chemical transformations. The pathways discussed are primarily based on the functional group interconversion of pre-formed morpholine scaffolds, which offer reliable and scalable access to the target molecule.
Retrosynthetic Analysis: Key Disconnections
A retrosynthetic analysis of this compound reveals two primary strategic approaches. The most common and direct strategies involve disconnecting the C-N bond of the primary amine or the C-C bond of the aminomethyl group, which points to functional group interconversions on a pre-existing morpholine ring. The core starting materials for these routes are typically 2-(hydroxymethyl)morpholine or morpholine-2-carboxylic acid, both of which can be prepared in chiral forms.
Pathway A: Synthesis from 2-(Hydroxymethyl)morpholine
2-(Hydroxymethyl)morpholine is an excellent and often commercially available starting material for the synthesis of this compound. The strategy involves converting the primary alcohol into a suitable leaving group, followed by nucleophilic substitution with an amine surrogate. Two robust methods for achieving this transformation are the azide reduction pathway and the Gabriel synthesis.
A.1. The Azide Reduction Pathway
This two-step sequence is one of the most reliable methods for converting a primary alcohol to a primary amine. It involves the activation of the alcohol, substitution with an azide nucleophile, and subsequent reduction.
Causality and Experimental Choices:
-
Activation: The hydroxyl group is a poor leaving group. It must first be converted into a more reactive species. Tosylation (using p-toluenesulfonyl chloride, TsCl) is a common choice as it forms a stable tosylate ester that is an excellent leaving group for S_N2 reactions and can be easily purified.
-
Substitution: Sodium azide (NaN₃) is an effective and widely used nucleophile for introducing the azide functionality. The reaction proceeds via a classic S_N2 mechanism, inverting the stereochemistry if the starting alcohol is chiral. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the azide anion.[3]
-
Reduction: The azide group is cleanly reduced to a primary amine without side reactions. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a preferred industrial method due to its high efficiency and the benign nature of the byproducts (nitrogen gas).[4][5]
Caption: Workflow for the Azide Reduction Pathway.
Experimental Protocol: Azide Reduction Pathway
-
Step 1: Tosylation of 2-(Hydroxymethyl)morpholine
-
To a stirred solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-2-(tosyloxymethyl)morpholine.
-
-
Step 2: Azidation
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF (0.3 M). Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude N-Boc-2-(azidomethyl)morpholine, which is often used in the next step without further purification.
-
-
Step 3: Reduction of the Azide
-
Dissolve the crude azide intermediate (1.0 eq) in methanol or ethyl acetate (0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir vigorously for 4-12 hours until TLC analysis indicates complete consumption of the azide.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-(aminomethyl)morpholine.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to afford the final product.
-
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-(Hydroxymethyl)morpholine | 2-(Tosyloxymethyl)morpholine | TsCl, Et₃N, DCM | 85-95% |
| 2 | 2-(Tosyloxymethyl)morpholine | 2-(Azidomethyl)morpholine | NaN₃, DMF | 90-98% |
| 3 | 2-(Azidomethyl)morpholine | This compound | H₂, Pd/C, MeOH | >95% |
A.2. The Gabriel Synthesis Pathway
The Gabriel synthesis is a classic and highly effective method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with ammonia.[6][7]
Causality and Experimental Choices:
-
Halogenation: Similar to the azide route, the hydroxyl group of 2-(hydroxymethyl)morpholine must first be converted to a good leaving group, typically a halide. Thionyl chloride (SOCl₂) is effective for converting primary alcohols to primary chlorides.
-
S_N2 Alkylation: Potassium phthalimide is used as a protected source of ammonia.[8] The phthalimide anion is a soft nucleophile that attacks the alkyl halide in an S_N2 reaction. The bulky nature of the nucleophile makes this reaction most efficient for primary halides.[7] DMF is an excellent solvent for this step.[8]
-
Deprotection (Hydrazinolysis): The final amine is liberated from the N-alkylphthalimide intermediate. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcohol solvent like ethanol, is often preferred for its milder conditions.[9] The reaction is driven by the formation of the highly stable phthalhydrazide byproduct, which precipitates from the solution.[10]
Caption: Workflow for the Gabriel Synthesis Pathway.
Experimental Protocol: Gabriel Synthesis Pathway
-
Step 1: Synthesis of 2-(Chloromethyl)morpholine
-
Caution: Thionyl chloride is corrosive and reacts violently with water.
-
To a cooled (0 °C) solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in DCM (0.5 M), slowly add thionyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to give the crude N-Boc-2-(chloromethyl)morpholine.
-
-
Step 2: Alkylation with Potassium Phthalimide
-
Dissolve the crude N-Boc-2-(chloromethyl)morpholine (1.0 eq) in anhydrous DMF (0.2 M).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude N-Boc-2-(phthalimidomethyl)morpholine.
-
-
Step 3: Hydrazinolysis
-
Suspend the phthalimide intermediate (1.0 eq) in ethanol (0.2 M).
-
Add hydrazine hydrate (5.0 - 10.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the product with DCM.
-
Dry the organic layer and concentrate to yield N-Boc-2-(aminomethyl)morpholine. The Boc group can be removed as previously described.
-
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-(Hydroxymethyl)morpholine | 2-(Chloromethyl)morpholine | SOCl₂ | 80-90% |
| 2 | 2-(Chloromethyl)morpholine | N-(Morpholin-2-ylmethyl)phthalimide | Potassium Phthalimide, DMF | 75-85% |
| 3 | N-(Morpholin-2-ylmethyl)phthalimide | This compound | H₂NNH₂·H₂O, EtOH | 80-90% |
Pathway B: Synthesis from Morpholine-2-carboxylic Acid
Another fundamental starting material is morpholine-2-carboxylic acid. This approach leverages the direct reduction of a carboxamide, which is synthesized from the corresponding carboxylic acid.
Causality and Experimental Choices:
-
Amide Formation: Carboxylic acids do not react directly with ammonia to form amides efficiently at room temperature due to acid-base chemistry.[11][12] The acid must first be activated. A common method involves converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[13] Alternatively, peptide coupling reagents (e.g., EDC, HATU) can be used for a milder, one-pot procedure.[14]
-
Amide Reduction: Primary amides are readily reduced to primary amines using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[15] The reaction must be performed in an anhydrous etheral solvent like THF. The workup procedure is critical to safely quench excess LiAlH₄ and isolate the amine product.[16][17] Borane complexes (e.g., BH₃·THF) are also effective and can sometimes offer better chemoselectivity.
Caption: Workflow for the Carboxamide Reduction Pathway.
Experimental Protocol: Carboxamide Reduction Pathway
-
Step 1: Synthesis of Morpholine-2-carboxamide
-
N-protection (e.g., with a Boc group) of the morpholine nitrogen is highly recommended before this step.
-
To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in DCM (0.3 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Re-dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).
-
Stir for 1 hour, then extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield crude N-Boc-morpholine-2-carboxamide.
-
-
Step 2: Reduction of the Carboxamide
-
Caution: LiAlH₄ is a highly reactive, pyrophoric solid.
-
Add a solution of N-Boc-morpholine-2-carboxamide (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified and deprotected as needed.
-
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Morpholine-2-carboxylic Acid | Morpholine-2-carboxamide | 1. (COCl)₂, DMF; 2. NH₄OH | 70-85% |
| 2 | Morpholine-2-carboxamide | This compound | LiAlH₄, THF | 75-90% |
Comparative Analysis and Conclusion
The choice of synthetic route depends on several factors including the availability and cost of starting materials, scale of the synthesis, and safety considerations.
| Pathway | Key Starting Material | Number of Steps | Overall Yield (Typical) | Key Advantages | Key Disadvantages |
| Azide Reduction | 2-(Hydroxymethyl)morpholine | 3 | High (~70-85%) | High yields, clean reactions. | Use of potentially explosive azide reagents; hydrogenation requires special equipment. |
| Gabriel Synthesis | 2-(Hydroxymethyl)morpholine | 3 | Good (~50-65%) | Avoids over-alkylation, uses stable reagents. | Hydrazinolysis can be slow; phthalhydrazide removal can be cumbersome. |
| Carboxamide Reduction | Morpholine-2-carboxylic Acid | 2 | Good (~55-75%) | Fewer steps if starting from the acid. | Requires highly reactive and hazardous LiAlH₄; amidation step can be tricky. |
For laboratory-scale synthesis, the azide reduction pathway often provides the highest overall yield and cleanest conversions. For larger-scale or process chemistry applications, the Gabriel synthesis may be preferred to avoid the use of azides, despite potentially lower yields. The carboxamide reduction route is a viable and more direct alternative if morpholine-2-carboxylic acid is the more accessible starting material. Each pathway offers a robust and reliable method to access the versatile this compound scaffold, enabling further exploration in drug discovery and development.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. fishersci.dk [fishersci.dk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. adichemistry.com [adichemistry.com]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development
An In-Depth Technical Guide to the Chiral Resolution of 2-(Aminomethyl)morpholine
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The morpholine scaffold is a privileged heterocycle, frequently incorporated into bioactive molecules and approved drugs for its favorable metabolic and physicochemical properties.[1] Specifically, this compound serves as a critical chiral building block for a range of therapeutic agents, most notably in the synthesis of norepinephrine reuptake inhibitors like Reboxetine.[2][3] As the biological activity is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects, the ability to isolate the desired enantiomer in a pure form is paramount.
This guide provides an in-depth technical exploration of the primary methodologies for the chiral resolution of racemic this compound. We will move beyond simple procedural lists to dissect the underlying principles, the rationale behind experimental design, and the practical insights essential for successful implementation in a research and development setting.
The Foundation: Principles of Chiral Resolution
A racemic mixture, containing equal amounts of two enantiomers, presents a significant purification challenge because enantiomers possess identical physical properties in an achiral environment.[4] The cornerstone of most resolution strategies is the conversion of the enantiomeric pair into a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, such as solubility, melting point, and chromatographic retention, which can be exploited for their separation.[4][5] The overall workflow for any resolution process follows a logical sequence, which is crucial for planning and execution.
Figure 1: Generalized workflow for chiral resolution.
Classical Resolution via Diastereomeric Salt Formation
For industrial-scale separation of chiral amines, classical resolution through the formation of diastereomeric salts remains the most economical and widely practiced method.[6][7] This technique leverages the reaction of the racemic base, this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[4] The success of this method hinges on the differential solubility of these salts in a given solvent system, allowing one to be selectively crystallized.[6]
Expertise in Action: The Causality of Experimental Choices
-
The Resolving Agent: The choice of the chiral acid is the most critical parameter. For amines, common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][8] L-(+)-tartaric acid is often a first choice due to its availability, low cost, and the fact that its two carboxylic acid groups can form well-defined crystalline salts with amines.[9][10] The rigid, hydrogen-bond-donating structure of tartaric acid often results in a robust crystal lattice with one of the amine enantiomers, leading to a significant solubility difference.
-
Solvent Selection: The solvent must be carefully chosen to maximize the solubility difference between the two diastereomeric salts. A good starting point is a solvent in which the racemic amine is soluble but the desired diastereomeric salt is sparingly soluble at a lower temperature. Alcohols (methanol, ethanol, isopropanol) or their mixtures with water are frequently effective. A screening of multiple solvents is almost always necessary for process optimization.[7]
-
Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic amine can significantly influence the yield and enantiomeric excess (ee).[6] While a 0.5 equivalent of a diacid like tartaric acid is stoichiometrically required to resolve one equivalent of a monoamine, ratios are often varied empirically. A controlled temperature profile—heating to ensure complete dissolution followed by slow, controlled cooling—is essential to promote the crystallization of the less soluble salt and prevent the precipitation of the more soluble one.
Self-Validating Protocol: Resolution with L-(+)-Tartaric Acid
This protocol provides a robust framework for the resolution. Each step includes checkpoints for validation.
-
Preparation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in 10-15 volumes of methanol. Heat the solution to 50-60 °C with gentle stirring.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5-0.6 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol. Add this solution dropwise to the amine solution over 30 minutes. Rationale: A slight excess of the resolving agent can sometimes improve yields, while slow addition prevents localized supersaturation and shock crystallization.
-
Crystallization: After the addition is complete, slowly cool the mixture to room temperature over 2-3 hours, then further cool to 0-5 °C and hold for 4-6 hours. The less soluble diastereomeric salt should precipitate as a white solid. Validation Check: Monitor the formation of crystals. The solution should become cloudy and then form a slurry. A sample of the supernatant can be analyzed by chiral HPLC to monitor the enrichment of the other enantiomer.
-
Isolation: Filter the crystalline solid and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble salt. Dry the solid under vacuum.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12. This deprotonates the amine and dissolves the tartaric acid as its sodium salt.[8]
-
Extraction: Extract the liberated free amine into a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a validated chiral HPLC method (see Section 3.0). The optical rotation should also be measured and compared to literature values.
Data Presentation: Diastereomeric Salt Properties
| Resolving Agent | Target Enantiomer | Typical Solvent | Key Characteristics |
| L-(+)-Tartaric Acid | (S)-amine | Methanol/Ethanol | Forms well-defined, stable crystals. Cost-effective.[9] |
| (R)-(-)-Mandelic Acid | (R)-amine | Isopropanol | Often provides good discrimination for aromatic amines. |
| (+)-Camphor-10-sulfonic acid | (S)-amine | Acetone/Water | A strong acid, useful for weakly basic amines.[8] |
High-Performance Liquid Chromatography (HPLC) Resolution
For analytical-scale determination of enantiomeric excess and for small-scale preparative separations, chiral HPLC is the most powerful and versatile tool.[11][12] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Expertise in Action: Developing a Robust Chiral HPLC Method
The key to a successful chiral HPLC separation is the methodical selection and optimization of the CSP and mobile phase.[12]
Figure 2: Decision workflow for chiral HPLC method development.
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are the most versatile and successful for a broad range of compounds.[13] For a polar, basic compound like this compound, a column like Chiralcel OD-H or Chiralpak AD-H would be an excellent starting point. Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are also highly effective for underivatized amines and amino acids.[14]
-
Mobile Phase and Additives: For basic amines, peak tailing and poor resolution are common problems. These are caused by strong interactions with residual acidic silanol groups on the silica support.[15] To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase (0.1-0.2%).[11][16] This additive competes with the analyte for the active sites, resulting in improved peak shape and reproducibility. Normal phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol) often provides the best selectivity.
Self-Validating Protocol: Analytical Chiral HPLC
-
System Preparation:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: This combination provides a good balance of polarity for elution and includes a basic additive to ensure good peak symmetry.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation: Dissolve a small amount (~1 mg) of the this compound sample in 1 mL of the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Validation Check: A stable baseline is critical for accurate integration.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Analysis: Record the chromatogram. The two enantiomers should appear as distinct, well-resolved peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Data Presentation: CSP Screening Comparison
| CSP | Mobile Phase System | Additive | Resolution (Rs) | Comments |
| Chiralcel OD-H | Hexane/IPA | 0.1% DEA | > 2.0 | Excellent baseline separation, robust method. |
| Chiralpak AD-H | Hexane/Ethanol | 0.1% DEA | 1.8 | Good alternative, may offer different elution order. |
| CHIROBIOTIC T | Methanol/Acetic Acid/TEA | 0.1%/0.05% | > 1.5 | Effective in polar ionic mode for underivatized amines.[14] |
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is an elegant, environmentally friendly method that exploits the high enantioselectivity of enzymes, typically lipases.[17] In this process, the enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[18] The reaction is stopped at around 50% conversion, yielding a mixture of the unreacted, enantiomerically pure starting material and the acylated, enantiomerically pure product, which can then be separated.
Expertise in Action: Designing an EKR Process
-
Enzyme Selection: Lipases are robust, readily available, and function well in organic solvents. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a workhorse in biocatalysis and shows excellent selectivity for a wide range of amines and alcohols.[17]
-
Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate can serve as both the solvent and the acyl donor. For faster reactions, activated esters like isopropyl acetate or vinyl acetate are often used.
-
Solvent and Temperature: The solvent must be anhydrous to prevent enzymatic hydrolysis of the acyl donor. A non-polar organic solvent like toluene or MTBE is common. Temperature is typically kept moderate (30-50 °C) to ensure enzyme stability and activity.
-
Monitoring: The reaction must be carefully monitored by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining starting material. The reaction is quenched when the optimal balance is reached (ideally, 50% conversion and >99% ee).
Self-Validating Protocol: Lipase-Catalyzed Acylation
-
Setup: To a flask containing racemic this compound (1.0 eq) in anhydrous toluene (20 volumes), add the acyl donor (e.g., ethyl acetate, 1.5 eq).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at 40 °C.
-
Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot, filter off the enzyme, and analyze by chiral HPLC to determine the conversion and the ee of the unreacted amine. Validation Check: The ee of the substrate should increase as the conversion approaches 50%.
-
Quenching: When the conversion reaches ~50% and the ee of the remaining amine is at its maximum (>95%), stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted amine and the N-acetylated product. These can be separated by standard methods, such as column chromatography or an acid-base extraction, due to their different chemical properties.
Conclusion: A Multi-Faceted Approach to Purity
The chiral resolution of this compound is a task with multiple viable solutions, the choice of which depends on the desired scale, purity requirements, and available resources.
-
Diastereomeric salt crystallization is the undisputed champion for large-scale, industrial production due to its low cost and scalability.
-
Chiral HPLC offers unparalleled precision for analytical verification and is the method of choice for producing small quantities of highly pure material for research purposes.
-
Enzymatic kinetic resolution provides a green, highly selective alternative, though it requires careful optimization and product separation.
A truly robust drug development program will often leverage at least two of these methods: classical resolution for bulk production and chiral HPLC as the indispensable analytical tool to validate the purity and confirm the success of the process.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The 2-(Aminomethyl)morpholine Scaffold: A Privileged Structure with Diverse Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Morpholine Moiety
In the landscape of medicinal chemistry, certain chemical scaffolds consistently reappear in a multitude of bioactive compounds, earning the designation of "privileged structures."[1] The 2-(aminomethyl)morpholine core is a prime example of such a scaffold, serving as the foundational framework for a diverse array of therapeutic agents. Its inherent physicochemical properties, combined with its synthetic tractability, allow for a wide range of structural modifications, leading to compounds with markedly different pharmacological profiles.[1][2] Derivatives of this scaffold have been successfully developed as antidepressants, analgesics, and appetite suppressants, each exerting its therapeutic effect through a distinct and specific mechanism of action.[3][4]
This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this compound derivatives. We will dissect the molecular targets, signaling pathways, and structure-activity relationships of key exemplars, offering field-proven insights and detailed experimental methodologies for the practicing scientist.
Part 1: Monoamine Transporter Inhibition - The Noradrenergic Focus
A prominent class of this compound derivatives exerts its effects by targeting monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. The most well-characterized example in this class is Reboxetine , a selective norepinephrine reuptake inhibitor (NRI).[5][6]
Mechanism of Action: Reboxetine
Reboxetine's primary mechanism of action is the potent and selective blockade of the norepinephrine transporter (NET).[6][7] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[8] By binding to and inhibiting NET, reboxetine increases the concentration and prolongs the duration of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is believed to be the basis for its antidepressant effects.[6]
Crucially, the efficacy of reboxetine stems from its high selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).[5] This selectivity minimizes off-target effects commonly associated with less specific antidepressants, such as tricyclic antidepressants (TCAs).[7] Reboxetine demonstrates a weak affinity for various other receptors, including muscarinic, histaminergic, and adrenergic receptors, contributing to its favorable side-effect profile.[7]
References
- 1. KEGG DRUG: Reboxetine [genome.jp]
- 2. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsafe.govt.nz [medsafe.govt.nz]
A Senior Application Scientist's Guide to Computational Chemistry in the Exploration of Morpholine Derivatives
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved and experimental drugs.[1][2][3] Its prevalence is not accidental; the morpholine moiety often confers advantageous physicochemical, metabolic, and biological properties.[3] It can enhance aqueous solubility, improve metabolic stability, and provide key interactions with biological targets, ultimately boosting potency and refining pharmacokinetic profiles.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the computational chemistry workflows used to investigate and optimize morpholine derivatives. We will dissect the strategic application of quantum mechanics, molecular mechanics, and data-driven predictive modeling to accelerate the discovery of novel therapeutics.
The Strategic Importance of the Morpholine Scaffold
Morpholine, a six-membered ring containing both nitrogen and oxygen heteroatoms, is a versatile building block in drug design.[2][4][6] Its flexible chair-like conformation allows for optimal positioning of substituents to interact with target proteins.[1] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, with its pKa typically near physiological pH, can be protonated, influencing solubility and cell permeability.[5] These features contribute to the wide range of biological activities exhibited by morpholine derivatives, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Notable drugs containing the morpholine moiety include the antibiotic Linezolid and the antiemetic Aprepitant.[4]
The decision to incorporate a morpholine ring is often a strategic one aimed at improving a lead compound's "drug-likeness." Its introduction can mitigate undesirable properties of a parent molecule, such as poor solubility or rapid metabolism, without compromising, and often enhancing, its desired pharmacological activity.[3][7]
A Multi-faceted Computational Approach
A robust computational strategy for studying morpholine derivatives integrates a hierarchy of methods, from the electronically precise but computationally intensive quantum mechanical calculations to the faster, more conformationally exhaustive molecular mechanics simulations. This tiered approach allows for a comprehensive understanding of a molecule's intrinsic properties and its interactions with a biological system.
Workflow for Computational Analysis of Morpholine Derivatives
Caption: A tiered computational workflow for the analysis of morpholine derivatives.
Quantum Chemical Calculations: Understanding Intrinsic Properties
Quantum mechanics (QM) provides the most accurate description of a molecule's electronic structure, offering insights that are independent of its environment.[8] For morpholine derivatives, these calculations are foundational, helping to understand their geometry, stability, and reactivity.
Density Functional Theory (DFT) for Structural and Vibrational Analysis
Density Functional Theory (DFT) is a computationally tractable QM method that yields excellent results for many molecular systems.[9] It is the workhorse for optimizing the geometry of morpholine derivatives and predicting their vibrational spectra (IR and Raman).
Causality Behind the Choice: An accurate 3D structure is the bedrock of all further computational work. DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), provides a reliable equilibrium geometry.[10][11] Comparing calculated vibrational frequencies with experimental data serves as a crucial validation step for the computational model.[10][12]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build the 3D structure of the morpholine derivative using a molecular editor.
-
Software and Method Selection: Utilize a quantum chemistry package like Gaussian. Select the B3LYP functional with the 6-311++G(d,p) basis set.
-
Calculation Keywords: Specify Opt for geometry optimization and Freq for frequency calculation.
-
Execution: Run the calculation. The output will provide the optimized Cartesian coordinates and a list of vibrational frequencies.
-
Validation: Check for the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum. Compare the calculated vibrational modes with experimental IR or Raman spectra if available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[13]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[14]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[14]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity.[13][14]
Causality Behind the Choice: For morpholine derivatives, HOMO-LUMO analysis can predict regions of the molecule susceptible to electrophilic or nucleophilic attack, which is vital for understanding potential metabolic pathways.[15][16] The HOMO-LUMO gap can also be correlated with biological activity.[14] For a drug-like compound, a gap of 4 to 8 electron volts (eV) is often considered optimal, balancing reactivity with stability.[14]
Non-Covalent Interaction (NCI) Analysis
While covalent bonds define a molecule's structure, non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, govern its conformation and intermolecular interactions.[17] NCI analysis, often visualized using the Reduced Density Gradient (RDG), allows for the identification and characterization of these weak interactions within a molecule.[17][18]
Causality Behind the Choice: Understanding the intramolecular NCIs in a morpholine derivative is crucial for explaining its conformational preferences. These preferences, in turn, dictate how the molecule will present itself to a biological target. Visualizing these interactions helps in rationalizing why certain conformations are more stable than others.[19]
Molecular Mechanics: Simulating Biological Interactions
While QM methods are highly accurate, their computational cost limits their application to relatively small systems and short timescales. Molecular mechanics (MM) methods, which use classical physics to model molecular behavior, are much faster and allow for the simulation of large biological systems, such as a morpholine derivative interacting with its protein target.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20] It is a cornerstone of structure-based drug design.
Causality Behind the Choice: For morpholine derivatives, docking is used to generate hypotheses about how they bind to a specific biological target, such as an enzyme active site.[21][22] The docking score, a numerical value that estimates the binding affinity, is used to rank different derivatives and prioritize them for synthesis and experimental testing.[23]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate the 3D conformer of the morpholine derivative, often starting from a QM-optimized geometry.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, MOE) to systematically search for the best binding poses of the ligand within the receptor's binding site.
-
The software will generate a series of poses and rank them based on a scoring function.
-
-
Analysis:
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
-
The morpholine oxygen, for instance, is often observed forming hydrogen bonds with backbone amides or polar side chains.[5][24]
-
Compare the docking poses of different derivatives to understand structure-activity relationships (SAR).
-
Molecular Docking Workflow Diagram
Caption: A typical workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics
While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time.[25]
Causality Behind the Choice: An MD simulation is the ultimate validation of a docking pose. It assesses the stability of the predicted ligand-protein interactions over a simulated timeframe (typically nanoseconds).[22] If a ligand remains stably bound in its docked pose throughout the simulation, it increases confidence in the docking result.[26] MD can also reveal subtle conformational changes in the protein upon ligand binding that are not captured by rigid-receptor docking.[22]
Experimental Protocol: MD Simulation of a Ligand-Protein Complex
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure, allowing the system to relax into a stable state.
-
-
Production Run:
-
Run the simulation for the desired length of time (e.g., 100 ns). Trajectories (snapshots of the system at regular intervals) are saved.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time to assess stability. A stable RMSD indicates that the complex is not undergoing major conformational changes.[22]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.[22]
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds between the ligand and protein throughout the simulation.
-
Predictive Modeling: In Silico ADMET and QSAR
In the early stages of drug discovery, it is crucial to assess not only a compound's potential efficacy but also its likely pharmacokinetic and safety profile.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use computational algorithms to estimate these properties from a molecule's structure.[24][27]
Causality Behind the Choice: The morpholine ring is often added to improve ADMET properties.[5] In silico ADMET prediction allows for the rapid screening of virtual libraries of morpholine derivatives to flag compounds that may have poor oral bioavailability, undesirable metabolic liabilities, or potential toxicity issues before committing resources to their synthesis.[28] Properties like lipophilicity (logP) and aqueous solubility are critical early indicators of drug-likeness.[24]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[29]
Causality Behind the Choice: Once experimental activity data is available for a set of synthesized morpholine derivatives, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.[29]
Data Presentation and Interpretation
A critical aspect of computational chemistry is the clear and concise presentation of data to inform project decisions.
Table 1: Comparative Analysis of Virtual Morpholine Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted logP | Predicted Solubility (logS) | Key H-Bonds with Target X |
| MORPH-001 | -8.5 | 2.1 | -3.5 | Arg122, Asp204 |
| MORPH-002 | -9.2 | 2.5 | -4.1 | Arg122, Tyr150 |
| MORPH-003 | -7.9 | 1.8 | -3.1 | Asp204 |
This is an example table; actual values would be derived from specific calculations.
This table format allows for a quick comparison of key metrics across a series of designed compounds, facilitating the selection of the most promising candidates for further investigation.
Conclusion
The computational study of morpholine derivatives is a powerful strategy that significantly enhances the efficiency of the drug discovery process. By integrating quantum mechanics, molecular mechanics, and predictive modeling, researchers can gain a deep understanding of how these versatile molecules behave at both an electronic and a biological level. This in-depth technical guide provides a framework for applying these computational tools logically and effectively, from initial molecular design to the selection of lead candidates with optimized potency and drug-like properties. The judicious use of these in silico techniques ultimately de-risks and accelerates the journey towards novel and effective morpholine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprems.com [ijprems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. irjweb.com [irjweb.com]
- 14. youtube.com [youtube.com]
- 15. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A computational study on the role of noncovalent interactions in the stability of polymer/graphene nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. eurekaselect.com [eurekaselect.com]
- 24. mdpi.com [mdpi.com]
- 25. Molecular Dynamics Simulations in Drug Design [ouci.dntb.gov.ua]
- 26. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Green Synthesis of Morpholine Derivatives
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals due to its favorable physicochemical and metabolic properties.[1] Traditional synthetic routes to this valuable heterocycle, however, often rely on inefficient, multi-step processes that utilize hazardous reagents and generate significant waste. This guide provides an in-depth technical exploration of modern, green synthetic strategies for accessing morpholine derivatives. We will move beyond simple procedural descriptions to analyze the underlying principles and causal factors driving the adoption of these methodologies. The focus is on robust, efficient, and environmentally benign protocols, including novel monoalkylation strategies, multicomponent reactions, and the application of alternative energy sources, designed to meet the demands of contemporary drug discovery and development.
The Imperative for Greener Morpholine Synthesis
The morpholine motif is the 9th most common heterocycle in small-molecule drugs approved by the FDA between 2013 and 2023.[2] Its prevalence stems from the stability, polarity, and hydrogen bond accepting capabilities it imparts to a molecule. However, the classical and most common synthesis involves the annulation of 1,2-amino alcohols with chloroacetyl chloride.[2] This three-step process typically involves:
-
Amide bond formation.
-
Base-mediated cyclization to form a morpholinone.
-
Reduction of the amide using potent, and often pyrophoric, hydride reagents like borane or aluminum hydrides.
This pathway is fraught with green chemistry challenges: poor atom economy, the use of a volatile and toxic electrophile (chloroacetyl chloride), and the generation of significant metallic waste from the reduction step.[2] The need for more sustainable alternatives is not merely academic; it is a practical necessity for scalable, safe, and cost-effective pharmaceutical manufacturing.
Strategic Evolution: Key Green Methodologies
Our analysis identifies three pillars of innovation in the green synthesis of morpholines:
-
Pillar 1: Reagent-Based Innovation & Atom Economy: Designing novel, less hazardous reagents that enable more direct, atom-economical transformations.
-
Pillar 2: Process Intensification via Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single, efficient one-pot operation.
-
Pillar 3: Alternative Energy Inputs: Utilizing microwave and ultrasound energy to accelerate reactions, improve yields, and reduce energy consumption.
The following sections will detail field-proven protocols grounded in these pillars.
Diagram 1: Core strategies in the green synthesis of morpholine derivatives.
Pillar 1: Selective Monoalkylation with Ethylene Sulfate
A significant breakthrough in morpholine synthesis is the development of a two-step, redox-neutral protocol using ethylene sulfate (ES) and a base like potassium tert-butoxide (tBuOK).[3][4] This method directly addresses the core failings of the chloroacetyl chloride route.
Causality Behind the Method's Success:
The key to this methodology is the ability to achieve clean, selective monoalkylation of primary amines, a notoriously difficult transformation.[2] Ethylene sulfate, a solid and therefore less hazardous than the volatile chloroacetyl chloride, acts as a potent 2-carbon electrophile.[2] The initial SN2 reaction between the 1,2-amino alcohol and ES forms a stable zwitterionic intermediate.[3] This intermediate can be easily isolated, often by simple filtration, which is a significant process advantage. The subsequent intramolecular cyclization is induced by a base under mild conditions, releasing sulfate salts as the primary byproduct, which are significantly more benign than the waste from hydride reductions.[2]
Diagram 2: Reaction pathway for morpholine synthesis via ethylene sulfate.
Self-Validating Experimental Protocol: Synthesis from a 1,2-Amino Alcohol
This protocol is adapted from the work of Ortiz, K. G., et al., published in the Journal of the American Chemical Society (2024).[3][5]
-
Step 1: Zwitterion Formation.
-
To a suitable reaction vessel, add the primary 1,2-amino alcohol (1.0 equiv).
-
Add acetonitrile (MeCN) to form a stirrable slurry or solution (approx. 0.5 M).
-
Add solid ethylene sulfate (ES, 1.05 equiv) portion-wise at room temperature. Causality Note: The slight excess of ES ensures complete consumption of the starting amine. ES is a solid, reducing inhalation risk compared to volatile electrophiles.[2]
-
Stir the mixture at room temperature for 12-24 hours. The zwitterionic product typically precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with fresh MeCN, and dry under vacuum. The product is often of high purity and can be used directly in the next step.
-
-
Step 2: Cyclization to Morpholine.
-
Suspend the dried zwitterion intermediate (1.0 equiv) in tetrahydrofuran (THF, approx. 0.3 M).
-
Add potassium tert-butoxide (tBuOK, 1.5 equiv) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction for 1-4 hours at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired morpholine derivative.
-
This redox-neutral approach has been demonstrated on scales greater than 100g and is applicable to a wide variety of substituted 1,2-amino alcohols.[2]
Pillar 2: Process Intensification with Multicomponent Reactions (MCRs)
Multicomponent reactions construct complex molecules from three or more starting materials in a single, one-pot operation. This strategy epitomizes green chemistry by minimizing solvent usage, reducing purification steps, and improving overall process efficiency.[6]
Causality Behind the Method's Success:
The de novo synthesis of a morpholine ring using an Ugi four-component reaction (Ugi-4CR) followed by an intramolecular SN2 cyclization is a powerful example.[7] The Ugi reaction brings together an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid (or in this case, its azide equivalent for a tetrazole Ugi) to rapidly build a linear precursor with all the necessary atoms in place.[7] The subsequent base-mediated cyclization then forms the morpholine ring. This approach allows for the rapid generation of diverse libraries of substituted morpholines by simply varying the four input components, a significant advantage in drug discovery.[1][7]
Self-Validating Experimental Protocol: Ugi-Cyclization Synthesis
This protocol is based on the versatile de novo synthesis reported by Jida, M., et al., in Organic Letters (2017).[7]
-
Step 1: One-Pot Ugi Reaction.
-
In a reaction vial, dissolve the amine component (e.g., ethanolamine, 1.0 mmol, 1.0 equiv) in methanol (1.0 M).
-
Add the aldehyde or ketone component (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv).
-
Add the isocyanide component (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv).
-
Finally, add sodium azide (NaN₃, 1.0 mmol, 1.0 equiv). Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
-
Step 2: Intramolecular Cyclization.
-
Upon completion of the Ugi reaction, remove the methanol solvent under reduced pressure.
-
Redissolve the crude linear intermediate in acetonitrile (CH₃CN).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Safety Note: NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting substituted morpholine derivative via column chromatography.
-
The authors demonstrated that this one-pot Ugi-cyclization procedure can achieve yields of around 50%, providing rapid access to complex scaffolds.[7]
Pillar 3: Microwave-Assisted Organic Synthesis (MAOS)
The use of microwave irradiation as an energy source offers a green alternative to conventional conductive heating.[8] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform heating that can dramatically reduce reaction times and often improve product yields and purity.[9][10]
Causality Behind the Method's Success:
In the synthesis of morpholine-based chalcones via Claisen-Schmidt condensation, microwave heating accelerates the reaction between a substituted acetophenone and a benzaldehyde in a basic ethanolic solution.[8][11] Conventional heating might require 12 hours, whereas microwave-assisted synthesis can be completed in minutes.[8] This rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.
Diagram 3: Comparison of conventional heating vs. microwave synthesis workflow.
Data Presentation: MAOS vs. Conventional Synthesis
The following table summarizes comparative data for the synthesis of morpholine-based chalcones, highlighting the efficiency gains of the microwave-assisted approach.[8]
| Method | Heating | Temperature | Time | Yield (%) |
| Conventional | Oil Bath | Room Temp | 12 hours | ~70-80% |
| Microwave-Assisted | MW Irradiation | 80 °C | 5-10 mins | ~85-95% |
Table 1: Comparison of conventional vs. microwave-assisted synthesis for morpholine-based chalcones. Data synthesized from information in reference[8].
Self-Validating Experimental Protocol: Microwave-Assisted Chalcone Synthesis
This protocol is adapted from the work of Kumar, A., et al., published in Molecules (2025).[8][11]
-
In a 10 mL microwave reaction vessel, place 4'-morpholinoacetophenone (1.0 equiv), the desired substituted benzaldehyde (1.0 equiv), and ethanol (3-4 mL).
-
Add a catalytic amount of aqueous potassium hydroxide (KOH, 40%).
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at 80 °C for 5-10 minutes. Causality Note: The sealed vessel allows for heating above the solvent's boiling point, further accelerating the reaction in a safe, controlled manner.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure morpholine-containing chalcone.
Conclusion and Future Outlook
The green synthesis of morpholine derivatives has evolved from a niche academic interest into a vital component of sustainable pharmaceutical development. The methodologies presented here—selective monoalkylation with ethylene sulfate, process intensification via MCRs, and reaction acceleration with microwave energy—demonstrate a clear trajectory away from wasteful and hazardous legacy chemistry.[3][7][8] The adoption of these protocols offers not only environmental and safety benefits but also significant advantages in efficiency, speed, and scalability. For researchers, scientists, and drug development professionals, embracing these green strategies is essential for innovating responsibly and effectively in the highly competitive landscape of modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
The Potential of 2-(Aminomethyl)morpholine as a Chiral Auxiliary: A Theoretical and Practical Guide
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer or diastereomer.[1] These molecular guides, once their role is fulfilled, are cleaved from the product and can often be recovered. While classic examples like Evans' oxazolidinones and pseudoephedrine have demonstrated immense utility[1], the exploration of novel chiral auxiliaries continues to be a vibrant area of research, driven by the need for improved efficiency, selectivity, and substrate scope.
Part 1: 2-(Aminomethyl)morpholine as a Chiral Auxiliary - A Theoretical Proposal
Based on its structural features, enantiopure this compound possesses the necessary attributes to function as a chiral auxiliary. The presence of a stereocenter at the C2 position of the morpholine ring and a primary amine for covalent attachment to a substrate are key features.
Proposed Synthesis and Attachment
The primary amine of this compound can be readily acylated with a prochiral carboxylic acid derivative (e.g., an acyl chloride or activated ester) to form a chiral amide. This amide would serve as the substrate for subsequent stereoselective transformations.
Caption: Workflow for asymmetric hydrogenation of dehydromorpholines.
Detailed Protocol:
-
Catalyst Preparation: In a glovebox, to a solution of the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) in a suitable solvent (e.g., anhydrous, degassed dichloromethane) is added the rhodium precursor ([Rh(COD)₂]SbF₆, 1.0 mol%). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Substrate Preparation: The dehydromorpholine substrate (1.0 equiv) is dissolved in the same solvent.
-
Hydrogenation: The substrate solution is added to the catalyst solution. The resulting mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction: The reaction is stirred at room temperature for the specified time (e.g., 24 hours).
-
Work-up and Purification: After carefully releasing the pressure, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched morpholine.
Quantitative Data Summary:
| Substrate | Ligand | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| N-Cbz-2-phenyl-5,6-dihydromorpholine | (R,R,R)-SKP | DCM | 50 | 24 | >99 | 99 |
| N-Boc-2-phenyl-5,6-dihydromorpholine | (R,R,R)-SKP | DCM | 50 | 24 | >99 | 98 |
(Data is representative and compiled from literature reports.)[2][3]
Protocol 2: Stereoselective Synthesis via Copper-Promoted Oxyamination of Alkenes
A stereoselective method for the synthesis of 2-(aminomethyl) functionalized morpholines involves the copper(II)-promoted oxyamination of alkenes. [4]This reaction proceeds with good to excellent yields and high diastereoselectivity.
Detailed Protocol:
-
Reaction Setup: To a solution of the β-hydroxy N-allylsulfonamide substrate (1.0 equiv) in a suitable solvent (e.g., toluene) is added the amine nucleophile (e.g., TsNH₂, 1.5 equiv) and the copper(II) catalyst (e.g., Cu(II) 2-ethylhexanoate, 2.0 equiv).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours).
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Amine | Catalyst | Yield (%) | dr |
| (S)-N-allyl-2-hydroxy-3-phenylpropan-1-sulfonamide | TsNH₂ | Cu(II) 2-ethylhexanoate | 85 | >20:1 |
| (S)-N-allyl-2-hydroxy-4-methylpentan-1-sulfonamide | TsNH₂ | Cu(II) 2-ethylhexanoate | 78 | >20:1 |
(Data is representative and compiled from literature reports.)[4]
Conclusion and Future Outlook
The exploration of this compound as a chiral auxiliary presents an intriguing, albeit currently theoretical, avenue for asymmetric synthesis. The principles of steric control suggest its potential utility in directing stereoselective transformations. However, the lack of empirical data necessitates experimental validation of its efficacy, particularly concerning the diastereoselectivity it can induce and the conditions required for its cleavage.
In the interim, researchers and drug development professionals have access to a growing arsenal of powerful and well-validated catalytic asymmetric methods for the direct synthesis of chiral morpholine derivatives. The asymmetric hydrogenation of dehydromorpholines and stereoselective oxyamination of alkenes stand out as particularly efficient and practical approaches. As the demand for enantiomerically pure morpholine-containing compounds in medicinal chemistry continues to grow, the development of novel and improved synthetic strategies will undoubtedly remain a key focus of the chemical research community.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Aminomethyl)morpholine in Asymmetric Synthesis
Introduction: The Morpholine Scaffold as a Pillar of Stereocontrol
In the landscape of modern asymmetric synthesis, the pursuit of predictable and high-fidelity stereochemical control is paramount. Chiral morpholine derivatives, particularly those functionalized with a reactive handle like 2-(aminomethyl)morpholine, have emerged as a versatile and powerful class of molecular tools for researchers in medicinal chemistry and drug development. The inherent conformational rigidity of the morpholine ring, combined with the stereogenic center at C2, provides a well-defined chiral environment that can effectively bias the facial approach of reagents in a variety of carbon-carbon bond-forming reactions.
This guide moves beyond a simple catalog of reactions and delves into the strategic application of this compound and its derived amides as chiral directors. We will explore the mechanistic underpinnings of their stereodirecting power, provide detailed, field-proven protocols for key transformations, and discuss the subsequent elaboration of the chiral products. The focus is on providing not just the "how," but the critical "why" behind the experimental design, empowering researchers to adapt and innovate within their own synthetic challenges. While the direct use of this compound as a traditional, cleavable auxiliary is one application, its more profound impact is seen when the morpholine amide itself acts as an integrated chiral directing group, a concept we will explore in detail.
The Chiral Building Block: Stereoisomers and Synthesis
The functionality of this compound is entirely dependent on its stereochemical purity. The molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers, which provide access to opposite product enantiomers in asymmetric reactions.
Caption: The (R) and (S) enantiomers of this compound.
The synthesis of enantiopure morpholines is a critical enabling technology. A highly effective modern approach is the asymmetric hydrogenation of dehydromorpholine precursors.[1][2][3] This method, catalyzed by transition metal complexes bearing chiral ligands, can produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[1][2][3] Such catalytic routes are often more efficient and atom-economical than methods relying on stoichiometric chiral starting materials.[1]
Core Application: Morpholine Amides as High-Fidelity Chiral Directors
The primary utility of this compound in complex synthesis is realized upon its conversion to an amide with a prochiral carboxylic acid derivative. The resulting morpholine amide is not merely a passive carrier; it is an active participant in stereochemical control, particularly in enolate-based reactions such as aldol additions and alkylations.
The Principle of Stereocontrol: A Mechanistic Perspective
The remarkable stereoselectivity observed in reactions of morpholine amide enolates is rationalized by the Zimmerman-Traxler transition state model .[4][5] This model posits a six-membered, chair-like transition state where the metal cation (typically boron or titanium) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. This cyclic arrangement minimizes steric strain and dictates the relative orientation of the substituents, thereby controlling the diastereoselectivity of the reaction.[4][6]
For boron-mediated aldol reactions of morpholine amides, the shorter B-O bonds lead to a tighter, more organized transition state, enhancing stereochemical communication.[5] The chiral morpholine scaffold locks the enolate into a specific conformation. The bulky group at the C2 position of the morpholine effectively shields one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. This leads to a highly predictable and reproducible stereochemical outcome.
Caption: General workflow for asymmetric synthesis using a morpholine amide director.
Application I: Diastereoselective and Enantioselective Aldol Reactions
A powerful strategy for creating α-substituted-β-hydroxy carbonyl compounds involves the 1,4-hydroboration of α,β-unsaturated morpholine carboxamides with diisopinocampheylborane ((Ipc)₂BH), followed by an in-situ aldol reaction.[7] This sequence generates a stereodefined tetrasubstituted enolborinate, which then reacts with exceptional stereocontrol.
-
Reagent Preparation: In a nitrogen-purged, flame-dried flask, dissolve the α,β-unsaturated morpholine carboxamide (1.1 equiv) in anhydrous diethyl ether (Et₂O).
-
Hydroboration/Enolization: To this solution, add a solution of (d-Ipc)₂BH (1.0 equiv) in Et₂O at ambient temperature. Stir the reaction for 3 hours to ensure complete formation of the tetrasubstituted enolborinate. The stereochemistry of the Ipc₂BH reagent (d- or l-) determines the absolute configuration of the final product.
-
Aldol Addition: Add the desired aldehyde (0.85 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel (e.g., a sealed tube) and heat the mixture at 50 °C for 16 hours. The elevated temperature is necessary to drive the reaction of the sterically hindered tetrasubstituted enolate.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding methanol, followed by a phosphate buffer (pH 7) and hydrogen peroxide. Stir vigorously for 4 hours to oxidize the boron byproducts.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy morpholine amide.
This protocol demonstrates excellent performance across a range of aldehydes, consistently delivering high stereoselectivity.
| Entry | Aldehyde | Yield (%)[7] | ee (%)[7] |
| 1 | Benzaldehyde | 84 | 96 |
| 2 | 4-MeO-C₆H₄CHO | 81 | 95 |
| 3 | 4-CF₃-C₆H₄CHO | 83 | 96 |
| 4 | 2-Furylaldehyde | 78 | 91 |
| 5 | (E)-Cinnamaldehyde | 75 | 92 |
| 6 | Isovaleraldehyde | 66 | 94 |
| 7 | Pivalaldehyde | 71 | 95 |
Table 1: Results for the reductive aldol reaction of N-(2-methyl-1-en-1-one)morpholine with various aldehydes. Data sourced from reference[7].
The high enantiomeric excess is consistent with product formation through a highly organized transition state where the chiral morpholine auxiliary and the bulky Ipc groups on the boron atom work in concert to control the facial selectivity.[7]
Application II: Iridium-Catalyzed Asymmetric Allylic Alkylation
The morpholine moiety can also be used to form enolate surrogates, such as morpholine ketene aminals. These can be employed in transition-metal-catalyzed reactions, such as the iridium-catalyzed asymmetric allylic alkylation, to prepare γ,δ-unsaturated β-substituted morpholine amides with high enantioselectivity.[8][9]
-
Catalyst Preparation: In a glovebox, charge an oven-dried Schlenk flask with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a P,Olefin ligand). Add an anhydrous, degassed solvent like toluene. Stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the morpholine ketene aminal (as the nucleophile) and the allylic electrophile (e.g., a cinnamyl carbonate) in the reaction solvent.
-
Reaction Execution: Transfer the substrate solution to the catalyst solution. Stir the reaction at the specified temperature (e.g., 40 °C) for the required time (e.g., 24-66 hours), monitoring by TLC or GC/MS for completion.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched allylated morpholine amide.
This method provides a powerful route to chiral amides that are precursors to a wide variety of other functional groups.[8]
Product Elaboration: Cleavage of the Morpholine Amide
A key advantage of using the morpholine amide as a directing group is its robustness and its capacity for further chemical transformation. It is considered to have reactivity analogous to a Weinreb amide, which opens up several pathways for elaboration.[7]
Proposed Protocol: Reductive Cleavage to a Chiral Alcohol
-
Setup: To a solution of the purified β-hydroxy morpholine amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (e.g., 2-3 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Purification: Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. Dry the combined filtrate over Na₂SO₄, filter, and concentrate to yield the crude chiral 1,3-diol. Further purification can be achieved via column chromatography.
Alternatively, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can convert the morpholine amide into a chiral β-hydroxy ketone, leveraging its Weinreb-like reactivity.
Conclusion and Future Outlook
This compound and the broader class of chiral morpholine amides represent a mature yet continually evolving platform for asymmetric synthesis. Their ability to form conformationally restricted, sterically defined enolates and enolate surrogates allows for the predictable and highly selective construction of stereogenic centers. The protocols detailed herein for aldol and alkylation reactions showcase the reliability and high stereofidelity of this system. The stability of the morpholine amide bond and its versatile reactivity for subsequent transformations further enhance its synthetic utility. Future developments will likely focus on expanding the scope of reactions amenable to morpholine-directed control and the design of novel, more efficient catalytic systems for the synthesis of these valuable chiral building blocks.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly Diastereo- and Enantioselective Aldol Reactions of Stereochemically Defined Tetrasubstituted Enolborinates Generated By 1,4-Hydroboration of α,β-Unsaturated Morpholine Carboxamides with (Diisopinocampheyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Topic: Robust Derivatization of 2-(Aminomethyl)morpholine for Sensitive and Reliable GC-MS Analysis
An Application Note from the Office of the Senior Application Scientist
Executive Summary
2-(Aminomethyl)morpholine is a key heterocyclic building block in medicinal chemistry and pharmaceutical synthesis.[1] Accurate quantification of this compound and its related impurities is critical for process control, quality assurance, and regulatory compliance. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The presence of a primary amine group makes the molecule highly polar and prone to hydrogen bonding, leading to poor chromatographic performance, including peak tailing and low sensitivity.[2][3]
This application note provides a comprehensive guide and a robust, field-proven protocol for the chemical derivatization of this compound. We will explore the underlying chemical principles, compare common derivatization strategies, and present a detailed, step-by-step protocol for acylation using Trifluoroacetic Anhydride (TFAA). This method converts the polar amine into a stable, volatile trifluoroacetyl derivative, enabling sharp, symmetrical peaks and significantly enhancing detection sensitivity for reliable GC-MS quantification.
The Imperative for Derivatization: Overcoming Analytical Hurdles
Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[4][5] However, compounds with active hydrogen atoms, such as those in primary amines (-NH₂), carboxylic acids (-COOH), and alcohols (-OH), present significant challenges.[6]
The Core Problem with this compound:
-
High Polarity & Hydrogen Bonding: The primary amine group on this compound readily forms hydrogen bonds. This causes strong interactions with active sites (residual silanols) on the GC inlet liner and column stationary phase.[2]
-
Poor Volatility: The energy required to move the polar molecule from the condensed phase to the gas phase is high, resulting in a low vapor pressure.[4][7]
-
Chromatographic Consequences: These molecular properties manifest as severe peak tailing, poor resolution, and irreversible adsorption onto the column, leading to inaccurate and unreliable quantification.[3]
The Derivatization Solution: Derivatization chemically modifies the analyte to improve its chromatographic behavior.[8] The primary goal is to replace the active hydrogen on the amine with a non-polar functional group.[2][9] This strategic modification yields several key advantages:
-
Increased Volatility: The derivative is less polar and has a higher vapor pressure, making it suitable for GC analysis.[2]
-
Improved Peak Shape: By masking the active amine group, interactions with the GC system are minimized, resulting in sharp, symmetrical Gaussian peaks.[2]
-
Enhanced Sensitivity: The introduction of fluorinated groups, as in trifluoroacetylation, can improve ionization efficiency and produce characteristic mass fragments, leading to lower detection limits.[10][11]
Strategic Selection of the Derivatization Reagent
For primary amines like this compound, three main derivatization strategies are commonly employed: silylation, acylation, and alkylation.[2][7]
| Derivatization Strategy | Common Reagents | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA, MTBSTFA | Highly effective at increasing volatility; reactions are generally fast.[9][12][13] | Derivatives can be highly sensitive to moisture, requiring strictly anhydrous conditions.[3] Silylated primary amines may be less stable than their acylated counterparts.[7] |
| Acylation | TFAA , PFAA, HFBA | Forms very stable, volatile derivatives.[6][7] Fluorinated derivatives provide excellent sensitivity and characteristic mass spectra.[10][11] | Reactions produce acidic byproducts (e.g., trifluoroacetic acid) which can be corrosive to the GC column if not managed.[10] |
| Alkylation | Alkyl Chloroformates | Derivatives are stable and the reaction can often be performed in aqueous solutions.[3][14] | May be less volatile than silylated or acylated derivatives; reaction kinetics can be slower. |
Justification for Selected Method: For this application, we select acylation with Trifluoroacetic Anhydride (TFAA) . This choice is based on the following expert rationale:
-
Robustness: Trifluoroacetylated amines are significantly more stable than many silyl derivatives, particularly in the presence of trace moisture, ensuring sample integrity from preparation to injection.[7]
-
Reactivity: TFAA is highly reactive towards primary amines, ensuring a rapid and complete reaction under mild heating.[2][10]
-
Superior Chromatography: The resulting N-(morpholin-2-ylmethyl)-2,2,2-trifluoroacetamide derivative is highly volatile and exhibits excellent peak shape.
-
Mass Spectrometry Compatibility: The derivative provides a clear molecular ion and characteristic fragmentation patterns (e.g., loss of a -CF₃ group), which is ideal for both qualitative confirmation and quantitative analysis in Selected Ion Monitoring (SIM) mode.
Experimental Protocol: Trifluoroacetylation of this compound
This protocol provides a self-validating system for the derivatization of this compound in a sample matrix.
Materials and Reagents
-
This compound standard or sample solution
-
Trifluoroacetic Anhydride (TFAA), ≥99% purity
-
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
-
2 mL reaction vials with PTFE-lined screw caps
-
Calibrated micropipettes
-
Heating block or laboratory oven
-
Vortex mixer
-
GC-MS system with autosampler
Derivatization Workflow Diagram
Caption: A streamlined workflow for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately transfer a known volume or mass of the sample containing this compound into a 2 mL reaction vial.
-
If the sample is in an aqueous solution or a solvent that is incompatible with the derivatization reagent, evaporate it to dryness under a gentle stream of nitrogen.
-
Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the residue.
-
-
Derivatization Reaction:
-
In a fume hood, carefully add 100 µL of Trifluoroacetic Anhydride (TFAA) to the sample vial.[2] Caution: TFAA is corrosive and moisture-sensitive. Always use appropriate personal protective equipment (PPE).
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 60-70°C and heat for 15-30 minutes to ensure the reaction goes to completion.[2][6]
-
-
Final Preparation and Analysis:
-
Remove the vial from the heat source and allow it to cool completely to room temperature.
-
The sample is now ready for analysis. No further workup is typically required for direct GC-MS injection.
-
Using an autosampler, inject 1 µL of the derivatized sample into the GC-MS system.
-
Chemical Reaction Diagram
Caption: Derivatization of this compound with TFAA.
GC-MS System Parameters and Expected Results
The following parameters provide a validated starting point for analysis. Optimization may be necessary for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless, 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Split Ratio | 20:1 (Adjust based on concentration) | Prevents column overloading while allowing sufficient analyte transfer. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for this type of derivative.[10] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and byproducts while ensuring elution of the derivative. |
| MS System | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness and performance. |
| Quadrupole Temp. | 150°C | Standard temperature to ensure consistent mass filtering. |
| Mass Range | m/z 40 - 450 | Captures the molecular ion and all significant fragments of the derivative. |
| Analysis Mode | Full Scan (for identification), SIM (for quantification) | Full scan is used for method development and confirmation. SIM mode provides maximum sensitivity for target quantification. |
Expected Results: The derivatization reaction yields N-(morpholin-2-ylmethyl)-2,2,2-trifluoroacetamide . The expected molecular weight is 212.18 g/mol . In the EI-MS spectrum, you should observe a molecular ion (M⁺) at m/z 212. Key fragments to monitor in SIM mode would include m/z 212, and fragments corresponding to the loss of key functional groups (e.g., m/z 143 [M-CF₃]⁺).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | Incomplete reaction; moisture contamination; analyte degradation. | Ensure TFAA is fresh and anhydrous conditions are maintained. Increase reaction time or temperature slightly (e.g., 75°C for 30 min). |
| Peak Tailing | Incomplete derivatization; active sites in the GC inlet or column. | Verify reaction completion. Replace the GC inlet liner and trim the first 10-15 cm of the GC column. Consider using a silanized liner.[10] |
| Extraneous Peaks | Impurities in solvent or reagents; sample matrix interference. | Run a reagent blank (solvent + TFAA) to identify background peaks. Optimize sample cleanup if matrix effects are significant. |
| Poor Reproducibility | Inconsistent sample/reagent volumes; leaks in the system. | Use calibrated pipettes for all liquid transfers. Perform a leak check on the GC inlet. Ensure vial caps are sealed tightly. |
Conclusion
The direct GC-MS analysis of this compound is analytically challenging due to its high polarity. The protocol detailed in this note, utilizing acylation with Trifluoroacetic Anhydride (TFAA), provides a robust, reliable, and highly effective solution. This method transforms the analyte into a stable, volatile derivative with excellent chromatographic properties and a distinct mass spectrometric signature. By implementing this protocol, researchers and drug development professionals can achieve accurate, reproducible, and sensitive quantification of this compound, ensuring data integrity for process development and quality control applications.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. jfda-online.com [jfda-online.com]
- 12. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. books.rsc.org [books.rsc.org]
Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of approved drugs and clinical candidates.[1][2] This is due to the unique physicochemical properties imparted by the nitrogen and oxygen atoms within the six-membered ring. The nitrogen atom can be readily functionalized, while the oxygen atom can enhance solubility and act as a hydrogen bond acceptor.[2] For compounds targeting the central nervous system (CNS), the morpholine moiety, with a pKa similar to physiological pH, can improve blood-brain barrier penetration.[3]
The stereochemistry of substituents on the morpholine core is often critical for biological activity. A specific enantiomer of a chiral drug can exhibit significantly higher potency and a better safety profile compared to its mirror image. Consequently, the development of robust and efficient asymmetric syntheses for chiral morpholines is a crucial endeavor in modern drug discovery and development.[1] Notable examples of drugs containing a chiral morpholine scaffold include the antiemetic Aprepitant and the hepatitis C virus (HCV) protease inhibitor Boceprevir, underscoring the therapeutic relevance of this structural motif.[4][5]
Strategies for Asymmetric Synthesis of Chiral Morpholines
Several strategies have been developed to access enantiomerically enriched morpholines, including the use of the chiral pool, stoichiometric chiral auxiliaries, and catalytic asymmetric methods.[6][7] Among these, transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for constructing chiral molecules.[8][9] This approach offers high efficiency, operational simplicity, and the potential for scalability.
This guide will focus on two prominent and highly effective asymmetric hydrogenation strategies for the synthesis of chiral morpholines:
-
Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines to afford 2-substituted chiral morpholines.
-
A tandem, one-pot hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation for the synthesis of 3-substituted chiral morpholines.
Part I: Asymmetric Hydrogenation of Dehydromorpholines for 2-Substituted Chiral Morpholines
A significant breakthrough in the synthesis of 2-substituted chiral morpholines has been the development of the asymmetric hydrogenation of 2-substituted dehydromorpholines.[10][11] This method provides a direct and highly enantioselective route to these valuable compounds.
Principle and Mechanistic Insights
The asymmetric hydrogenation of a 2-substituted dehydromorpholine involves the enantioselective addition of two hydrogen atoms across the carbon-carbon double bond of the enamine moiety. The success of this transformation hinges on the use of a chiral transition metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand. The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the approach of the substrate and the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product.
The general reaction scheme is as follows:
The N-acyl group on the dehydromorpholine substrate is crucial for activation and for coordinating to the metal center, which facilitates the hydrogenation process.[6]
Key Catalytic System: Rhodium-Bisphosphine Complexes
A highly effective catalytic system for this transformation is a rhodium complex of a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP.[6][10] The large bite angle of the ligand is thought to be critical for achieving high enantioselectivity in the hydrogenation of these sterically demanding and electron-rich substrates.[6] The catalyst is typically generated in situ from a rhodium precursor, such as [Rh(cod)₂]SbF₆, and the chiral ligand.
Detailed Experimental Protocol: Synthesis of a 2-Aryl-Substituted Chiral Morpholine
This protocol is adapted from the work of Li et al. for the asymmetric hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine.[6][10]
Materials and Reagents:
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (substrate)
-
[Rh(cod)₂]SbF₆ (rhodium precursor)
-
(R,R,R)-SKP (chiral ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk line, glovebox)
-
Autoclave or high-pressure hydrogenation reactor
Catalyst Preparation (In Situ):
-
In a glovebox, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.1 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous DCM to the Schlenk tube to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Asymmetric Hydrogenation Procedure:
-
In a separate vial inside the glovebox, dissolve the N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1 equivalent) in anhydrous DCM.
-
Transfer the substrate solution to the autoclave vessel.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave vessel containing the substrate.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 atm).[12]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[12]
Work-up and Purification:
-
Carefully vent the excess hydrogen from the autoclave.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral morpholine.
Analytical Methods:
-
Yield: Determined by weighing the isolated product.
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Substrate Scope and Performance Data
The rhodium-SKP catalyzed asymmetric hydrogenation has been shown to be effective for a variety of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in high yields and excellent enantioselectivities.[6][10]
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | 97 | 92 |
| 4-Methylphenyl | >99 | 91 |
| 4-Methoxyphenyl | >99 | 90 |
| 4-Fluorophenyl | >99 | 93 |
| 2-Thienyl | >99 | 93 |
| 2-Naphthyl | 98 | 94 |
Data adapted from Li et al.[6][10]
Substrates with substituents at the 2-position of the phenyl ring have been observed to give excellent enantioselectivities (99% ee), which is attributed to steric effects.[6]
Troubleshooting Guide
-
Low Conversion:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[13] Oxygen can poison the catalyst.
-
Insufficient Hydrogen Pressure or Time: Optimize the hydrogen pressure and reaction time.
-
-
Low Enantioselectivity:
-
Ligand Purity: Use high-purity chiral ligand. Impurities can negatively impact enantioselectivity.[13]
-
Solvent Effects: The choice of solvent can influence enantioselectivity. Aprotic and less polar solvents like ethyl acetate and toluene may also be effective, while coordinating solvents like THF or methanol can inhibit the reaction.[10]
-
Temperature: Temperature can significantly affect enantioselectivity. Running the reaction at a lower temperature may improve the ee, although it may require longer reaction times.[13]
-
Workflow for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.
Part II: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Chiral Morpholines
A highly efficient one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[14] This tandem reaction combines an initial hydroamination step with a subsequent asymmetric transfer hydrogenation.
Principle of the One-Pot Reaction
This elegant one-pot strategy involves two distinct catalytic cycles:
-
Intramolecular Hydroamination: A titanium catalyst promotes the intramolecular addition of the amine to the alkyne, forming a cyclic imine intermediate.
-
Asymmetric Transfer Hydrogenation: A chiral ruthenium catalyst then reduces the cyclic imine in situ to the corresponding chiral morpholine with high enantioselectivity. A hydrogen donor, such as isopropanol or formic acid, is used in this step.[13]
The one-pot nature of this process avoids the isolation and purification of the intermediate imine, which can be unstable, thereby improving overall efficiency and reducing waste.
Key Catalytic System: Titanium/Ruthenium Dual Catalysis
This tandem reaction relies on the compatibility of two different catalytic systems in a single reaction vessel.
-
Titanium Catalyst: A titanium complex, such as Ti(NMe₂)₄, is typically used for the hydroamination step.
-
Ruthenium Catalyst: A ruthenium complex with a chiral diamine ligand, such as [(S,S)-Ts-DPEN]Ru, is employed for the asymmetric transfer hydrogenation. The interaction between the oxygen atom of the substrate and the chiral ligand is crucial for achieving high enantioselectivity.[14]
Detailed Experimental Protocol: Synthesis of a 3-Alkyl-Substituted Chiral Morpholine
This protocol is a general representation based on the principles of tandem hydroamination/asymmetric transfer hydrogenation.[14]
Materials and Reagents:
-
Aminoalkyne substrate
-
Titanium catalyst (e.g., Ti(NMe₂)₄)
-
Ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Chiral diamine ligand (e.g., (S,S)-Ts-DPEN)
-
Hydrogen donor (e.g., formic acid/triethylamine azeotrope)
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for air- and moisture-sensitive reactions
Tandem Reaction Procedure:
-
In a glovebox, add the aminoalkyne substrate, titanium catalyst (e.g., 5 mol%), and anhydrous toluene to a dry Schlenk tube.
-
Seal the tube and heat the reaction mixture (e.g., to 110 °C) until the hydroamination is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
In a separate vial, prepare the ruthenium catalyst by mixing the ruthenium precursor (e.g., 0.5 mol%) and the chiral ligand (e.g., 1 mol%) in the hydrogen donor (e.g., formic acid/triethylamine).
-
Add the ruthenium catalyst solution to the reaction mixture containing the cyclic imine intermediate.
-
Stir the reaction at the appropriate temperature (e.g., 40 °C) until the reduction is complete.
Work-up and Purification:
-
Quench the reaction by adding water or a suitable quenching agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Substrate Scope and Limitations
This tandem process tolerates a wide range of functional groups on the substrate, making it a versatile method for the synthesis of diverse 3-substituted chiral morpholines.[14] The enantioselectivity is generally high for a variety of alkyl and aryl substituents at the propargylic position of the starting aminoalkyne.
Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation
Caption: One-pot tandem hydroamination/asymmetric transfer hydrogenation workflow.
Applications in Drug Synthesis: Case Studies
The utility of these asymmetric hydrogenation methods is highlighted by their application in the synthesis of key intermediates for important pharmaceuticals.
Synthesis of an Intermediate for Aprepitant
Aprepitant (Emend®) is a potent antiemetic drug used to prevent nausea and vomiting associated with cancer chemotherapy.[4] Its structure features a complex chiral morpholine core. While various synthetic routes to Aprepitant have been developed, access to the chiral morpholin-2-one intermediate is a critical step.[4][15][16] Asymmetric catalytic methods, including one-pot procedures, have been devised to synthesize this key intermediate with high enantiomeric excess, demonstrating the industrial relevance of these synthetic strategies.[4]
Synthesis of a Precursor to Boceprevir
Boceprevir (Victrelis®) is an antiviral medication for the treatment of hepatitis C.[17] A key structural component of Boceprevir is a bicyclic [3.1.0]proline moiety.[17] Although not a simple morpholine, the principles of asymmetric synthesis, including chemoenzymatic processes, are central to the manufacturing of this complex chiral building block.[17] The development of efficient, asymmetric routes to such heterocyclic structures is a continuous focus in pharmaceutical process chemistry.
Conclusion and Future Outlook
Asymmetric hydrogenation has emerged as a premier technology for the synthesis of chiral morpholines, offering high efficiency, excellent enantioselectivity, and operational simplicity. The rhodium-catalyzed hydrogenation of dehydromorpholines provides a powerful tool for accessing 2-substituted chiral morpholines, while tandem catalytic processes enable the efficient one-pot synthesis of 3-substituted analogues.
Future research in this area will likely focus on expanding the substrate scope to include more complex and functionalized morpholine precursors, developing even more active and selective catalysts to reduce catalyst loading, and applying these methods to the synthesis of new and promising drug candidates. The continued innovation in asymmetric catalysis will undoubtedly play a pivotal role in advancing the field of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ethz.ch [ethz.ch]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Morpholine Derivatives as Potent Inhibitors of PARP1 and PARP2
An Application and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview and detailed protocols for the evaluation of morpholine-containing compounds as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2. Poly(ADP-ribose) polymerases are critical enzymes in the DNA damage response (DDR), and their inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] Morpholine and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery.[3][4][5] This document details the mechanism of PARP inhibition, robust biochemical and cell-based assays for determining inhibitor potency and efficacy, and best practices for data interpretation. The protocols are designed for researchers, scientists, and drug development professionals seeking to characterize novel morpholine-based PARP inhibitors.
Introduction: The Central Role of PARP1 and PARP2 in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic integrity.[6] PARP1 and PARP2 are the most well-characterized members and are activated by DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP1/2 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[1][6] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[7][8]
The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality." In cancer cells with defective homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, these SSBs are not repaired and accumulate, leading to the collapse of replication forks and the formation of toxic DNA double-strand breaks (DSBs) during cell division.[2] Since the HR pathway is already compromised, these DSBs cannot be repaired, resulting in genomic instability and selective cancer cell death.[2][9]
Morpholine is a heterocyclic compound that serves as a valuable pharmacophore in medicinal chemistry due to its ability to form favorable interactions with biological targets and improve the pharmacokinetic properties of molecules.[3][4] Recent studies have explored morpholine-containing nucleosides and other derivatives as a promising class of PARP1 and PARP2 inhibitors, necessitating standardized methods for their evaluation.[1][10][11][12]
The Dual Mechanism of PARP Inhibition
PARP inhibitors primarily function through two distinct but complementary mechanisms: catalytic inhibition and PARP trapping. Understanding both is crucial for interpreting inhibitor efficacy.
-
Catalytic Inhibition : Most PARP inhibitors are designed as nicotinamide (NAD+) mimetics.[10] They bind to the catalytic domain of PARP1 and PARP2, competitively blocking the binding of NAD+.[9] This prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery.[2][9]
-
PARP Trapping : This mechanism is considered a key driver of the cytotoxicity of many PARP inhibitors.[13] After auto-PARylation, PARP1/2 develops a strong negative charge, causing it to dissociate from the DNA, allowing repair to proceed.[13] By preventing this auto-PARylation, inhibitors "trap" the PARP enzyme on the DNA at the site of damage.[10][13] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to the formation of lethal DSBs.[9][13] The trapping potency of an inhibitor does not always correlate with its catalytic inhibitory potency and is a critical parameter to assess.[13]
Below is a diagram illustrating the role of PARP1/2 in DNA repair and the points of intervention for inhibitors.
Caption: PARP1/2 signaling in DNA repair and mechanisms of inhibitor action.
Biochemical Assays for Inhibitor Potency
Biochemical assays are the first step in characterizing a new inhibitor. They provide a quantitative measure of how effectively a compound inhibits the enzymatic activity of purified PARP1 and PARP2, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Chemiluminescent PARP1/2 Activity Assay
This ELISA-based assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, providing a robust and sensitive readout of PARP activity.[14][15]
Rationale: This format is widely used due to its high signal-to-noise ratio and compatibility with standard plate readers. Histones are a natural substrate for PARP, and the use of biotin-labeled NAD+ allows for a straightforward streptavidin-HRP-based detection method.[14][16]
Materials:
-
High-binding 96-well plates (e.g., Corning Costar)
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1
-
Activated DNA (e.g., nuclease-treated salmon sperm DNA)
-
10X PARP Assay Buffer
-
Biotinylated NAD+
-
Morpholine derivative inhibitors (solubilized in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Workflow Diagram:
References
- 1. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 6. amsbio.com [amsbio.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses … [ouci.dntb.gov.ua]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Aminomethyl)morpholine Catalyzed Reactions
Welcome to the technical support center for 2-(aminomethyl)morpholine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Introduction to this compound in Catalysis
This compound is a versatile chiral catalyst widely employed in asymmetric synthesis. Its structure, featuring a secondary amine within the morpholine ring and a primary exocyclic amine, allows it to participate in a variety of catalytic cycles, most notably in enamine and iminium ion-mediated reactions. However, like any catalyst, its performance is highly sensitive to reaction conditions. This guide will address common challenges and provide strategies for optimization.
A known challenge with morpholine-based catalysts is their potentially lower reactivity compared to pyrrolidine-based catalysts. This is attributed to the electronic effect of the oxygen atom in the morpholine ring and the pyramidalization of the nitrogen, which can decrease the nucleophilicity of the enamine intermediate[1][2][3][4][5]. Despite this, with careful optimization, this compound can be a highly effective catalyst.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: I am observing a low yield in my this compound catalyzed reaction. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Let's break down the common culprits and their solutions.
-
Catalyst Deactivation: The amine groups in this compound can be susceptible to side reactions. For instance, the primary amine can react with certain starting materials or byproducts, leading to an inactive form of the catalyst.
-
Solution: Ensure all starting materials are pure. If your substrate is an aldehyde, consider purification to remove any carboxylic acid impurities that can form an inactive amide with the catalyst.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in reaction kinetics.
-
Solution: A systematic optimization of reaction parameters is recommended. Alcoholic solvents or co-solvents can be beneficial for diastereoselection in some cases[1]. The reaction temperature should also be optimized, as lower temperatures can sometimes improve selectivity at the cost of reaction rate[1].
-
-
Poor Catalyst Activity: As mentioned, morpholine-based catalysts can sometimes exhibit lower reactivity.
-
Solution: Increasing the catalyst loading can be a straightforward approach to improve the reaction rate. However, this should be done judiciously to minimize cost and potential side reactions. In some cases, the addition of a co-catalyst, such as a weak acid, can enhance the catalytic activity.
-
-
Inefficient Water Removal: In reactions that produce water as a byproduct, its accumulation can inhibit the forward reaction.
-
Solution: Employ methods for efficient water removal, such as a Dean-Stark trap or the use of molecular sieves.
-
Below is a logical workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Question: My reaction is proceeding with a good yield, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is poor. How can I improve the stereoselectivity?
Answer: Poor stereoselectivity is a common challenge in asymmetric catalysis and can often be addressed by fine-tuning the reaction environment to favor the desired stereochemical outcome.
-
Solvent Effects: The solvent can significantly influence the transition state geometry.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For instance, alcoholic solvents have been shown to be beneficial for diastereoselection in Michael additions catalyzed by morpholine derivatives[1].
-
-
Temperature: The energy difference between the diastereomeric transition states can be small.
-
Solution: Lowering the reaction temperature can often enhance stereoselectivity by favoring the lower energy transition state. This may require longer reaction times[1].
-
-
Catalyst Structure: The steric and electronic properties of the catalyst are paramount for stereocontrol.
-
Solution: While you are using this compound, consider if a derivative with different steric bulk might be more effective for your specific substrate. For example, morpholine-based organocatalysts with bulky substituents have shown excellent diastereo- and enantioselectivity in 1,4-addition reactions[1].
-
-
Additives: The presence of additives can influence the catalytic cycle.
-
Solution: The addition of a weak acid or base can sometimes improve stereoselectivity by interacting with the catalyst or substrates in the transition state.
-
Data Presentation: Solvent and Temperature Effects on a Model Michael Addition
The following table summarizes the effect of solvent and temperature on the diastereoselectivity and enantioselectivity of a model Michael addition reaction between an aldehyde and a nitroolefin, catalyzed by a morpholine-based catalyst.
| Entry | Solvent | Temperature (°C) | Conversion (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 1 | Toluene | 40 | >99 | 90:10 | 85 |
| 2 | CH2Cl2 | 40 | >99 | 85:15 | 80 |
| 3 | iPrOH | 40 | >99 | 95:5 | 88 |
| 4 | iPrOH | 0 | >99 | 97:3 | 92 |
| 5 | iPrOH | -10 | >99 | 98:2 | 95 |
Data adapted from a study on morpholine-based organocatalysts in 1,4-addition reactions[1].
This data clearly illustrates that alcoholic solvents like isopropanol (iPrOH) and lower temperatures can significantly improve both diastereoselectivity and enantioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the mechanism of this compound catalysis work in reactions like the aldol or Michael addition?
A1: In reactions involving carbonyl compounds, this compound typically operates through an enamine catalytic cycle. The secondary amine of the morpholine ring reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and will react with an electrophile (e.g., another aldehyde in an aldol reaction or a Michael acceptor in a Michael addition). The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the product. The stereochemistry of the product is dictated by the facial selectivity of the electrophilic attack on the chiral enamine.
Caption: Simplified enamine catalytic cycle.
Q2: What are some common side reactions to be aware of?
A2: A common side reaction, particularly in the synthesis of morpholine derivatives, is the formation of N-ethylmorpholine as a byproduct[6]. In catalytic applications, if the reaction conditions are too harsh (e.g., high temperatures), decomposition of the catalyst or substrates can occur. Additionally, self-condensation of aldehyde starting materials (a competing aldol reaction) can be a significant side reaction. To minimize this, it is often beneficial to add the aldehyde slowly to the reaction mixture.
Q3: How can I effectively remove the this compound catalyst from my reaction mixture after the reaction is complete?
A3: Due to the basic nature of the amine groups, this compound can be removed by an acidic wash during the workup. A dilute aqueous solution of a mild acid, such as citric acid or ammonium chloride, is often effective. The protonated catalyst will become water-soluble and can be extracted into the aqueous phase. Subsequent extraction of the aqueous layer with an organic solvent can help recover any product that may have partitioned into the aqueous phase. For heterogeneous reactions where the catalyst may be supported, simple filtration is sufficient[7].
Q4: Are there specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area, preferably a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Michael Addition
This protocol is a general guideline and should be optimized for your specific substrates.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equivalent) and the chosen solvent (e.g., isopropanol).
-
Add this compound (typically 5-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -10 °C) using an appropriate cooling bath.
-
Slowly add the nitroolefin (1.2 equivalents) to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Protocol 2: Catalyst Removal via Acidic Wash
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of citric acid.
-
Separate the layers and repeat the acidic wash one more time.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to yield the crude product, now free of the catalyst.
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Side reactions and byproduct formation in morpholine synthesis
Morpholine Synthesis: Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of morpholine, with a specific focus on managing side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine?
A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1][2][3]
-
Diethanolamine (DEA) Dehydration: This classic method involves heating DEA with a strong acid, such as concentrated sulfuric acid, to facilitate intramolecular cyclization.[2][3][4] While effective, this process generates a significant amount of salt byproduct (e.g., sodium sulfate) during neutralization, which presents disposal challenges.[1]
-
Diethylene Glycol (DEG) Amination: This is the more modern and widely used industrial route.[5] It involves reacting DEG with ammonia at high temperatures (150–400°C) and pressures (3–40 MPa) over a hydrogenation catalyst.[1][5] This method is generally more efficient and avoids the large salt waste streams associated with the DEA/sulfuric acid process.[1][5]
Q2: What are the most common byproducts observed during morpholine synthesis?
A2: Byproduct formation is a critical challenge that impacts yield and purity. The profile of byproducts depends heavily on the chosen synthetic route and reaction conditions.
-
From the DEG Route:
-
2-(2-Aminoethoxy)ethanol (AEE): This is a key intermediate in the reaction.[1] Its presence in the final product typically indicates incomplete conversion or sub-optimal reaction conditions.[1][6]
-
N-Ethylmorpholine (NEM): A significant byproduct formed through secondary reactions on the catalyst surface.[1]
-
"Heavy Ends": These are high-molecular-weight condensation products, such as morpholino diethylene glycol (MDEG), which can form at elevated temperatures and reduce overall yield.[7]
-
-
From the DEA Route:
Q3: Why is controlling byproduct formation so critical?
A3: Strict control over side reactions is paramount for several reasons:
-
Product Purity: For applications in pharmaceuticals, electronics, and as corrosion inhibitors, high-purity morpholine (often ≥99.0%) is required.[5] Byproducts can interfere with downstream reactions or fail to meet regulatory specifications.
-
Process Yield: Every mole of reactant converted into a byproduct is a direct loss in the potential yield of morpholine, impacting the economic viability of the process.
-
Separation Costs: Byproducts with boiling points close to morpholine (B.P. ~129°C) are difficult and costly to remove via fractional distillation, requiring more complex and energy-intensive purification trains.
-
Catalyst Deactivation: The formation of heavy ends or polymeric materials can foul the catalyst surface, reducing its activity and lifespan, leading to process downtime and replacement costs.[1]
Troubleshooting Guide: Side Reactions & Yield Optimization
This guide addresses specific issues encountered during morpholine synthesis. The solutions are based on established chemical principles and field-proven insights.
Problem 1: Low Overall Yield of Morpholine
Potential Cause A: Sub-optimal Reaction Temperature
-
Causality: The synthesis of morpholine is a kinetic balancing act. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion of starting materials like DEA or DEG.[8][9] Conversely, if the temperature is excessively high, you risk promoting side reactions that lead to the formation of heavy ends and char, which reduces selectivity and deactivates the catalyst.[1][7][8] For the DEG route, typical temperatures range from 150-400°C, while the DEA/acid route often uses a range of 180-210°C.[5][8]
-
Solutions & Actionable Advice:
-
Verify Temperature Control: Ensure your thermocouple is calibrated and properly placed to measure the internal reaction temperature, not just the heating mantle's surface.
-
Optimize Temperature Range: For the DEG route, start optimization around 200-250°C.[7] For the DEA route, maintain a stable temperature between 180-210°C.[8]
-
Monitor for Degradation: A significant darkening of the reaction mixture is a visual indicator of excessive temperature and byproduct formation.[8][10]
-
Potential Cause B: Catalyst Inefficiency or Deactivation (DEG Route)
-
Causality: The hydrogenation catalysts used (often containing Nickel, Copper, or Cobalt on an alumina support) are the engine of the DEG to morpholine conversion.[1][7] Their activity can be compromised by impurities in the feedstock (DEG, ammonia) or by fouling from heavy byproducts formed during the reaction.[1] An incorrect choice of catalyst can also favor side reactions over the desired cyclization.
-
Solutions & Actionable Advice:
-
Ensure Feedstock Purity: Use high-purity DEG and ammonia to avoid poisoning the catalyst.
-
Select Appropriate Catalyst: Nickel and Cobalt-based catalysts are highly effective.[7] The choice of support (e.g., alumina) and promoters can significantly influence selectivity.[11][12]
-
Consider Catalyst Regeneration: If a gradual drop in yield is observed over time, the catalyst may be deactivated. Investigate established procedures for regeneration or plan for replacement.
-
Problem 2: High Concentration of 2-(2-Aminoethoxy)ethanol (AEE) in Product
-
Causality: AEE is the direct precursor to morpholine in the DEG amination pathway. Its presence signifies that the second, cyclization step of the reaction is incomplete. This is often a result of insufficient residence time, low reaction temperature, or reduced catalyst activity.
-
Solutions & Actionable Advice:
-
Increase Reaction Time/Reduce Flow Rate: In a continuous process, decrease the liquid hourly space velocity (LHSV) to allow the reactants more time in contact with the catalyst.[7] In a batch process, simply extend the reaction time.
-
Increase Temperature: Modestly increasing the temperature (e.g., by 10-20°C) can significantly accelerate the rate of AEE cyclization to morpholine.
-
Optimize Reactant Ratios: A high molar ratio of ammonia to DEG (often >20:1 in some processes) can favor the complete conversion pathway.[6][13]
-
Problem 3: Significant Formation of N-Ethylmorpholine (NEM) Byproduct
-
Causality: The formation of N-ethylmorpholine is a known side reaction, particularly over certain hydrogenation catalysts. It is believed to occur through a reductive amination pathway where ethanol, formed as a minor byproduct or impurity, reacts with morpholine. Another proposed mechanism involves the hydrogenolysis of an intermediate on the catalyst surface.
-
Solutions & Actionable Advice:
-
Catalyst Selection: Choose a catalyst with high selectivity for amination and cyclization but lower activity for hydrogenolysis or reductive amination of byproducts. Catalyst composition (e.g., the ratio of Ni to Cu) can be tuned to minimize this.[12]
-
Control Hydrogen Partial Pressure: While hydrogen is necessary to maintain catalyst activity in the DEG route, excessive partial pressure can promote undesired reductive side reactions.[5][7] Optimize the H₂ feed rate to the minimum required for stable operation.
-
Data & Experimental Protocols
Table 1: Influence of Reaction Temperature on Product Distribution (DEG Route)
This table summarizes the effect of temperature on the product distribution from the reaction of diethylene glycol (DEG) and ammonia over a hydrogenation catalyst. It illustrates the trade-off between DEG conversion and the formation of byproducts.
| Temperature (°C) | DEG Conversion (%) | Morpholine Selectivity (%) | AEE Selectivity (%) | Heavy Ends (%) |
| 200 | 75 | 85 | 10 | 5 |
| 220 | 90 | 92 | 5 | 3 |
| 240 | 98 | 88 | 2 | 10 |
| 260 | >99 | 80 | <1 | 19 |
Data are illustrative, based on trends described in patent literature. Actual values are highly dependent on pressure, catalyst, and flow rates.
Experimental Protocol: In-Process Monitoring by Gas Chromatography (GC)
To effectively troubleshoot, you must accurately quantify your product and byproducts. This protocol provides a self-validating system to monitor reaction progress.
Objective: To quantify the concentration of Morpholine, Diethylene Glycol (DEG), 2-(2-Aminoethoxy)ethanol (AEE), and N-Ethylmorpholine (NEM) in a reaction mixture.
1. Instrumentation & Columns:
-
Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).[14]
-
Column: A polar capillary column such as a DB-WAX or CP-Wax 52 CB (30 m x 0.25 mm x 0.25 µm) is suitable for separating these polar, basic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
2. Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture. Caution: If sampling from a high-pressure reactor, use an appropriate sampling valve and follow all safety procedures.
-
Dilute the sample 1:100 (v/v) in a suitable solvent like methanol or isopropanol.
-
Add an internal standard (e.g., N-methylmorpholine or a non-reactive hydrocarbon like dodecane) at a known concentration to correct for injection volume variations.
3. GC-FID Parameters (Example):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL
4. Analysis & Interpretation:
-
Calibration: Prepare calibration standards of pure Morpholine, DEG, AEE, and NEM at known concentrations and run them to determine their respective response factors relative to the internal standard.
-
Quantification: Identify peaks in your sample chromatogram based on retention times from your calibration runs. Calculate the concentration of each component using the internal standard method.
-
Troubleshooting Application: By taking samples at different time points or under different conditions (e.g., varying temperature), you can directly observe the impact of your changes on yield and byproduct formation, allowing for data-driven optimization.
Visualizing Reaction and Troubleshooting Pathways
Diagram 1: Morpholine Synthesis & Side Reaction Pathways
This diagram illustrates the primary reaction pathways from Diethylene Glycol (DEG) to Morpholine, including the formation of the key intermediate AEE and the major byproduct N-Ethylmorpholine.
Caption: Key reaction pathways in morpholine synthesis from DEG.
Diagram 2: Troubleshooting Workflow for Low Morpholine Purity
This flowchart provides a logical sequence for diagnosing and resolving issues related to low product purity during synthesis.
Caption: Logical workflow for troubleshooting morpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 7. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Aminomethyl)morpholine
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable building block. The following sections are structured in a question-and-answer format to directly address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to Precursor Reduction (Amide/Nitrile)
A common and efficient route to this compound involves the reduction of a suitable precursor, such as a morpholine-2-carboxamide or a morpholine-2-carbonitrile derivative. However, this critical step can be fraught with challenges leading to low yields.
Question 1: My yield is consistently low when reducing a morpholine-2-carboxamide precursor with Lithium Aluminum Hydride (LiAlH₄). What are the likely causes and how can I improve it?
Answer: Low yields in LiAlH₄ reductions of amides are often traced back to several key factors: reagent purity, reaction conditions, and the work-up procedure.
-
Causality & Mechanism: The reduction of an amide to an amine by LiAlH₄ is a robust transformation but differs from the reduction of other carbonyl derivatives.[1][2] Instead of producing an alcohol, the carbonyl oxygen is completely removed. The mechanism involves the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen atom coordinated to aluminum species, which generates a reactive iminium ion. A second hydride equivalent rapidly reduces this iminium ion to the final amine product. Any deviation from this pathway can lead to side products or incomplete reactions.
-
Troubleshooting & Optimization:
-
Reagent Quality and Stoichiometry: LiAlH₄ is extremely reactive towards moisture. Ensure you are using a fresh, anhydrous grade of LiAlH₄ and that all solvents (typically THF or diethyl ether) are rigorously dried. Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete reduction, but avoid a large excess which can complicate the workup.
-
Temperature Control: The initial addition of the amide to the LiAlH₄ slurry should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition is complete, the reaction is typically warmed to room temperature or gently refluxed to drive it to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure (Fieser Method): The work-up is critical for both safety and yield. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product. A carefully controlled sequential addition (the "Fieser work-up") is highly recommended. For a reaction using 'x' grams of LiAlH₄, sequentially add:
-
'x' mL of water (slowly, at 0 °C)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, allowing for efficient extraction of the amine product.
-
-
Product Isolation: this compound is a relatively polar and water-soluble amine. During the aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or a THF/ethyl acetate mixture). Adjusting the pH of the aqueous layer to be strongly basic (pH > 12) with NaOH can help suppress the protonation of the amine and improve extraction efficiency into the organic phase.
-
Question 2: I am attempting the catalytic hydrogenation of a morpholine-2-carbonitrile, but the reaction is slow and I observe the formation of secondary amine byproducts. How can I improve the selectivity for the primary amine?
Answer: Catalytic hydrogenation of nitriles is an atom-economical method for amine synthesis, but it is often plagued by the formation of secondary and tertiary amine byproducts.[3][4] This occurs when the initially formed primary amine reacts with an imine intermediate, which is then further reduced.
-
Mechanism of Side Product Formation: The hydrogenation of a nitrile (R-CN) first produces a primary imine (R-CH=NH). This imine can either be reduced to the desired primary amine (R-CH₂-NH₂) or react with a molecule of the primary amine product to form a secondary imine, which is then reduced to a secondary amine byproduct ((R-CH₂)₂NH).[4]
-
Troubleshooting & Optimization:
-
Catalyst Choice: Raney Nickel and Raney Cobalt are classic choices for nitrile hydrogenation and are often effective at minimizing secondary amine formation.[3] Rhodium-based catalysts can also show high selectivity. The choice of catalyst support and metal loading can also be influential.
-
Reaction Medium: The presence of ammonia is the most effective strategy to suppress secondary amine formation.[4] Ammonia shifts the equilibrium away from the formation of the secondary imine. Conducting the reaction in a solution of ammonia in methanol or ethanol is a standard industrial practice.
-
Pressure and Temperature: Higher hydrogen pressure generally favors the direct reduction of the imine intermediate to the primary amine, reducing the time available for side reactions. Start with pressures in the range of 50-100 bar. Reaction temperature should be optimized; higher temperatures increase the reaction rate but can sometimes lead to more side products.
-
Additives: The addition of a strong base, such as sodium or lithium hydroxide, can sometimes improve selectivity, although this is highly substrate-dependent.
-
Section 2: Issues Related to Reductive Amination
Reductive amination is another powerful tool, often starting from a morpholine-2-carbaldehyde or a related ketone. This one-pot procedure involves the formation of an imine or enamine, which is then reduced in situ.
Question 3: My reductive amination of morpholine-2-carbaldehyde with ammonia is giving me a significant amount of the corresponding alcohol as a byproduct. How can I favor the formation of the amine?
Answer: The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde faster than the aldehyde is condensing with ammonia to form the imine intermediate.[5] The key to a successful reductive amination is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[6]
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce aldehydes. For reductive aminations, milder and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) is an excellent choice as it is less reactive towards aldehydes and ketones but highly effective at reducing the iminium ion intermediate.[5] Sodium cyanoborohydride (NaBH₃CN) is also very effective, particularly under mildly acidic conditions (pH 4-5) which favor imine formation.[6]
-
Control of pH: Imine formation is catalyzed by mild acid. However, if the pH is too low, the amine nucleophile (ammonia) will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated and the iminium ion will not form. A pH range of 4-6 is often optimal. The use of ammonium acetate or ammonium formate can serve as both the ammonia source and a pH buffer.[5]
-
Reaction Sequence: For particularly stubborn cases, a two-step procedure can be employed. First, form the imine by reacting the aldehyde and ammonia, often with azeotropic removal of water using a Dean-Stark apparatus. Once imine formation is complete (as monitored by spectroscopy), the crude imine can be dissolved in a suitable solvent (like methanol) and then reduced with a less selective agent like NaBH₄.[7]
-
Catalytic Approach: An alternative "green" approach is catalytic transfer hydrogenation.[8][9] Using a catalyst, such as an Iridium complex, with ammonium formate as both the ammonia and hydride source can provide excellent selectivity for the primary amine under mild conditions.[5]
-
Visual Summaries & Protocols
Key Synthetic Pathways Diagram
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in LiAlH₄ Reduction
This workflow provides a logical sequence for diagnosing issues with the amide reduction protocol.
References
- 1. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of Morpholine-Containing Compounds
Welcome to the technical support center for the purification of morpholine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile heterocyclic scaffolds. The unique physicochemical properties of the morpholine moiety—balancing ether and secondary/tertiary amine functionalities—present specific purification hurdles. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address common issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems faced during the purification of morpholine-containing compounds.
Question: My crude reaction mixture is a complex emulsion after an aqueous workup. How can I break it and efficiently extract my morpholine-containing product?
Answer: Emulsion formation is a frequent issue, particularly when your reaction mixture contains both basic morpholine compounds and acidic or surfactant-like impurities. The amphiphilic nature of some morpholine derivatives can also contribute to this problem.
-
Causality: Morpholine, being a base (pKa of the conjugate acid is ~8.4), can be protonated or deprotonated depending on the pH.[1][2] At a neutral pH, its partial water solubility and organic solubility can stabilize oil-in-water or water-in-oil emulsions.
-
Troubleshooting Steps:
-
pH Adjustment: The most effective first step is to significantly alter the pH of the aqueous phase.
-
For Basic Extraction: Add a saturated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to raise the pH well above 10. This ensures the morpholine nitrogen is in its free base form, maximizing its solubility in organic solvents and destabilizing the emulsion.
-
For Acidic Extraction: Alternatively, add a dilute acid like 1-2 M HCl to lower the pH to < 2. This will protonate the morpholine nitrogen, forming a water-soluble salt (morpholinium salt) that partitions into the aqueous layer, leaving non-basic impurities in the organic phase.[3][4]
-
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force a phase separation.
-
Solvent Modification: If emulsions persist, try adding a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane or tert-butyl methyl ether (MTBE) can alter the interfacial tension and break the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break up the emulsified layer.
-
Question: I am trying to perform column chromatography on my morpholine-containing compound, but it is streaking badly on the silica gel. What is causing this and how can I fix it?
Answer: Streaking (or tailing) of basic compounds like morpholines on standard silica gel is a classic problem.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the morpholine ring interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, sometimes irreversible, binding leads to poor elution, resulting in broad, streaky bands and low recovery.
-
Troubleshooting & Solutions:
-
Solvent System Modification (Base Additive): The most common and effective solution is to add a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine is a stronger base than most morpholine derivatives and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.[5]
-
Ammonia: For very basic compounds, using a solvent system containing ammonium hydroxide (e.g., in a dichloromethane/methanol/ammonium hydroxide mixture) can be effective.
-
-
Use of Alternative Stationary Phases:
-
Basic Alumina: Activated basic alumina is an excellent alternative to silica gel for the purification of basic compounds. Its surface is basic, which minimizes the strong interactions that cause streaking.[5]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase flash chromatography is a powerful option. The separation occurs on a non-polar stationary phase, and the acidic nature of silica is not a factor.
-
-
Pre-treatment of Silica: You can "deactivate" the silica gel before packing the column by slurrying it in the mobile phase containing the base additive (e.g., 1% Et₃N in hexanes/ethyl acetate) for about 30 minutes before packing.
-
Question: How do I remove a starting material that is also a morpholine derivative from my desired product?
Answer: Separating two structurally similar morpholine compounds requires exploiting subtle differences in their physicochemical properties.
-
Acid-Base Extraction (if pKa values differ): If there is a significant difference in the basicity (pKa) of the two compounds, a carefully controlled acid-base extraction can be effective.[6] By adjusting the pH of the aqueous phase to a value between the pKa's of the two compounds, you can selectively protonate and extract the more basic compound into the aqueous layer.
-
Crystallization: This is one of the most powerful purification techniques if your desired product is a solid.
-
Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.[7] Common solvents to screen include isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof.
-
-
High-Performance Flash Chromatography: If simple column chromatography is insufficient, utilizing a high-performance flash system with high-resolution columns can provide the necessary resolving power.
-
Derivatization: In challenging cases, you could temporarily derivatize one of the components to drastically alter its properties. For example, reacting a mixture of a secondary and a tertiary morpholine amine with an acylating agent would only modify the secondary amine, allowing for easy separation. The protecting group can then be removed.
Section 2: Detailed Purification Protocols
This section provides step-by-step guides for the most critical purification techniques.
Protocol 1: Acid-Base Extraction for Isolation of a Morpholine Derivative
This protocol is designed to separate a basic morpholine-containing product from neutral or acidic impurities.
-
Objective: To leverage the basicity of the morpholine nitrogen to move the compound from an organic phase to an aqueous phase and back, leaving impurities behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or MTBE.
-
Acidic Wash (Extraction of Morpholine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated morpholine compound is now in the aqueous (bottom, if using DCM; top, if using EtOAc) layer as a morpholinium salt.[3]
-
Drain the organic layer, which contains neutral and acidic impurities.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer of the product.
-
-
Combine and Wash Aqueous Layers: Combine all acidic aqueous extracts in the separatory funnel. Wash this combined aqueous layer with a fresh portion of the organic solvent (e.g., DCM or EtOAc) to remove any remaining trapped neutral impurities. Discard the organic wash.
-
Basification and Re-extraction:
-
Cool the aqueous layer in an ice bath (the neutralization is exothermic).
-
Slowly add 5 M NaOH solution while stirring or swirling until the pH is >10 (verify with pH paper). The morpholinium salt is now deprotonated back to the free base.
-
Add a fresh portion of the organic solvent (e.g., DCM).
-
Shake vigorously to extract the neutral morpholine product back into the organic layer.
-
Drain the organic layer into a clean flask. Repeat the extraction of the basic aqueous layer twice more with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine all the organic extracts containing the purified product.
-
Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified morpholine-containing compound.
-
Protocol 2: Flash Column Chromatography with a Base-Modified Eluent
-
Objective: To purify a morpholine-containing compound using silica gel chromatography while preventing band tailing.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate, or DCM and methanol). Add 0.5-1% triethylamine (Et₃N) to the chosen solvent system. The ideal system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing Et₃N).
-
Pour the slurry into the column and use pressure to pack it uniformly.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimum amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the base-modified mobile phase.
-
Collect fractions and monitor the elution of your compound using TLC.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a solvent like toluene for complete removal.
-
Section 3: Data & Visualization
Table 1: Physicochemical Properties of Morpholine
| Property | Value | Significance for Purification |
| Molecular Formula | C₄H₉NO | Basic structural information. |
| Boiling Point | 129 °C | Distillation is a viable purification method for morpholine itself and volatile derivatives.[8] |
| pKa (of conjugate acid) | 8.36 | Crucial for planning acid-base extractions. The compound is basic.[1] |
| Water Solubility | Miscible | High water solubility of the free base can complicate extractions; salting out is often necessary. |
| Density | 1.007 g/cm³ | Slightly denser than water. |
Diagrams and Workflows
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for separating a basic morpholine compound from neutral/acidic impurities.
Diagram 2: Troubleshooting Streaking in Silica Gel Chromatography
Caption: Decision tree for resolving chromatography issues with morpholine compounds.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
Technical Support Center: Crystallization of Amine Salts
Welcome to the Technical Support Center for Amine Salt Crystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality, crystalline amine salts. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your crystallization experiments.
Amine salt formation is a cornerstone of active pharmaceutical ingredient (API) development, often used to improve properties like solubility, stability, and bioavailability.[1][2] However, the path to a stable, crystalline salt is frequently beset with challenges such as polymorphism, oiling out, and poor crystal habit. This guide provides a structured, question-and-answer approach to troubleshoot these common issues, grounded in authoritative scientific principles.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental questions surrounding the unique challenges of amine salt crystallization.
Q1: Why are amine salts particularly challenging to crystallize compared to neutral organic molecules?
The difficulty arises from the ionic nature of the salt and the dynamic equilibrium between the amine, the acid, and the resulting salt in solution. Key factors include:
-
pH Sensitivity: The solubility of an amine salt is highly dependent on the pH of the solution. Small shifts in pH can dramatically alter supersaturation, leading to uncontrolled precipitation or failure to crystallize.[3] The final pH of a crystallization trial can be significantly different from the starting buffer pH due to the influence of other components.[4]
-
Hygroscopicity and Hydrate Formation: The ionic nature of amine salts makes them prone to absorbing atmospheric moisture, which can affect stability and handling. Furthermore, the presence of water during crystallization can lead to the formation of stable hydrates, which are distinct solid forms with different properties.[5]
-
Polymorphism: Amine salts frequently exhibit polymorphism—the ability to exist in multiple crystalline forms.[6][7] These polymorphs can have different solubilities, stabilities, and mechanical properties, making control over the final form a regulatory necessity.[1][8]
-
Counterion Effects: The choice of the acidic counterion profoundly impacts the physicochemical properties of the resulting salt, including its melting point, solubility, and even crystal habit.[9][10][11][12][13] For instance, increasing the alkyl chain length in a series of amine counterions has been shown to reduce the solubility of the resulting salt.[9][10][11]
Q2: What is "salt screening" and why is it a critical first step?
Salt screening is an experimental process to identify the optimal salt form of an ionizable API. It involves reacting the parent amine with a variety of pharmaceutically acceptable acids (counterions) under diverse crystallization conditions.[2] The goal is to find a salt that possesses the best combination of physical and chemical properties for drug development, such as:
-
Improved Solubility and Dissolution Rate
-
Enhanced Stability (Chemical and Physical)
-
Good Crystallinity and Non-Hygroscopicity
-
Favorable Morphology for Manufacturing
A systematic salt screening process early in development can mitigate the risk of encountering problems with bioavailability or stability in later stages.[1][14]
Q3: How does the pKa of the amine and the acid influence salt formation and crystallization?
The pKa values of the amine (base) and the acid are crucial for predicting the stability of the resulting salt. A general guideline, often called the "pKa rule," states that a stable ionic salt is likely to form when the difference between the pKa of the protonated base (amine) and the pKa of the acid (ΔpKa) is greater than 3.
-
Large ΔpKa (>3): A stable salt is expected. The proton transfer from the acid to the amine is highly favorable.
-
Small ΔpKa (<0): A neutral cocrystal is more likely to form, where the components are held together by non-ionic interactions like hydrogen bonds.
-
Intermediate ΔpKa (0 to 3): This is an ambiguous region where either a salt or a cocrystal could form, or even a phenomenon known as salt/cocrystal polymorphism.[15]
Understanding the pKa relationship is vital because weak base and weak acid combinations can lead to poor or unstable salt formation.[16]
Section 2: Troubleshooting Guide
This section tackles specific experimental problems in a direct question-and-answer format.
Q4: My experiment resulted in a sticky, viscous liquid instead of crystals. What is "oiling out" and how can I prevent it?
Answer: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[17] This is a significant problem because impurities tend to be more soluble in the oil droplets than in the crystallization solvent, leading to an impure final product, often a glassy or amorphous solid upon cooling.[18][19]
Root Causes:
-
High Supersaturation: The solution is too concentrated, causing the compound to come out of solution too rapidly and at a temperature above its melting point (or eutectic melting point with the solvent).[17][18]
-
Low Melting Point: The melting point of the amine salt itself is lower than the temperature of the solution during crystallization.[18][19]
-
Presence of Impurities: Impurities can significantly depress the melting point of the solid, making oiling out more likely.[18][19][20]
-
Poor Solvent Choice: The chosen solvent system may not be optimal, leading to conditions favorable for liquid-liquid phase separation.[19][20]
Troubleshooting Workflow for Oiling Out:
Caption: Decision tree for troubleshooting oiling out.
Detailed Solutions:
-
Reduce Supersaturation: The simplest first step is to reheat the mixture to redissolve the oil, add more solvent to decrease the concentration, and then cool the solution much more slowly.[17][18]
-
Seeding: Introducing seed crystals of the desired solid form can provide a template for crystallization, bypassing the kinetic barrier to nucleation and preventing oiling out.[21]
-
Solvent System Modification: Oiling out can occur when the solvent is too dissimilar in nature to the solute.[19] Consider using a solvent with a lower boiling point or a different polarity. For mixed-solvent systems, adjusting the ratio of the "good" solvent to the "anti-solvent" can be effective.
-
Purification: If impurities are suspected, try treating the solution with activated charcoal or further purifying the starting amine free base before salt formation.[18][20]
Q5: I obtained a solid, but it's amorphous (non-crystalline) according to PXRD. How can I induce crystallization?
Answer: Amorphous material results from very rapid precipitation, where molecules do not have sufficient time to arrange into an ordered crystal lattice. This is often a consequence of extremely high supersaturation.
Strategies to Promote Crystallinity:
-
Slurry Conversion: Suspending the amorphous solid in a solvent where it has slight solubility (a slurry) and stirring for an extended period (hours to days) can facilitate its conversion to a more stable crystalline form.[8] This is a common technique in polymorph screening.
-
Slower Generation of Supersaturation: The key is to approach the point of crystallization more slowly.
-
Cooling Crystallization: Decrease the cooling rate significantly (e.g., 0.1°C/min).[8]
-
Anti-solvent Crystallization: Add the anti-solvent at a much slower, controlled rate.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with an "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can gently induce crystallization over time.[22]
-
-
Solvent Selection: Some solvents are more likely to promote crystallinity than others. Highly volatile solvents like DCM or acetone can sometimes lead to rapid evaporation and amorphous material.[22] Experiment with a range of solvents with different properties (e.g., alcohols, esters, ketones).
Q6: My crystals are always very fine needles, which are difficult to filter and dry. How can I change the crystal habit?
Answer: Crystal habit (the external shape of a crystal) is determined by the relative growth rates of different crystal faces. A needle-like (acicular) habit occurs when growth is much faster in one direction than in others. This can be problematic for downstream processing.[23]
Methods to Modify Crystal Habit:
-
Solvent Modification: This is the most common approach. The solvent can interact differently with various crystal faces, inhibiting growth on some faces and promoting it on others. Solvents with strong hydrogen-bonding capabilities, for example, can significantly alter the crystal habit of polar compounds.[23] Experiment by adding small amounts of a co-solvent to your primary crystallization system.
-
pH Adjustment: For amine salts, pH can influence the crystal habit. Systematically varying the pH of the crystallization medium may lead to a more desirable, equant (less needle-like) morphology.[3]
-
Control Supersaturation and Temperature: Lowering the level of supersaturation and optimizing the crystallization temperature can slow down the overall growth rate, often leading to better-formed, less acicular crystals.[24]
-
Agitation: The stirring rate can impact crystal habit by affecting mass transfer to the crystal surfaces.[25] Experiment with different agitation speeds or types of impellers.
Q7: I suspect I have different polymorphs. What is a basic screening protocol to identify them?
Answer: Polymorph screening is essential to identify all accessible crystalline forms of your amine salt and determine the most stable one.[5][26] A comprehensive screen can be complex, but a basic screen can be performed with limited material.
Basic Polymorph Screening Workflow:
Caption: Basic workflow for a polymorph screen.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Amine Salt Crystallization
Objective: To identify a suitable solvent or solvent system for the crystallization of a new amine salt.
Methodology:
-
Solubility Assessment:
-
Place a small, known amount of the amine salt (e.g., 10 mg) into several vials.
-
To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) in small, measured increments at room temperature.
-
Vortex after each addition and observe solubility. Categorize solvents as "Soluble," "Partially Soluble," or "Insoluble."
-
-
Cooling Crystallization Trial:
-
For solvents identified as "Partially Soluble," add more material and heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Observe for crystal formation. Note the quality and quantity of the crystals.
-
-
Anti-Solvent Crystallization Trial:
-
Select a solvent in which the salt is highly soluble (a "good" solvent).
-
Select a solvent in which the salt is insoluble (an "anti-solvent" or "poor" solvent).[19]
-
Prepare a concentrated solution of the salt in the good solvent.
-
Slowly add the anti-solvent dropwise until turbidity persists.
-
Allow the mixture to stand and observe for crystal formation.
-
Data Interpretation:
| Solvent Class | Suitability for Cooling Crystallization | Suitability for Anti-Solvent System |
| Highly Soluble | Poor (yield will be low) | Good (as the primary solvent) |
| Partially Soluble | Good (ideal candidate) | Potentially (as primary or co-solvent) |
| Insoluble | Unsuitable | Good (as the anti-solvent) |
Protocol 2: Competitive Slurry Experiment for Thermodynamic Stability
Objective: To determine the relative thermodynamic stability between two known polymorphs (e.g., Form A and Form B) at a given temperature.
Methodology:
-
Prepare a saturated solution of the amine salt in a selected solvent (e.g., ethanol).
-
Add a physical mixture of the two known polymorphs (e.g., a 1:1 mixture of Form A and Form B) to the saturated solution to create a slurry.[8]
-
Agitate the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-72 hours).
-
Periodically (e.g., at 24, 48, and 72 hours), withdraw a small sample of the solid phase.
-
Quickly filter the solid to remove the solvent and prevent further transformation.
-
Analyze the solid by PXRD.
Interpretation: The thermodynamically more stable form at that temperature will be the one that predominates or is the sole form present at the end of the experiment. The less stable (metastable) form will convert into the stable form over time.
References
- 1. veranova.com [veranova.com]
- 2. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 3. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mitacs.ca [mitacs.ca]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. brainly.com [brainly.com]
- 21. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 22. unifr.ch [unifr.ch]
- 23. Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. filter-dryer.com [filter-dryer.com]
- 25. filter-dryer.com [filter-dryer.com]
- 26. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
Technical Support Center: Optimization of Reaction Conditions for Morpholine Cyclization
Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of morpholine cyclization. Morpholine is a crucial scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic and metabolic profiles of bioactive molecules.[1] However, its synthesis can present challenges. This center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its preparation, ensuring you can optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues in Morpholine Synthesis
This section directly addresses specific problems you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the likely cause and how can I improve it?
Answer: This is a very common issue, often stemming from a combination of factors related to temperature control, reaction time, and acid concentration.
-
Inadequate Temperature Control: The dehydration of diethanolamine is highly temperature-dependent.
-
Causality: The cyclization requires a significant energy input to overcome the activation barrier for the intramolecular nucleophilic substitution. Typically, temperatures between 180-210°C are necessary for efficient reaction.[2][3] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to charring and the formation of high-molecular-weight condensation byproducts, resulting in a dark, viscous product and reduced yield.[2] A temperature drop of just 10-15°C can significantly decrease the yield.[2]
-
Solution: Use a calibrated high-temperature thermometer and a reliable heating mantle with a temperature controller. Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature throughout.
-
-
Insufficient Reaction Time: This dehydration is a slow process.
-
Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.
-
Causality: The acid protonates the hydroxyl groups of diethanolamine, making them better leaving groups (water). An insufficient amount or incorrect concentration of the acid will lead to an incomplete reaction.[2]
-
Solution: Carefully measure and add the correct stoichiometric amount of concentrated acid. The reaction is highly exothermic, so the acid should be added slowly with cooling to prevent runaway reactions.[3]
-
-
Inefficient Water Removal:
-
Causality: As water is a product of the reaction, its presence can inhibit the forward reaction according to Le Chatelier's principle.
-
Solution: Use an efficient condenser and distillation setup to drive off the water as it is formed, thus pushing the equilibrium towards the formation of morpholine.[3][4]
-
Question 2: My yield is low in the diethylene glycol (DEG) with ammonia synthesis route. What are the key parameters to optimize?
Answer: The DEG route is a catalytic process performed at high temperature and pressure, and its efficiency hinges on catalyst performance and reaction conditions.
-
Catalyst Deactivation:
-
Causality: The hydrogenation catalyst (often nickel, copper, or cobalt on an alumina carrier) can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts ("heavies").[4] This blocks the active sites, reducing the catalyst's efficiency.
-
Solution: Ensure high purity of DEG and ammonia.[4] If deactivation is suspected, consider catalyst regeneration according to the manufacturer's protocol or replace the catalyst.
-
-
Reaction Temperature and Pressure:
-
Causality: These parameters influence both the reaction rate and selectivity. An optimal balance is required to favor morpholine formation over side reactions. For instance, data shows that at 220°C, the conversion of the intermediate 2-(2-aminoethoxy)ethanol (AEE) to morpholine is high, but at 240°C, the formation of "heavies" increases, reducing the overall morpholine yield.[4]
-
Solution: Systematically optimize the temperature and pressure within the recommended ranges (typically 150-400°C and 30-400 atmospheres) for your specific catalyst and reactor setup.[5] A substantial partial pressure of hydrogen is also crucial.[5]
-
-
Molar Ratio of Reactants:
-
Causality: The ratio of ammonia to DEG can influence the product distribution.
-
Solution: Experiment with varying the molar ratio of ammonia to DEG. A higher ratio of ammonia may be required to drive the reaction towards the desired product.[5]
-
| Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 240 | 79.4 | 20.6 | 63.3 | 7.5 |
| Data adapted from U.S. Patent 4,647,663, illustrating the effect of temperature on product distribution in the reaction of DEG and ammonia. Product distribution is given in gas chromatograph area percent.[4] |
Question 3: I am struggling with the purification of my synthesized morpholine. It seems to be wet and impure even after distillation.
Answer: Morpholine purification requires careful attention to its hygroscopic nature and the removal of both aqueous and organic impurities.
-
Inefficient Neutralization and Workup:
-
Causality: In the diethanolamine/acid route, the product is morpholine hydrochloride (or sulfate), which is a salt.[3] This must be neutralized with a base to liberate the free morpholine before distillation. Incomplete neutralization will result in low recovery.
-
Solution: After cooling the reaction mixture, neutralize it with a strong base like sodium hydroxide or calcium oxide to a pH of 11.[3][6] Ensure thorough mixing during neutralization.
-
-
Hygroscopic Nature:
-
Causality: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[2] Any residual water will co-distill with the product, leading to a wet distillate.
-
Solution: After the initial distillation, the crude morpholine should be dried using a suitable drying agent. Stirring the crude product over potassium hydroxide (KOH) for 30 minutes to an hour is an effective method.[3] The upper morpholine layer can then be decanted or separated.[3]
-
-
Final Purification:
-
Causality: For very high purity, trace amounts of water and other impurities must be removed.
-
Solution: For a final drying step, the morpholine can be refluxed over a small amount of sodium metal for an hour, followed by fractional distillation.[3] The pure morpholine product is typically collected between 126-129°C.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine? A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[7][8] The DEG route is now more common due to its efficiency and avoidance of large quantities of salt byproduct.[4]
Q2: What are the major side reactions and byproducts I should be aware of? A2: Byproduct formation is a key challenge. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[4] N-ethylmorpholine is another significant byproduct.[4] In the DEA route, aside from charring, side reactions can lead to various condensation products. Both routes can produce high-molecular-weight products, often called "heavies," which reduce yield.[4]
Q3: Are there newer, more modern methods for synthesizing substituted morpholines? A3: Yes, the field is continually evolving. Recent literature describes numerous advanced methods, including:
-
Catalytic Asymmetric Synthesis: To produce chiral 3-substituted morpholines in high enantiomeric excess.[9]
-
Photocatalytic Coupling: Using silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions.[10]
-
Tandem Reactions: Gold(I)-catalyzed tandem ring-opening of aziridines and cycloisomerization with propargyl alcohols provides a convenient route to morpholine derivatives.[11]
-
Redox Neutral Protocols: Using inexpensive reagents like ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines, which is notable for its ability to achieve selective monoalkylation of primary amines.[10][12][13]
Q4: What is the role of the ether oxygen in morpholine's reactivity? A4: The ether oxygen withdraws electron density from the nitrogen atom via an inductive effect. This makes the nitrogen in morpholine less nucleophilic and less basic compared to structurally similar secondary amines like piperidine.[7][14] This property is a key consideration in its use in organic synthesis.
Q5: What safety precautions should I take during morpholine synthesis? A5: Safety is paramount. When using the diethanolamine/acid route:
-
Handle concentrated sulfuric or hydrochloric acid in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The addition of acid to diethanolamine is highly exothermic.[3] Perform this step slowly in an ice bath to control the temperature.
-
The reaction is run at very high temperatures (up to 210°C). Use appropriate heating mantles and ensure glassware is free of defects.
-
During distillation, be aware that morpholine has a sharp, unpleasant odor and should be handled in a well-ventilated area.[3]
Experimental Protocols
Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid, as described in the literature.[3][4]
Reagents and Equipment:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL) or Concentrated Sulfuric Acid
-
Calcium Oxide (50 g) or Sodium Hydroxide
-
Potassium Hydroxide (20 g)
-
Sodium Metal (~1 g)
-
500 mL three-neck round-bottom flask
-
Thermocouple or high-temperature thermometer
-
Condenser for distillation
-
Heating mantle with stirrer
-
Separatory funnel
-
Blender (for solid paste)
Procedure:
-
Acidification: In a 500mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[4] While cooling the flask in an ice bath and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[3][4]
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[3][4]
-
Isolation of Crude Salt: After 15 hours, allow the mixture to cool to approximately 160°C before pouring it into a heat-resistant dish. This prevents the thick morpholine hydrochloride paste from solidifying inside the flask.[3]
-
Neutralization (Freebasing): Scrape the cooled paste into a blender and mix with 50 g of calcium oxide to neutralize the acid and liberate the free morpholine.[3]
-
Initial Distillation: Transfer the resulting paste to a round-bottom flask and perform a distillation (a strong, dry flame distillation is mentioned in some lab-scale preps, but a heating mantle is safer).[3] Collect the dark, crude morpholine distillate.
-
Drying: Transfer the crude distillate to a flask and dry it by stirring over 20 g of potassium hydroxide for 30-60 minutes.[3] Transfer the mixture to a separatory funnel and separate the upper morpholine layer from the lower aqueous layer.[3]
-
Final Purification: Place the dried morpholine in a clean, dry distillation apparatus. Add approximately 1 g of sodium metal cut into small pieces and reflux for one hour.[3] Rearrange the apparatus for fractional distillation and collect the pure morpholine product in the boiling range of 126-129°C.[3] A typical yield for this lab-scale synthesis is between 35-50%.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 6. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Morpholine Synthesis
Welcome to the Technical Support Center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during the synthesis of morpholine from diethanolamine (DEA) and diethylene glycol (DEG). Our goal is to provide you with in-depth, actionable insights to troubleshoot issues, extend catalyst lifespan, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for morpholine synthesis and why do they deactivate?
The industrial synthesis of morpholine, particularly from DEG and ammonia, predominantly utilizes heterogeneous hydrogenation catalysts. The most common formulations consist of nickel (Ni), copper (Cu), or cobalt (Co) as the active metal, often dispersed on a high-surface-area support like gamma-alumina (γ-Al₂O₃).[1] These catalysts are effective in facilitating the reductive amination and subsequent cyclization reactions.
Catalyst deactivation is an unavoidable process that leads to a gradual loss of catalytic activity and selectivity over time.[2] For morpholine synthesis, deactivation primarily occurs through three mechanisms:
-
Fouling (Coking): The deposition of carbonaceous materials and high-molecular-weight byproducts on the catalyst surface and within its pores.[1] These deposits physically block the active metal sites, preventing reactants from accessing them.
-
Sintering: The agglomeration of metal particles on the support surface at high reaction temperatures.[2] This leads to a decrease in the active surface area of the metal, which is directly proportional to the catalyst's activity.[2]
-
Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites of the catalyst. This can be reversible or irreversible and effectively renders the active sites non-functional.
Understanding these mechanisms is the first step toward effective troubleshooting and prevention.
Q2: Which deactivation mechanism is most prevalent in morpholine synthesis?
In the synthesis of morpholine from DEA or DEG, fouling by coke and high-molecular-weight byproducts is often the most significant and rapid cause of deactivation. The reaction environment, which involves high temperatures and the presence of amines and alcohols, is conducive to the formation of polymeric materials. Incomplete conversion of intermediates can also contribute to the formation of "heavies" that deposit on the catalyst.[1]
Q3: How do the synthesis routes (DEA vs. DEG) impact catalyst deactivation?
Both the DEA and DEG routes are susceptible to coking and sintering due to the high operating temperatures (typically 150-400°C).[1] However, the nature of the feedstock can influence the specific deactivation pathways:
-
DEA Route: The dehydration of diethanolamine can produce a range of unsaturated intermediates that can act as coke precursors. The presence of any residual strong acids from older synthesis methods can also degrade the support.
-
DEG with Ammonia Route: This process can generate various amine byproducts. These byproducts, if not efficiently removed from the product stream, can polymerize or adsorb strongly onto the catalyst surface, leading to fouling.
Feedstock purity is critical in both routes. Impurities such as sulfur or chlorine compounds, even at trace levels, can act as potent poisons for nickel and other transition metal catalysts.[1]
Q4: What is the expected lifespan of a catalyst in morpholine synthesis, and what factors influence it?
The lifespan of a catalyst in an industrial setting can range from several months to over a year, while in a lab setting, a noticeable decline in performance may be observed much sooner depending on the experimental conditions.[3] Key factors influencing catalyst lifespan include:
-
Operating Temperature: Higher temperatures accelerate both sintering and coking rates.[4]
-
Feedstock Purity: The presence of poisons can cause rapid and often irreversible deactivation. Ensuring high-purity starting materials is a crucial preventative measure.[1]
-
Pressure: Operating pressure can influence the phase behavior of reactants and products, potentially affecting byproduct formation.
-
Space Velocity: Higher space velocities can sometimes mitigate coke formation by reducing the residence time of coke precursors on the catalyst surface.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during your morpholine synthesis experiments.
Issue 1: Gradual Decrease in Reactant Conversion and Morpholine Yield
This is the most common indicator of catalyst deactivation. The troubleshooting workflow below will help you identify the root cause.
Diagram: Troubleshooting Workflow for Decreased Catalyst Activity
Caption: Logical workflow for troubleshooting decreased catalyst activity.
| Potential Cause | Diagnostic Steps & Expected Results | Corrective Actions & Preventative Measures |
| Fouling (Coking) | 1. Visual Inspection: The spent catalyst may appear darkened or have visible carbon deposits.2. Temperature Programmed Oxidation (TPO): A TPO analysis of the spent catalyst will show a significant CO₂ evolution peak at elevated temperatures, indicating the combustion of carbonaceous deposits. The temperature of this peak can provide information on the nature of the coke.[5][6] | Action: Implement a catalyst regeneration protocol (see detailed protocol below).Prevention: - Optimize reaction temperature to the lower end of the effective range to minimize byproduct formation.[4]- Ensure high purity of reactants to avoid introducing coke precursors.[1] |
| Sintering | 1. BET Surface Area Analysis: A comparison of the spent catalyst with a fresh sample will reveal a significant decrease in the total surface area and, more specifically, the metal surface area.2. Transmission Electron Microscopy (TEM): TEM images will show an increase in the average metal particle size on the spent catalyst compared to the fresh catalyst. | Action: Sintering is largely irreversible. If significant sintering has occurred, the catalyst will likely need to be replaced.Prevention: - Operate at the lowest possible temperature that maintains acceptable conversion rates.[2]- Avoid temperature excursions or "hot spots" in the reactor bed. |
| Poisoning | 1. X-ray Photoelectron Spectroscopy (XPS) or Energy Dispersive X-ray Spectroscopy (EDS): These surface-sensitive techniques can detect the presence of elemental poisons (e.g., sulfur, chlorine) on the catalyst surface that are not present in the fresh catalyst formulation. | Action: If poisoning is reversible, a specific chemical wash or treatment may restore some activity. For irreversible poisons like sulfur on nickel catalysts at low temperatures, regeneration is often not feasible.[3]Prevention: - Implement upstream guard beds to capture potential poisons before they reach the catalyst.- Source high-purity diethanolamine or diethylene glycol and ammonia. |
Experimental Protocols
Protocol 1: Characterization of Spent Catalyst via Temperature Programmed Oxidation (TPO)
This protocol outlines the procedure for analyzing a coked catalyst to quantify the amount and nature of carbonaceous deposits.
Objective: To determine the extent of coking on a deactivated catalyst.
Materials:
-
Spent catalyst sample (approx. 50-100 mg)
-
Fresh catalyst sample (for baseline)
-
TPO analysis instrument with a mass spectrometer detector
-
Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or Ar)
-
Inert purge gas (He or Ar)
Procedure:
-
Place a precisely weighed amount of the spent catalyst into the sample holder of the TPO instrument.
-
Purge the system with an inert gas at a constant flow rate (e.g., 30-50 mL/min) while heating to a low temperature (e.g., 100-150°C) to remove any adsorbed water and volatile compounds. Hold at this temperature until the baseline is stable.
-
Switch the gas flow to the oxidizing gas mixture at the same flow rate.
-
Begin the temperature program, ramping the temperature at a linear rate (e.g., 10°C/min) up to a final temperature of approximately 800-900°C.
-
Continuously monitor the effluent gas stream with the mass spectrometer, specifically tracking the signal for carbon dioxide (m/z = 44).
-
The resulting plot of CO₂ signal versus temperature is the TPO profile. The area under the peak(s) is proportional to the amount of coke combusted.
-
Analyze the profile: Lower temperature peaks often correspond to less structured, "softer" coke, while higher temperature peaks indicate more graphitic, "harder" coke.
Protocol 2: Lab-Scale Oxidative Regeneration of a Coked Ni/Al₂O₃ Catalyst
This protocol provides a step-by-step method for regenerating a catalyst deactivated by coking. Caution: This procedure involves exothermic reactions and should be performed with careful temperature control.
Objective: To remove carbon deposits from a fouled catalyst and restore its activity.
Materials:
-
Coked Ni/Al₂O₃ catalyst
-
Tube furnace with temperature controller
-
Quartz reactor tube
-
Dilute oxygen mixture (e.g., 2-5% O₂ in N₂)
-
Inert gas (N₂)
-
Hydrogen gas (H₂) for reduction step
Procedure:
-
Loading: Load the coked catalyst into the quartz reactor tube, ensuring a stable packed bed.
-
Purging: Place the reactor in the tube furnace and purge the system with an inert gas (N₂) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove air.
-
Drying: While maintaining the N₂ flow, slowly heat the catalyst to 150°C and hold for 1 hour to drive off any adsorbed water.
-
Controlled Oxidation:
-
Cool the reactor to a starting temperature of approximately 200-250°C.
-
Introduce the dilute oxygen mixture at a controlled flow rate. Monitor the catalyst bed temperature closely for any rapid increases (exotherms).
-
Slowly ramp the temperature at a rate of 2-5°C/min to a final temperature of 450-550°C. A higher temperature may be required for more resilient coke, but be aware that excessive temperatures can cause sintering.[1]
-
Hold at the final temperature until the concentration of CO₂ in the off-gas (monitored by an analyzer, if available) returns to baseline, indicating complete coke removal. This may take several hours.
-
-
Inert Purge: Switch the gas flow back to N₂ and hold at the final temperature for 30 minutes to purge any remaining oxygen.
-
Reduction:
-
Cool the catalyst under N₂ flow to the desired reduction temperature (typically 400-500°C for Ni catalysts).
-
Switch the gas flow to H₂ and hold for 2-4 hours to reduce the oxidized nickel back to its active metallic state.
-
-
Final Purge and Cool-down: Switch back to N₂ flow, turn off the furnace, and allow the catalyst to cool to room temperature under an inert atmosphere before unloading.
Diagram: Catalyst Regeneration Workflow
Caption: Step-by-step workflow for oxidative catalyst regeneration.
By systematically applying the diagnostic tools and protocols outlined in this guide, you can effectively identify the root causes of catalyst deactivation in your morpholine synthesis experiments, take corrective actions, and implement preventative strategies to enhance the efficiency and robustness of your research.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking 2-(Aminomethyl)morpholine Derivatives Against Established Precedents
For the researcher navigating the intricate landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical outcomes, yields, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of several prominent chiral auxiliaries, with a special focus on the potential of morpholine-based systems, benchmarked against the well-established and highly successful Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols to empower chemists in making informed decisions for their specific synthetic challenges.
The Fundamental Role of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed, having imparted its chirality to the substrate, and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria:
-
High Stereoselectivity: The ability to induce high diastereomeric or enantiomeric excess (d.e. or e.e.).
-
Predictable Stereochemistry: The stereochemical outcome should be predictable based on the auxiliary's structure and the reaction mechanism.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.
-
High Recovery Yield: The auxiliary should be recoverable in high yield for economic viability.
-
Crystallinity of Intermediates: Crystalline intermediates can often be purified by recrystallization to enhance diastereomeric purity.
Established Pillars of Asymmetric Synthesis: A Comparative Overview
The following sections detail the characteristics and performance of three of the most reliable and widely used classes of chiral auxiliaries.
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are arguably among the most successful and versatile chiral auxiliaries developed to date.[1][2] Derived from readily available amino acids, they are particularly effective in asymmetric alkylation and aldol reactions.[3][]
Mechanism of Stereocontrol: The stereodirecting ability of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This is illustrated in the alkylation of an N-acyloxazolidinone.
Figure 1: Stereoselective alkylation using an Evans' oxazolidinone auxiliary.
Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity (>99% d.e.) in a wide range of reactions.[5]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] They are particularly noted for their high crystallinity, which often facilitates the purification of diastereomeric intermediates.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, Oppolzer's sultams function by creating a sterically biased environment around a chelated enolate. The rigid bicyclic structure of the camphor backbone provides excellent facial shielding.
Figure 2: Asymmetric aldol reaction directed by Oppolzer's sultam.
Performance: Oppolzer's sultams are known for providing excellent levels of stereocontrol, often with high diastereoselectivities.[5]
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders, the SAMP/RAMP hydrazone method is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively.
Mechanism of Stereocontrol: The stereoselectivity arises from the formation of a rigid, lithiated azaenolate where the lithium cation is chelated by the methoxy group of the auxiliary. The bulky pyrrolidine ring then directs the approach of the electrophile to the opposite face.
Figure 3: Asymmetric alkylation via an Enders' SAMP hydrazone.
Performance: The SAMP/RAMP methodology consistently delivers high enantiomeric excesses, often exceeding 95% e.e.
The Emerging Potential of Morpholine-Based Auxiliaries
While not as extensively documented as a detachable chiral auxiliary in the same vein as the aforementioned examples, the morpholine scaffold holds significant potential in asymmetric synthesis.[6] The inherent chirality and conformational rigidity of substituted morpholines make them attractive candidates for stereocontrol. Recent research has focused on the use of N-acylmorpholines in asymmetric transformations, where the entire morpholine amide acts as the chiral director.
A notable example is the use of morpholine carboxamides in enantioselective aldol reactions. While this doesn't involve a detachable 2-(aminomethyl)morpholine auxiliary, it provides valuable insight into the stereodirecting capabilities of the morpholine ring.
Mechanism of Stereocontrol in Morpholine Carboxamides: In these systems, the stereochemical outcome is dictated by the formation of a boron enolate, with the chiral morpholine ring directing the facial selectivity of the subsequent aldol addition.
Comparative Performance Data
The following table provides a summary of representative experimental data for the discussed chiral auxiliaries in asymmetric aldol reactions. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions.
| Chiral Auxiliary | Substrate (Enolate Precursor) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyloxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [5] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionylcamphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:99 | >98% (for anti) | 80-90 | [5] |
| SAMP | Propanal SAMP Hydrazone | Benzaldehyde | LDA, then MgBr₂ | >95:5 (syn) | >96% | 70-85 | |
| Morpholine Carboxamide | N-Propionylmorpholine | Propanal | d-(Ipc)₂BOTf, Et₃N | 95:5 (syn) | 96% | 85 |
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of NaHMDS (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Cleavage of the Evans' Auxiliary
To obtain the carboxylic acid:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add LiOH·H₂O (4.0 equiv) and 30% aqueous H₂O₂ (4.0 equiv) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the excess peroxide with aqueous Na₂SO₃.
-
Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract with an organic solvent to isolate the chiral carboxylic acid.
To obtain the primary alcohol:
-
Dissolve the alkylated product in anhydrous THF at -78 °C.
-
Add LiBH₄ (2.0 equiv) and stir the mixture, allowing it to warm to room temperature overnight.
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Purify by column chromatography to isolate the chiral alcohol and the recovered auxiliary.
Conclusion and Future Outlook
Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones remain the gold standard for reliable and highly stereoselective transformations in asymmetric synthesis. Their predictable stereochemical outcomes and well-established protocols make them the first choice for many synthetic chemists.
The exploration of morpholine-based chiral auxiliaries, including derivatives of this compound, represents an interesting and evolving area of research. While they have not yet achieved the widespread application of the classical auxiliaries, the inherent structural features of the morpholine ring suggest significant potential. The development of readily attachable and cleavable morpholine-based auxiliaries that can consistently provide high levels of stereocontrol would be a valuable addition to the synthetic chemist's toolkit. Future research in this area will likely focus on optimizing the morpholine scaffold to enhance its stereodirecting ability and developing mild and efficient cleavage protocols.
References
A Comparative Benchmarking of 2-(Aminomethyl)morpholine Derivatives: Bioactivity, Mechanisms, and Therapeutic Potential
Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[1] The 2-(aminomethyl)morpholine core, in particular, offers a versatile platform for the introduction of diverse substituents, allowing for the fine-tuning of biological activity across a wide spectrum of therapeutic areas. This guide provides a comparative analysis of the bioactivity of various this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the experimental data supporting these activities, outline the detailed protocols for their evaluation, and explore the underlying mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have demonstrated efficacy against a range of cancer cell lines, often through the modulation of critical cellular signaling pathways.
Comparative Anticancer Potency
The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast Cancer) | 5.8 | (Hypothetical Data) |
| Compound B | A549 (Lung Cancer) | 8.2 | (Hypothetical Data) |
| Compound C | HCT116 (Colon Cancer) | 3.5 | (Hypothetical Data) |
| Compound D | PC-3 (Prostate Cancer) | 10.1 | (Hypothetical Data) |
| Compound E | Glioblastoma | 2.7 | (Hypothetical Data) |
Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes. Actual IC50 values may vary depending on the specific experimental conditions.
The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the amino group and the stereochemistry of the morpholine ring play a crucial role in determining the anticancer potency.[2]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A primary mechanism through which many morpholine derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.
By inhibiting PI3K, these derivatives prevent the phosphorylation of Akt, a key downstream effector. This leads to the suppression of cell survival signals and the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO or solubilization solution to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens presents a significant global health challenge. This compound derivatives have shown promise as a new class of antimicrobial agents with activity against a range of bacteria and fungi.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for comparing the efficacy of different antimicrobial compounds.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Compound F | Staphylococcus aureus (Gram-positive) | 16 | (Hypothetical Data) |
| Compound G | Escherichia coli (Gram-negative) | 32 | (Hypothetical Data) |
| Compound H | Candida albicans (Fungus) | 8 | (Hypothetical Data) |
| Compound I | Pseudomonas aeruginosa (Gram-negative) | 64 | (Hypothetical Data) |
| Compound J | Mycobacterium tuberculosis | 12.5 | (Hypothetical Data) |
Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes. Actual MIC values may vary depending on the specific strain and testing conditions.
The antimicrobial spectrum of these derivatives is influenced by the substituents on the morpholine scaffold, which can affect their ability to penetrate the microbial cell wall and interact with their molecular targets.[3]
Mechanism of Action: Disruption of Microbial Cell Integrity
The precise mechanism of action of this compound derivatives as antimicrobial agents is still under investigation, but it is believed to involve the disruption of essential cellular processes. One proposed mechanism is the interference with cell wall biosynthesis, particularly in bacteria, by inhibiting key enzymes involved in peptidoglycan synthesis. Another potential mechanism is the inhibition of protein synthesis by binding to the bacterial ribosome.[4] For antifungal activity, these compounds may disrupt the fungal cell membrane by interfering with ergosterol biosynthesis.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be 100-200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Neuroprotective Activity: A Multifaceted Approach
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. This compound derivatives are emerging as potential neuroprotective agents due to their ability to target multiple pathological pathways.
Comparative Neuroprotective Efficacy
The neuroprotective effects of these derivatives are often assessed by their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), and by their capacity to scavenge harmful free radicals (antioxidant activity).
| Derivative | Bioactivity | IC50 (µM) | Reference |
| Compound K | Acetylcholinesterase (AChE) Inhibition | 1.94 | [5][6] |
| Compound L | Butyrylcholinesterase (BChE) Inhibition | 28.37 | [5][6] |
| Compound M | ABTS Radical Scavenging | 6.05 | [5][6] |
| Compound N | MAO-B Inhibition | 0.030 | [7][8] |
| Compound O | Lipid Peroxidation Inhibition | 7.5 | [9][10] |
Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes. Actual IC50 values may vary depending on the specific assay conditions.
The ability of these compounds to act as dual inhibitors of cholinesterases and also exhibit antioxidant properties makes them particularly attractive candidates for the treatment of complex neurodegenerative diseases.[5][6]
Mechanism of Action: Cholinesterase Inhibition and Antioxidant Effects
In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. This compound derivatives can act as AChE inhibitors, thereby increasing the levels of acetylcholine in the brain.[5][6]
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is another key factor in neurodegeneration. Many this compound derivatives possess antioxidant properties, enabling them to neutralize harmful free radicals and protect neurons from oxidative damage.[11]
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound derivatives across diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, coupled with their favorable physicochemical properties, positions them as a promising scaffold for future drug discovery and development.
Further research should focus on:
-
Optimizing Potency and Selectivity: Continued SAR studies are needed to design derivatives with enhanced potency and selectivity for their respective molecular targets.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Elucidating Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the bioactivity of these compounds will facilitate the rational design of next-generation derivatives with improved therapeutic indices.
The versatility of the this compound scaffold, combined with a robust understanding of its structure-activity relationships, will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. impactfactor.org [impactfactor.org]
A Comparative Guide to Enantiomeric Excess Determination for 2-(Aminomethyl)morpholine Reactions
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. 2-(Aminomethyl)morpholine, a key building block in the synthesis of numerous pharmaceutical agents, is a prime example where precise control and accurate measurement of enantiomeric excess (ee) are paramount. This guide provides an in-depth comparison of the predominant analytical techniques for determining the enantiomeric excess of this compound and its derivatives, offering experimentally grounded insights to inform your selection of the most appropriate method.
The Imperative of Enantiopurity in Drug Development
The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects. Consequently, regulatory agencies worldwide mandate stringent control over the stereoisomeric composition of chiral drugs. For synthetic chemists, the ability to accurately measure the enantiomeric excess of intermediates like this compound is crucial for optimizing asymmetric reactions and ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide will dissect and compare three principal analytical methodologies for ee determination:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be evaluated based on its principles, practical execution, and performance characteristics, supported by detailed protocols and comparative data.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely employed technique for the separation and quantification of enantiomers due to its versatility, robustness, and broad applicability.[1][2] The separation can be achieved through two primary strategies: direct and indirect.
The Principle: Creating Diastereomeric Interactions
The fundamental principle of chiral HPLC lies in creating a transient diastereomeric relationship between the enantiomers of the analyte and a chiral environment. This is accomplished either by using a chiral stationary phase (CSP) in the direct approach or by derivatizing the analyte with a chiral reagent before separation on a standard achiral column in the indirect approach.[1][3]
-
Direct Chiral HPLC: This is the more common and convenient method. The stationary phase itself is chiral, composed of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[1]
-
Indirect Chiral HPLC: In this approach, the enantiomers of this compound are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4][5] These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.[4][6]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Protocol: Direct Chiral HPLC Method for this compound
This protocol is a representative starting point and may require optimization based on the specific derivative of this compound and the available instrumentation.
-
Column Selection: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, is often a good starting point for chiral amine separations.[1]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). For basic analytes like this compound, the addition of a small amount of an amine modifier (e.g., 0.1-0.2% diethylamine or triethylamine) is crucial to improve peak shape and reduce tailing.[1][5] A starting mobile phase could be n-hexane:ethanol (90:10, v/v) with 0.2% triethylamine.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or higher if a chromophore is present in a derivative).
-
-
Injection and Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds.[7] For primary amines like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.[8]
The Principle: Volatility and Chiral Recognition in the Gas Phase
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. The CSP is coated on the inner wall of a capillary column. After injection, the derivatized analyte is vaporized and travels through the column, partitioning between the inert carrier gas (mobile phase) and the chiral stationary phase. Differences in the interactions between the enantiomers and the CSP lead to different retention times.
A common derivatization strategy for amines involves acylation (e.g., with trifluoroacetic anhydride) to block the polar N-H group and introduce a volatile moiety.[8]
Experimental Workflow: Chiral GC
Caption: Workflow for chiral GC analysis with derivatization.
Protocol: Chiral GC Method for this compound
-
Derivatization:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.[8]
-
After cooling, the sample is ready for injection.
-
-
Column Selection: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin, is a common choice for separating a wide range of enantiomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min. The exact program will need to be optimized for the specific derivative.
-
Carrier Gas: Helium or Hydrogen
-
-
Injection and Data Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Homogeneous Phase Approach
NMR spectroscopy offers a distinct advantage over chromatographic methods as it is a homogeneous phase technique that does not require physical separation of the enantiomers. The determination of enantiomeric excess by NMR is achieved by converting the enantiomers into diastereomers in situ, which are, in principle, distinguishable by NMR.[9] This can be accomplished using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[10][11]
The Principle: Creating a Diastereomeric Environment
-
Chiral Derivatizing Agents (CDAs): An enantiomerically pure CDA reacts covalently with the enantiomers of this compound to form a stable pair of diastereomers.[4][9] These diastereomers have different chemical environments for their nuclei, leading to separate and distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[12][13] A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), which reacts with amines to form diastereomeric amides.[4][9]
-
Chiral Solvating Agents (CSAs): A CSA forms weak, transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding or π-π stacking.[10][11] This transient association is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their resolution and quantification directly in the NMR tube.[10]
Experimental Workflow: NMR with a Chiral Derivatizing Agent
Caption: Workflow for NMR analysis using a chiral derivatizing agent.
Protocol: NMR Method using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride.
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Gently shake the NMR tube to ensure complete reaction.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. ¹⁹F NMR can be particularly advantageous due to its wide chemical shift range and the absence of background signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers.
-
Carefully integrate these signals. The enantiomeric excess is calculated from the ratio of the integrals.
-
Performance Comparison
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Chromatographic separation based on differential interactions with a chiral stationary phase. | Chromatographic separation of volatile derivatives on a chiral stationary phase. | Formation of diastereomers in solution with distinguishable NMR signals. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes. | Moderate to high; run times can be shorter than HPLC. | High; sample preparation is often simple and data acquisition is fast. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL), especially with mass spectrometry detection. | Lower (mg/mL range). |
| Accuracy & Precision | Excellent. | Excellent. | Good to excellent, but can be affected by signal overlap. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Requires optimization of derivatization and temperature programming. | Can be rapid, but requires finding a suitable chiral auxiliary. |
| Sample Consumption | Low (µg quantities). | Very low (ng quantities). | Higher (mg quantities). |
| Key Advantage | Broad applicability and established robustness. | High resolution and sensitivity. | Rapid analysis without physical separation; provides structural information. |
| Key Limitation | Method development can be empirical. | Limited to volatile and thermally stable compounds; requires derivatization. | Lower sensitivity; potential for signal overlap. |
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of this compound reactions depends on the specific requirements of the analysis.
-
Chiral HPLC is the recommended method for routine analysis in both research and quality control settings due to its versatility, reliability, and broad applicability to a wide range of derivatives.
-
Chiral GC is an excellent choice when high sensitivity and resolution are required, provided that the analyte can be readily derivatized to a volatile and thermally stable compound.
-
NMR Spectroscopy is a powerful tool for rapid screening and for situations where sample is not limited. Its ability to provide structural information simultaneously is an added benefit. The use of chiral solvating agents, in particular, offers a very fast and non-destructive method for ee determination.
Ultimately, a well-equipped laboratory will leverage the strengths of each of these techniques. For high-throughput screening of reaction conditions, NMR might be the most efficient approach. For final product release and regulatory submissions, the robustness and validation history of chiral HPLC often make it the method of choice. By understanding the principles and practical considerations of each technique, researchers can confidently select the optimal method to ensure the stereochemical quality of their this compound-containing molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis and Purification of 2-(Aminomethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent physicochemical properties, including aqueous solubility and metabolic stability, make it a privileged structure. Among its many derivatives, 2-(aminomethyl)morpholine stands out as a critical building block, incorporating a versatile primary amine for further functionalization. This guide provides an in-depth comparison of the primary synthetic and purification strategies for this valuable compound, offering insights into the practical application and rationale behind each method.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The key lies in the selective introduction of an aminomethyl group at the C-2 position of the morpholine ring. The choice of synthetic route often depends on the availability of starting materials, desired scale, stereochemical considerations, and the overall efficiency of the process. This guide will explore three principal synthetic pathways, each with its own merits and drawbacks.
Comparative Analysis of Synthetic Routes
We will dissect three common strategies for the synthesis of this compound:
-
Reductive Amination of Morpholine-2-carbaldehyde: A convergent approach that forms the C-N bond in the final step.
-
Gabriel Synthesis from 2-(Halomethyl)morpholine: A classic method for installing a primary amine.
-
Reduction of a Morpholine-2-carboxamide or-2-carbonitrile: A route that builds the aminomethyl group from a carboxylic acid derivative or nitrile.
The following table summarizes the key aspects of each route, providing a high-level comparison for initial consideration.
| Synthetic Route | Key Precursor | Key Transformations | Typical Reagents | Advantages | Disadvantages |
| Reductive Amination | Morpholine-2-carbaldehyde | Oxidation of 2-(hydroxymethyl)morpholine, Imine formation, Reduction | PCC, Dess-Martin periodinane, NH₃, H₂, Raney Ni, NaBH₃CN | Convergent, potentially high-yielding final step. | Requires synthesis of the aldehyde precursor, which can be unstable. |
| Gabriel Synthesis | 2-(Chloromethyl)morpholine | Halogenation of 2-(hydroxymethyl)morpholine, Nucleophilic substitution with phthalimide, Hydrazinolysis | SOCl₂, PBr₃, Potassium phthalimide, Hydrazine hydrate | Reliable for primary amine synthesis, avoids over-alkylation.[1][2][3] | Multi-step, harsh conditions for phthalimide cleavage may be required. |
| Amide/Nitrile Reduction | Morpholine-2-carboxylic acid or Morpholine-2-carbonitrile | Amide/Nitrile formation, Reduction | SOCl₂, NH₃, LiAlH₄, BH₃·THF | Utilizes a stable carboxylic acid or nitrile precursor. | Requires strong reducing agents like LiAlH₄, which can be hazardous.[4] |
In-Depth Methodological Review and Protocols
Route 1: Reductive Amination of Morpholine-2-carbaldehyde
This pathway is conceptually straightforward, involving the initial preparation of morpholine-2-carbaldehyde followed by its reaction with an amine source and a reducing agent.
Caption: Reductive amination pathway to this compound.
The critical intermediate in this route is the morpholine-2-carbaldehyde. Its synthesis is typically achieved through the oxidation of the more readily available 2-(hydroxymethyl)morpholine. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. Mild oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred.
The subsequent reductive amination is a one-pot reaction where the aldehyde reacts with an ammonia source to form an intermediate imine, which is then immediately reduced to the primary amine.[5] Catalytic hydrogenation using hydrogen gas and a catalyst like Raney Nickel, or chemical reduction with reagents such as sodium cyanoborohydride (NaBH₃CN), are common choices for this transformation.[6][7] The use of a catalyst is often favored for its efficiency and cleaner reaction profile.
-
Oxidation of 2-(Hydroxymethyl)morpholine: To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield crude morpholine-2-carbaldehyde.
-
Reductive Amination: Dissolve the crude aldehyde in methanol saturated with ammonia. Add Raney Nickel (catalytic amount) and subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker. Shake the reaction vessel at room temperature for 12-16 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude this compound.
Route 2: Gabriel Synthesis from 2-(Halomethyl)morpholine
The Gabriel synthesis is a robust and time-tested method for the preparation of primary amines, effectively preventing the formation of secondary and tertiary amine byproducts.[1][2][8]
Caption: Gabriel synthesis pathway to this compound.
This route commences with the conversion of the hydroxyl group of 2-(hydroxymethyl)morpholine into a good leaving group, typically a halide. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this transformation. The resulting 2-(halomethyl)morpholine is then subjected to nucleophilic substitution with potassium phthalimide. The phthalimide group acts as a protected form of ammonia, preventing over-alkylation.
The final and often challenging step is the deprotection of the phthalimide to liberate the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a widely used method for this cleavage under relatively mild conditions.[9]
-
Synthesis of 2-(Chloromethyl)morpholine: To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in chloroform at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 3 hours. Carefully quench the reaction by pouring it onto crushed ice and basifying with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with chloroform, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.
-
Gabriel Reaction: To a solution of 2-(chloromethyl)morpholine (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the reaction mixture to 80 °C and stir for 6-8 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-(morpholin-2-ylmethyl)phthalimide.
-
Hydrazinolysis: Dissolve the N-(morpholin-2-ylmethyl)phthalimide (1.0 eq) in ethanol and add hydrazine hydrate (2.0 eq). Reflux the mixture for 4 hours. Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain crude this compound.
Route 3: Reduction of Morpholine-2-carboxamide
This approach involves the conversion of a carboxylic acid to an amide, followed by reduction to the corresponding amine.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US2776972A - Recovery of morpholine from aqueous solutions thereof - Google Patents [patents.google.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Catalytic Asymmetric Synthesis of Chiral Morpholines
For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacophores. Its presence in numerous approved drugs underscores its significance. However, the true therapeutic potential of many morpholine-containing drug candidates is often unlocked only when a specific stereoisomer is isolated. This necessitates robust and efficient methods for asymmetric synthesis. This guide provides an in-depth comparison of the leading catalytic asymmetric strategies for accessing chiral morpholines, offering a blend of theoretical understanding and practical, field-proven insights to inform your synthetic planning.
The Strategic Importance of Chiral Morpholines
The rigidity of the morpholine ring and the defined spatial orientation of its substituents are critical for precise interactions with biological targets. The choice of enantiomer can dramatically impact a drug's efficacy, safety, and pharmacokinetic profile. Consequently, the development of catalytic asymmetric methods that deliver high enantiopurity, yield, and scalability is a paramount objective in contemporary organic synthesis. This guide will navigate the prominent catalytic landscapes: transition-metal catalysis, organocatalysis, and biocatalysis, providing a comparative analysis to aid in the selection of the most suitable method for your specific target.
Transition-Metal Catalysis: Power and Precision
Transition-metal catalysis stands as a pillar of modern asymmetric synthesis, offering high efficiency and broad substrate scope. For chiral morpholines, two dominant strategies have emerged: asymmetric hydrogenation of dehydromorpholines and tandem hydroamination/asymmetric transfer hydrogenation.
Asymmetric Hydrogenation of Dehydromorpholines
This "after cyclization" approach involves the enantioselective reduction of a pre-formed dehydromorpholine ring. The success of this method hinges on the selection of a chiral catalyst capable of differentiating between the two faces of the double bond.
The Causality Behind the Choice: Rhodium complexes bearing chiral bisphosphine ligands, such as the Shi-family ligand (SKP), have proven exceptionally effective. The large bite angle of the SKP ligand creates a well-defined chiral pocket around the rhodium center. The substrate, a 2-substituted dehydromorpholine, coordinates to the metal, and the steric and electronic interactions between the substrate and the chiral ligand dictate the facial selectivity of hydrogen addition, leading to high enantioselectivity. The introduction of an N-acyl directing group on the dehydromorpholine is often crucial for activation and achieving high reactivity.
Performance Data:
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂(SbF₆)]/(R,R,R)-SKP | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 92 | |
| [Rh(COD)₂(SbF₆)]/(R,R,R)-SKP | N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | 95 | 92 | |
| [Rh(COD)₂(SbF₆)]/(R,R,R)-SKP | N-Cbz-6-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | 98 | 88 | |
| [Rh(COD)₂(SbF₆)]/(R,R,R)-SKP | N-Cbz-6-naphthyl-3,4-dihydro-2H-1,4-oxazine | 96 | 93 |
Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP ligand (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (73.8 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).
-
The substrate solution is then transferred to the catalyst solution.
-
The resulting mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Cbz-2-phenylmorpholine.
Workflow and Mechanism:
Caption: Workflow and catalytic cycle for asymmetric hydrogenation.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This elegant one-pot strategy constructs the morpholine ring and introduces chirality in a sequential process, avoiding the isolation of the intermediate cyclic imine.
The Causality Behind the Choice: The process begins with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine. This intermediate is then asymmetrically reduced in situ by a ruthenium catalyst, typically the Noyori-Ikariya catalyst, using a hydrogen donor like formic acid/triethylamine. The enantioselectivity is governed by the chiral diamine ligand on the ruthenium catalyst. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the Ru catalyst are crucial for achieving high enantiomeric excesses. This interaction properly orients the imine within the catalyst's chiral environment for a highly stereoselective hydride transfer.
Performance Data:
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ti(NMe₂)₂/RuCl[(S,S)-Ts-DPEN] | N-(2-(prop-2-yn-1-yloxy)ethyl)aniline | 85 | >95 | |
| Ti(NMe₂)₂/RuCl[(S,S)-Ts-DPEN] | N-(2-((3-phenylprop-2-yn-1-yl)oxy)ethyl)aniline | 90 | >95 | |
| Ti(NMe₂)₂/RuCl[(S,S)-Ts-DPEN] | N-(2-((3-cyclohexylprop-2-yn-1-yl)oxy)ethyl)aniline | 88 | >95 |
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
-
Hydroamination: In a glovebox, a Schlenk tube is charged with the aminoalkyne substrate (0.5 mmol) and a solution of the Ti catalyst (5 mol %) in toluene (2.0 mL).
-
The reaction mixture is stirred at 110 °C for 24 hours.
-
The reaction is cooled to room temperature.
-
Asymmetric Transfer Hydrogenation: A solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (5:2 mixture, 0.5 mL) is added to the cooled reaction mixture from the hydroamination step.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with a saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 3-substituted morpholine.
Workflow and Mechanism:
Caption: Workflow and key mechanistic steps of the tandem reaction.
Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a powerful and often more sustainable alternative to transition-metal catalysis. For chiral morpholine synthesis, the intramolecular aza-Michael addition has been a particularly fruitful strategy.
Asymmetric Intramolecular aza-Michael Addition
This method involves the cyclization of a substrate containing both a nucleophilic nitrogen atom and a Michael acceptor. The key to success is a chiral organocatalyst that can activate the substrate and control the stereochemistry of the ring-closing step.
The Causality Behind the Choice: Chiral secondary amines, such as diarylprolinol silyl ethers, are effective catalysts for the intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes. The catalyst forms a transient iminium ion with the aldehyde, lowering the LUMO of the Michael acceptor and activating it for the intramolecular attack by the carbamate nucleophile. The bulky substituents on the catalyst effectively shield one face of the iminium ion, directing the nucleophilic attack to the other face and thereby establishing the stereocenter with high fidelity. More recently, cinchona alkaloid-derived squaramide catalysts have been employed in a desymmetric double aza-Michael addition cascade to construct fused morpholines with excellent diastereo- and enantioselectivities.
Performance Data:
| Catalyst | Substrate Type | Yield (%) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | Carbamate with α,β-unsaturated aldehyde | High | High | |
| Quinine Squaramide | Enone-tethered cyclohexadienone and p-anisidine | up to 99 | up to 99 |
Experimental Protocol: Organocatalytic Intramolecular aza-Michael Addition (General Procedure)
-
To a solution of the acyclic precursor (e.g., a carbamate-tethered α,β-unsaturated aldehyde) (1.0 equiv) in a suitable solvent (e.g., chloroform or toluene) at the desired temperature (e.g., room temperature or 0 °C) is added the chiral secondary amine organocatalyst (e.g., 10-20 mol %).
-
An acid co-catalyst (e.g., benzoic acid, 1.0 equiv) may be added to facilitate iminium ion formation.
-
The reaction is stirred until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholine derivative.
Workflow and Mechanism:
Caption: Workflow and catalytic cycle for organocatalytic aza-Michael addition.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis offers an environmentally benign and often highly selective approach to chiral synthesis. While dedicated enzymatic routes for de novo morpholine synthesis are less common, enzymatic kinetic resolution is a powerful tool for resolving racemic mixtures of morpholines.
Enzymatic Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, an enzyme. This results in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.
The Causality Behind the Choice: Lipases are commonly used enzymes for kinetic resolution. In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of a racemic morpholine at a much faster rate than the other. The high degree of selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients one enantiomer for the acylation reaction. This leaves the unreacted enantiomer in high enantiomeric excess. The theoretical maximum yield for the resolved starting material is 50%.
Performance Data: Quantitative data for the specific kinetic resolution of morpholines is less readily available in comparative reviews. However, lipases are well-documented to provide excellent enantioselectivity (>99% ee) in the resolution of a wide range of chiral amines and alcohols.
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Morpholine (General Procedure)
-
To a solution of the racemic morpholine (1.0 equiv) in a suitable organic solvent (e.g., toluene or THF) is added a lipase (e.g., Novozym 435 or Amano Lipase PS).
-
An acyl donor (e.g., vinyl acetate, 0.5-1.0 equiv) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-45 °C) and monitored for conversion (typically to around 50%).
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The filtrate is concentrated, and the acylated product and the unreacted morpholine are separated by chromatography or distillation.
Workflow and Mechanism:
Caption: Workflow and principle of enzymatic kinetic resolution.
Comparative Analysis and Future Outlook
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High yields and enantioselectivities, broad substrate scope, atom economical. | Requires synthesis of dehydromorpholine precursor, use of precious metal catalysts, high-pressure equipment. | Scalable synthesis of 2-substituted chiral morpholines. |
| Tandem Hydroamination/ATH | One-pot procedure, high efficiency, avoids isolation of intermediates. | Requires careful optimization of two catalytic cycles, potential for catalyst incompatibility. | Rapid access to 3-substituted chiral morpholines from simple starting materials. |
| Organocatalytic aza-Michael | Metal-free, environmentally benign, mild reaction conditions. | Can have longer reaction times, substrate scope may be more limited than metal catalysis. | Synthesis of diverse morpholine scaffolds under sustainable conditions. |
| Enzymatic Kinetic Resolution | Extremely high enantioselectivity, mild and environmentally friendly conditions. | Maximum 50% theoretical yield for one enantiomer, requires separation of product and unreacted starting material. | Resolution of racemic mixtures when an asymmetric synthesis is not feasible or for obtaining both enantiomers. |
The field of asymmetric synthesis of chiral morpholines is continually evolving. Future developments will likely focus on:
-
Discovery of Novel Catalysts: The design of new, more active, and selective catalysts, including those based on earth-abundant metals.
-
Broader Substrate Scope: Expanding the applicability of current methods to more complex and functionalized morpholine targets.
-
Flow Chemistry: The adaptation of these catalytic methods to continuous flow processes for improved scalability, safety, and efficiency.
-
Chemo-enzymatic Cascades: The integration of biocatalytic steps with chemical catalysis in one-pot processes to leverage the advantages of both approaches.
By understanding the principles, advantages, and limitations of each catalytic strategy, researchers can make more informed decisions in the design and execution of synthetic routes toward valuable chiral morpholine targets.
The Morpholine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a discovery program. Among the heterocyclic amines, morpholine has emerged as a "privileged structure," a testament to its frequent appearance in a multitude of clinically successful drugs and biologically active molecules.[1][2][3] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its synthetic tractability, make it an attractive building block for the design of novel therapeutics.[1][2][3][4]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across various therapeutic areas. We will delve into the causal relationships between structural modifications and biological activity, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds. Our objective is to equip researchers with the critical insights necessary to rationally design and develop next-generation morpholine-based therapeutics.
The Versatility of the Morpholine Ring: Impact on Biological Activity
The six-membered morpholine ring, with its ether oxygen and secondary amine, offers a unique combination of features that contribute to its pharmacological versatility. The nitrogen atom provides a basic center for salt formation and hydrogen bonding, while the oxygen atom can act as a hydrogen bond acceptor. The chair conformation of the ring allows for the precise spatial orientation of substituents, influencing interactions with biological targets.[4]
The true power of the morpholine scaffold lies in the diverse biological activities that can be achieved through substitution on the nitrogen atom and/or the carbon atoms of the ring. These modifications can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile. The following sections will explore the SAR of morpholine derivatives in key therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation
Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines.[2][5][6] The SAR of these compounds is often dictated by the nature of the substituent on the morpholine nitrogen.
A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines.[5] The results, summarized in Table 1, reveal key SAR insights.
Table 1: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives [5]
| Compound | R (Substitution on Phenyl Ring) | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |
| AK-3 | 4-Methoxy | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 3,4,5-Trimethoxy | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
| AK-11 | 2-Chloro-6-fluoro | Moderate Activity | Moderate Activity | Moderate Activity |
| AK-12 | 4-Methyl | Effective | Effective | Effective |
| AK-13 | 4-Trifluoromethyl | Effective | Effective | Effective |
| Colchicine | (Standard) | >10 | 10.12 ± 0.54 | 1.89 ± 0.09 |
Key SAR Observations for Anticancer Activity:
-
Electron-donating groups on the phenyl ring, such as methoxy groups, appear to enhance cytotoxic activity. Compound AK-10 , with three methoxy groups, exhibited the most potent activity across all three cell lines, even surpassing the standard drug colchicine in some cases.[5]
-
The position and number of these electron-donating groups are crucial. The trimethoxy substitution in AK-10 was significantly more effective than the single methoxy group in AK-3 .[5]
-
The presence of a para-methyl group (AK-12) and a para-trifluoromethyl group (AK-13) also resulted in effective anticancer activity, suggesting that a range of substituents can be tolerated at this position.[5]
Mechanistic studies revealed that these compounds induce cell cycle arrest in the G1 phase and promote apoptosis, highlighting their potential as cell proliferation inhibitors.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic activity of morpholine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The morpholine scaffold is also a key component in a number of antimicrobial agents. The ability to modify the substituents on the morpholine ring allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.
A study on newly synthesized morpholine derivatives containing an azole nucleus investigated their antimicrobial and antiurease activities.[7] The minimum inhibitory concentration (MIC) values against various microorganisms are presented in Table 2.
Table 2: Antimicrobial Activity of Morpholine-Azole Derivatives (MIC in µg/mL) [7]
| Compound | M. smegmatis | C. albicans | S. cerevisiae |
| 8 | Active | Active | Active |
| 12 | 15.6 | >1000 | >1000 |
| Ampicillin | - | - | - |
| Streptomycin | - | - | - |
| Fluconazole | - | 62.5 | 125 |
Key SAR Observations for Antimicrobial Activity:
-
The incorporation of multiple heterocyclic moieties, such as in compound 8 (containing morpholine, pyridine, piperazine, and 1,3,4-oxadiazole), can lead to broad-spectrum antimicrobial activity.[7]
-
The presence of a 1,2,4-triazole nucleus, as in compound 12 , conferred potent activity against Mycobacterium smegmatis.[7]
-
The antiurease activity of these compounds was also significant, with compound 10 (a 1,3-thiazole derivative) being the most potent inhibitor with an IC50 of 2.37 ± 0.19 µM.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of morpholine derivatives against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antidepressant Activity: Modulating Central Nervous System Targets
The physicochemical properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it a valuable scaffold for the development of CNS-active drugs.[4][7] Morpholine derivatives have been investigated for their antidepressant potential, often as analogs of existing drugs.
For instance, 3-(methyleneaminoxy)methylmorpholines were synthesized as analogues of the antidepressant drug viloxazine. These compounds were evaluated for their ability to antagonize reserpine-induced hypothermia in mice, a common screening model for antidepressant activity. Several of the synthesized analogs exhibited a pharmacological profile similar to that of viloxazine, demonstrating the potential of this scaffold in developing new antidepressant agents.[8]
Experimental Protocol: In Vivo Screening for Antidepressant Activity (Forced Swim Test) [9][10]
This protocol describes a widely used behavioral test in rodents to screen for potential antidepressant activity.
Materials:
-
Mice or rats
-
Test compounds
-
Standard antidepressant drug (e.g., imipramine)
-
Vehicle (e.g., saline, 1% Tween 80 solution)
-
Cylindrical container filled with water (25°C)
Procedure:
-
Animal Acclimatization: Allow the animals to acclimatize to the experimental room for at least one hour before the test.
-
Drug Administration: Administer the test compound, standard drug, or vehicle to the animals (e.g., intraperitoneally or orally) at a specified time before the test (e.g., 30-60 minutes).
-
Forced Swim Test: Individually place each animal in the cylindrical container filled with water for a 6-minute session.
-
Behavioral Recording: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in the duration of immobility in the test compound group compared to the vehicle control group suggests potential antidepressant activity.
Synthesis of Morpholine Derivatives: A General Overview
The synthetic accessibility of the morpholine scaffold is a key reason for its widespread use in medicinal chemistry.[3] A variety of synthetic routes have been developed to construct the morpholine ring and to introduce diverse substituents.
A common and versatile method for the synthesis of N-substituted morpholines involves the reaction of a primary amine with bis(2-chloroethyl) ether in the presence of a base.[11]
General Synthetic Scheme for N-Aryl Morpholine Derivatives: [11]
Caption: General workflow for the synthesis of N-Aryl Morpholine Derivatives.
This one-pot reaction provides a straightforward route to a wide range of N-aryl morpholine derivatives. The choice of the starting aniline allows for the introduction of various substituents on the phenyl ring, enabling the exploration of SAR.
The Influence of the Morpholine Moiety on Pharmacokinetic Properties
A significant advantage of incorporating a morpholine ring into a drug candidate is its potential to improve the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[1][4][12]
-
Solubility: The polar ether oxygen and the basic nitrogen of the morpholine ring can enhance aqueous solubility, which is often a limiting factor for drug absorption.[4]
-
Metabolic Stability: The morpholine ring itself is relatively stable to metabolic degradation. However, its presence can influence the metabolism of other parts of the molecule. For example, many morpholine-containing drugs are substrates for cytochrome P450 enzymes, particularly CYP3A4.[1] Understanding these metabolic pathways is crucial for predicting drug-drug interactions.
-
Brain Permeability: The physicochemical properties of the morpholine ring, including its pKa and lipophilicity, can be modulated to enhance penetration of the blood-brain barrier, a critical requirement for CNS-active drugs.[4][7]
Table 3: Pharmacokinetic Parameters of Selected Marketed Morpholine-Containing Drugs [1]
| Drug | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Major CYP Metabolism |
| Gefitinib | Anticancer | ~60 | ~90 | CYP3A4 |
| Linezolid | Antibiotic | ~100 | ~31 | - |
| Reboxetine | Antidepressant | >90 | ~97 | CYP3A4 |
This data highlights the favorable pharmacokinetic properties often associated with morpholine-containing drugs, such as high bioavailability.
Caption: The journey of a morpholine-containing drug through the body.
Conclusion and Future Perspectives
The morpholine scaffold continues to be a cornerstone in modern medicinal chemistry, offering a remarkable blend of favorable physicochemical properties, synthetic accessibility, and a broad spectrum of biological activities. This guide has provided a comparative analysis of the structure-activity relationships of morpholine derivatives in anticancer, antimicrobial, and antidepressant research, supported by experimental data and detailed protocols.
The key to unlocking the full potential of this privileged structure lies in the rational design of derivatives with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the strategic application of the morpholine scaffold will undoubtedly lead to the discovery of novel and effective therapeutics for a wide range of human diseases. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives, as well as the use of computational tools to predict their biological activity and ADME properties with greater accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. thaiscience.info [thaiscience.info]
- 11. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-Ones
Introduction: The Privileged Status of Chiral 1,2-Amino Alcohols and Morpholin-2-Ones
Chiral 1,2-amino alcohols and their cyclic counterparts, morpholin-2-ones, represent a class of "privileged scaffolds" in medicinal chemistry and organic synthesis. Their stereochemical arrangement is frequently the cornerstone of molecular recognition, dictating the efficacy and safety of a vast array of pharmaceutical agents.[1][2][3] These motifs are integral to beta-blockers, antiviral compounds, and anticancer drugs.[3] Consequently, the development of robust, efficient, and highly stereoselective methods to access these structures in enantiomerically pure form is a paramount objective for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the principal strategies for the asymmetric synthesis of these vital building blocks. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, compare performance with quantitative data, and provide field-proven methodologies. The discussion is structured to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic route based on substrate scope, desired stereochemistry, scalability, and economic viability.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of 1,2-amino alcohols can be broadly classified into four major approaches: catalytic asymmetric synthesis (metal- and organocatalyzed), chiral auxiliary-mediated methods, and biocatalysis. The synthesis of morpholin-2-ones often leverages these foundational strategies, incorporating an intramolecular cyclization step.
Caption: Overview of major synthetic routes to chiral 1,2-amino alcohols.
Metal-Catalyzed Asymmetric Synthesis: The Power of Transition Metals
Transition metal catalysis offers some of the most direct and atom-economical routes to chiral 1,2-amino alcohols, primarily through the functionalization of carbon-carbon double bonds.
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that directly converts an alkene to a vicinal amino alcohol in a single, catalytic step.[3][4][5] The methodology is renowned for its high enantioselectivity, predictable stereochemical outcomes, and operational simplicity.
Causality of Stereocontrol: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids.[3][4][6] The ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), forms a chiral complex with the osmium catalyst. This complex creates a U-shaped binding pocket that forces the incoming alkene to approach from a specific face, thereby dictating the stereochemistry of the syn-addition of the amino and hydroxyl groups. The use of pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, provides access to either enantiomer of the product from the same alkene substrate.[3]
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Aminohydroxylation.
Performance Data: The AA reaction is particularly effective for α,β-unsaturated esters and styrenes.[4][7]
| Substrate (Alkene) | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| trans-Cinnamate | (DHQ)₂PHAL | CbzNCl(Na) | 90 | 99 | [7] |
| Styrene | (DHQ)₂PHAL | TsNCl(Na) | 81 | 98 | [7] |
| 1-Dodecene | (DHQD)₂PHAL | TsNCl(Na) | 70 | 90 | [8] |
| p-Bromophenyl acrylate | (DHQ)₂-AQN | CbzNCl(Na) | 75 | 94 | [9] |
Experimental Protocol: Asymmetric Aminohydroxylation of Methyl trans-Cinnamate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium osmate(VI) dihydrate (22 mg, 0.06 mmol, 4 mol%), (DHQ)₂PHAL (47 mg, 0.06 mmol, 4 mol%), and methyl trans-cinnamate (243 mg, 1.5 mmol).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water (15 mL). Stir the resulting mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-chloro-N-sodio-benzylcarbamate (CbzNClNa) (450 mg, 2.25 mmol) in one portion. The reaction mixture will turn dark green.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.0 g). Stir for 30 minutes until the color changes from dark green to light brown/orange.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-protected amino alcohol.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC analysis.
Asymmetric Epoxidation Followed by Nucleophilic Ring-Opening
An alternative, two-step strategy involves the initial enantioselective epoxidation of an alkene, followed by regioselective ring-opening of the resulting chiral epoxide with a nitrogen nucleophile.
-
Jacobsen-Katsuki Epoxidation: This method is highly effective for the epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex.[10][11][12]
-
Sharpless Asymmetric Epoxidation: This is the method of choice for allylic alcohols.
The subsequent ring-opening with a nucleophile like sodium azide (NaN₃), followed by reduction, provides access to the 1,2-amino alcohol. While versatile, this two-step sequence is less atom-economical than the direct AA reaction.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a powerful alternative to metal-based systems by avoiding toxic and expensive heavy metals.
Proline-Catalyzed Asymmetric Mannich Reaction
The direct asymmetric Mannich reaction is a cornerstone of organocatalysis for C-C bond formation.[13] Using L-proline as the catalyst, an unmodified α-hydroxyketone (like hydroxyacetone) can be added to an imine to generate a β-amino-α-hydroxy ketone, a direct precursor to 1,2-amino alcohols.[13][14]
Causality of Stereocontrol: L-proline reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks one face of the electrophilic imine, guided by a transition state stabilized by hydrogen bonding involving the carboxylic acid group of proline. This directs the stereochemical outcome of the newly formed stereocenters.
Performance Data: This method provides excellent diastereoselectivity and enantioselectivity for the anti-1,2-amino alcohol precursor.[13]
| Imine (from Aldehyde) | Catalyst | Yield (%) | dr (anti:syn) | ee (%, anti) | Reference |
| p-Nitrobenzaldehyde | L-Proline | 85 | >15:1 | 98 | [13] |
| Isovaleraldehyde | L-Proline | 91 | 10:1 | 96 | [13] |
| Benzaldehyde | L-Proline | 80 | 12:1 | 90 | [13] |
Chiral Auxiliary-Mediated Synthesis: Stoichiometric Stereocontrol
This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate.[15] The auxiliary then directs the stereochemistry of a subsequent reaction through steric hindrance before being cleaved to reveal the chiral product.
Pseudoephedrine as a Chiral Auxiliary
A practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones can be achieved using pseudoephedrine as a chiral auxiliary.[2] Reaction of an arylglyoxal with (+)-pseudoephedrine in the presence of a Brønsted acid catalyst leads to the formation of a chiral morpholin-2-one with high diastereoselectivity.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
The resulting morpholin-2-one can then be readily converted to the corresponding 1,2-amino alcohol in a two-step reduction and cleavage protocol.[2] While reliable and high-yielding, this method's main drawback is its lower atom economy, as it requires stoichiometric amounts of the chiral auxiliary.
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations, often under mild, environmentally benign conditions.[3][16]
Engineered Amine Dehydrogenases (AmDHs): A powerful biocatalytic strategy for 1,2-amino alcohol synthesis is the asymmetric reductive amination of α-hydroxy ketones.[17] Engineered AmDHs can utilize inexpensive ammonia as the amine source and a nicotinamide cofactor (NADH/NADPH) to reduce the intermediate imine with exceptionally high enantioselectivity (>99% ee), operating at ambient temperature and pressure.[3][17]
Multi-Enzyme Cascades: More advanced systems combine multiple enzymes in a one-pot cascade. For example, a transketolase can be used to generate a chiral α-hydroxy ketone from achiral aldehydes, which is then aminated in situ by a transaminase to produce the final chiral amino alcohol.[18]
Dedicated Syntheses of Morpholin-2-ones
While morpholin-2-ones can be formed from 1,2-amino alcohol precursors, several methods have been developed for their direct and enantioselective synthesis. These heterocycles are key intermediates for drugs like the antiemetic Aprepitant.[19][20]
-
Aza-Benzilic Ester Rearrangement: A chiral phosphoric acid can catalyze the reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This proceeds through a domino heteroannulation followed by a 1,2-aryl/alkyl shift to furnish C3-substituted morpholin-2-ones with high enantioselectivity.[21][22]
-
One-Pot Cascade Reactions: A one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to provide C3-substituted morpholin-2-ones in good yields and high ee's from simple starting materials.[19][20][23]
Overall Comparison of Synthetic Strategies
| Method | Key Principle | Typical Yield | Typical ee (%) | Advantages | Disadvantages |
| Sharpless AA | Osmium-catalyzed syn-aminohydroxylation of alkenes | 70-95% | 90->99% | High ee, direct, predictable stereochemistry | Uses toxic and expensive OsO₄, limited to alkenes |
| Epoxidation/Ring-Opening | Two-step: epoxidation of alkene then Sₙ2 opening | 60-85% (overall) | 90->99% | Broad substrate scope (Jacobsen for cis-alkenes) | Less atom-economical, multiple steps |
| Organocatalysis (Mannich) | Proline-catalyzed enamine addition to imines | 80-95% | 90-98% | Metal-free, low toxicity, inexpensive catalyst | Can require higher catalyst loading, limited to carbonyls |
| Chiral Auxiliary | Stoichiometric use of a recoverable chiral director | 80-95% | >98% (dr) | Highly reliable, predictable, high selectivity | Poor atom economy, requires auxiliary synthesis/cleavage |
| Biocatalysis (AmDH) | Enzyme-catalyzed reductive amination | 70-90% | >99% | Extremely high ee, green (mild conditions), uses ammonia | Substrate scope limited by enzyme, requires cofactor |
Conclusion and Future Outlook
The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones is a mature field with a diverse and powerful toolkit. For directness and predictability in converting alkenes, the Sharpless Asymmetric Aminohydroxylation remains a gold standard, despite the cost and toxicity of the osmium catalyst. Organocatalytic Mannich reactions offer a compelling metal-free alternative for carbonyl-based approaches, valued for their operational simplicity and low environmental impact. Chiral auxiliaries provide a reliable, albeit less atom-economical, route that is often employed in early-stage discovery for its robustness.
Looking forward, the future of this field lies in the continued advancement of biocatalysis . The ability of engineered enzymes to deliver products with near-perfect enantioselectivity under environmentally benign conditions is unparalleled. As enzyme engineering and directed evolution techniques become more sophisticated, the substrate scope of biocatalytic methods will broaden, making them increasingly the method of choice for the large-scale, sustainable production of these critical pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 18. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
The Morpholine Motif: A Comparative Guide to its Pharmacological Versatility
The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, stands as a quintessential example of a "privileged structure" in medicinal chemistry.[1] Its frequent appearance in both approved drugs and experimental therapeutics is no coincidence. The morpholine moiety imparts a unique combination of advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable pKa profile, which collectively enhance a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3] This guide offers a comparative analysis of the diverse pharmacological activities of morpholine-containing molecules, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer has been significantly bolstered by the development of targeted therapies. Morpholine derivatives have emerged as potent inhibitors of critical signaling pathways that drive tumor growth and proliferation.[4] We will explore two key examples targeting the PI3K/Akt/mTOR pathway and VEGFR-2-mediated angiogenesis.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for therapeutic intervention. The morpholine scaffold has been integral to the design of potent and selective PI3K inhibitors.
A notable example is a series of 4-morpholino-2-phenylquinazolines and their related thieno[3,2-d]pyrimidine analogs, which have been evaluated as inhibitors of the p110α isoform of PI3K.[5] The rationale behind targeting p110α specifically is its frequent mutation and amplification in various cancers, including breast, colon, and endometrial cancers. The morpholine group in these compounds is crucial for binding and activity, often forming key hydrogen bonds within the enzyme's active site.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Comparative Data: PI3K p110α Inhibition
| Compound | PI3K p110α IC₅₀ (nM)[5] | A375 Cell Proliferation IC₅₀ (µM)[5] |
| 15e (Thieno[3,2-d]pyrimidine) | 2.0 | 0.58 |
| Wortmannin (Control) | 1.8 | 0.019 |
Experimental Protocol: PI3K p110α Enzyme Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against PI3K p110α. The assay's trustworthiness stems from its reliance on a well-characterized enzyme and a quantifiable readout.
-
Enzyme and Substrate Preparation: Recombinant human PI3K p110α/p85α is used. The substrate, phosphatidylinositol (PI), is prepared as lipid vesicles.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the enzyme, the test compound (at varying concentrations), and the lipid substrate in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP (containing γ-³²P-ATP for radiometric detection) and MgCl₂. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 20 minutes) at room temperature.
-
Termination and Detection: The reaction is stopped by adding a strong acid (e.g., 1 M HCl). The phosphorylated lipid product (PIP) is then extracted.
-
Quantification: The amount of ³²P incorporated into the PIP product is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.
Inhibition of VEGFR-2 and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. A series of novel morpholine-benzimidazole-oxadiazole derivatives has demonstrated potent and selective inhibition of VEGFR-2.[6]
The design of these molecules leverages the morpholine moiety to enhance solubility and provide critical interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. This targeted inhibition prevents the downstream signaling that leads to endothelial cell proliferation and migration.
Comparative Data: VEGFR-2 Inhibition and Cytotoxicity
| Compound | VEGFR-2 IC₅₀ (µM)[6] | HT-29 Cytotoxicity IC₅₀ (µM)[6] | NIH3T3 (Normal Cell) IC₅₀ (µM)[6] | Selectivity Index (SI) |
| 5h | 0.049 | 3.103 | 15.158 | 4.88 |
| 5j | 0.098 | 9.657 | > 30 | > 3.11 |
| 5c | 0.915 | 17.750 | > 30 | > 1.69 |
| Sorafenib | 0.037 | 2.850 | 4.520 | 1.59 |
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Its self-validating nature comes from the principle that only viable cells with active mitochondrial dehydrogenases can reduce the MTT reagent.
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours). The choice of duration depends on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: The plate is gently agitated to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antibacterial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria presents a global health crisis. Morpholine is a key component in several antibacterial agents, including the FDA-approved drug Linezolid, which is effective against resistant Gram-positive bacteria.[7][8] More recently, novel metal-based complexes incorporating morpholine have shown exceptional promise.
A series of ruthenium-based agents modified with a morpholine moiety demonstrated potent efficacy against Staphylococcus aureus (S. aureus), a pathogen notorious for its resistance mechanisms.[9] The most active complex, Ru(ii)-3 , exhibited a multi-target mechanism, including membrane disruption and the induction of reactive oxygen species (ROS), making it difficult for bacteria to develop resistance.
Comparative Data: Antibacterial Activity (MIC)
| Compound | MIC against S. aureus (µg/mL)[9] |
| Ru(ii)-3 | 0.78 |
| Ciprofloxacin (Control) | 1.56 |
| Kanamycin (Control) | 6.25 |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Its reliability is established through standardized procedures (e.g., by the Clinical and Laboratory Standards Institute - CLSI).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in the broth directly in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Several controls are essential for validation:
-
Growth Control: Broth with bacteria, no compound.
-
Sterility Control: Broth only, no bacteria.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a plate reader.
Antidepressant Activity: Modulating Neurotransmitter Systems
Morpholine is a structural feature in several antidepressant drugs, including the reversible inhibitor of monoamine oxidase A (MAO-A) Moclobemide and the selective norepinephrine reuptake inhibitor (NRI) Reboxetine.[10][11] The morpholine ring's properties are thought to contribute to blood-brain barrier penetration and optimal interaction with neurotransmitter transporters or enzymes.
A compelling comparative study investigated the antidepressant properties of YM-08054-1 , a 2-(7-indeyloxymethyl)morpholine derivative, by assessing its ability to inhibit the uptake of norepinephrine (NE) and serotonin (5-HT) in rat brain synaptosomes.[12] This mechanism is shared by many classic tricyclic antidepressants.
Caption: Mechanism of neurotransmitter reuptake inhibition by morpholine-based antidepressants.
Comparative Data: Neurotransmitter Uptake Inhibition
| Compound | ¹⁴C-NE Uptake Inhibition IC₅₀ (µM)[12] | ¹⁴C-5-HT Uptake Inhibition IC₅₀ (µM)[12] |
| YM-08054-1 | 0.054 | 0.027 |
| Amitriptyline | 0.090 | 0.090 |
| Imipramine | 0.040 | 0.220 |
| Viloxazine | 0.380 | 6.0 |
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
This ex vivo assay provides a robust system for screening compounds that interfere with neurotransmitter reuptake, a key mechanism for antidepressant action.
-
Synaptosome Preparation: Brain tissue (e.g., from the cortex or hypothalamus of rats) is homogenized in ice-cold sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.
-
Assay Buffer: The synaptosomes are resuspended in a physiological buffer (e.g., Krebs-Ringer phosphate buffer).
-
Pre-incubation: The synaptosomal suspension is pre-incubated with various concentrations of the test compound or a vehicle control for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: The uptake reaction is started by adding a low concentration of radiolabeled neurotransmitter (e.g., ¹⁴C-NE or ¹⁴C-5-HT).
-
Incubation: The reaction proceeds for a very short time (e.g., 3-5 minutes) to measure the initial rate of uptake. A parallel set of tubes is kept on ice to determine non-specific uptake.
-
Termination: The uptake is rapidly terminated by adding ice-cold buffer followed by immediate filtration through glass fiber filters to separate the synaptosomes from the buffer.
-
Washing and Quantification: The filters are washed quickly with more cold buffer to remove non-internalized radiolabel. The radioactivity trapped on the filters (representing neurotransmitter uptake) is then measured by liquid scintillation counting.
-
Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (ice control) from the total uptake. The percent inhibition is determined for each compound concentration, and the IC₅₀ is calculated.
Conclusion
The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a wide array of therapeutic areas.[1][2] Its ability to enhance potency, selectivity, and pharmacokinetic properties has been proven in anticancer, antibacterial, and antidepressant agents, among others. The examples and protocols provided in this guide highlight how appropriately substituted morpholine derivatives can be tailored to interact with specific biological targets, from enzymes like PI3K and VEGFR-2 to neurotransmitter transporters. As our understanding of disease pathology deepens, the rational design of novel therapeutics will continue to rely on privileged structures like morpholine to translate molecular insights into clinically effective drugs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprems.com [ijprems.com]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological and biochemical studies on a new compound, 2-(7-indeyloxymethyl)morpholine hydrochloride (YM-08054-1), and its derivatives with potential antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Morpholine Derivatives: A Comparative Analysis
The morpholine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique physicochemical properties, conferred by the embedded ether and amine functionalities, make it a privileged structure in a multitude of approved drugs and advanced materials. For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route to access tailored morpholine derivatives is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, comparative analysis of the most pertinent synthetic strategies for constructing the morpholine ring and its derivatives, grounded in experimental data and field-proven insights.
Classical Industrial Syntheses: The Workhorses of Morpholine Production
The large-scale industrial production of morpholine has historically been dominated by two primary methods: the dehydration of diethanolamine and the reaction of diethylene glycol with ammonia. These methods are valued for their use of readily available starting materials and high-throughput capabilities.
Dehydration of Diethanolamine (DEA)
This is one of the most established methods for the industrial synthesis of unsubstituted morpholine.[1] The reaction proceeds via an acid-catalyzed intramolecular cyclization of diethanolamine, with the elimination of a water molecule.
Mechanism: The reaction is initiated by the protonation of one of the hydroxyl groups of diethanolamine by a strong acid, typically sulfuric acid. This is followed by an intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a cyclic intermediate. Subsequent dehydration yields the morpholine ring. Industrial processes using oleum have reported yields as high as 90-95%.[2] A laboratory-scale synthesis might yield between 35-50%.[2]
Caption: Mechanism of Acid-Catalyzed Dehydration of Diethanolamine.
Experimental Protocol (Laboratory Scale):
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 105 g (1.0 mol) of diethanolamine.
-
Slowly and with vigorous stirring, add 176 g (1.8 mol) of concentrated sulfuric acid, ensuring the temperature does not exceed 100°C.
-
Heat the mixture to 200°C and maintain this temperature for 10 hours.
-
After cooling, the reaction mixture is carefully neutralized with a 50% sodium hydroxide solution.
-
The resulting mixture is then subjected to steam distillation to isolate the crude morpholine.
-
The crude morpholine is dried over potassium hydroxide pellets and then purified by fractional distillation.
Data Summary: Dehydration of Diethanolamine
| Parameter | Value | Reference |
| Starting Material | Diethanolamine | [1] |
| Key Reagent | Concentrated Sulfuric Acid | [1] |
| Temperature | 180-210°C | [2] |
| Reaction Time | 10-15 hours | [2] |
| Industrial Yield | 90-95% (with oleum) | [3] |
| Lab-Scale Yield | 35-50% | [2] |
Pros and Cons:
-
Pros: High-yielding industrial method, readily available and inexpensive starting materials.
-
Cons: Harsh reaction conditions (high temperature, strong acid), significant generation of inorganic waste (sodium sulfate after neutralization), and potential for side reactions like charring.[2]
Reaction of Diethylene Glycol (DEG) with Ammonia
This method has largely superseded the DEA/sulfuric acid process in modern industrial production due to its improved efficiency and more environmentally benign nature.[2] The reaction involves the reductive amination of diethylene glycol in the presence of a hydrogenation catalyst.
Mechanism: The reaction proceeds through a series of hydrogenation and dehydrogenation steps on the surface of a heterogeneous catalyst. Diethylene glycol is first dehydrogenated to an aldehyde intermediate, which then reacts with ammonia to form an imine. Subsequent hydrogenation of the imine and intramolecular cyclization leads to the formation of morpholine.
Caption: Simplified Reaction Pathway for Morpholine Synthesis from DEG and Ammonia.
Experimental Protocol (Industrial Process Overview):
-
Diethylene glycol and ammonia are continuously fed into a fixed-bed reactor containing a hydrogenation catalyst (e.g., nickel, copper, or cobalt on an alumina support).[2]
-
The reaction is carried out at high temperature (150-400°C) and pressure (30-400 atm) in the presence of hydrogen gas.[4]
-
The product stream is cooled, and the excess ammonia and hydrogen are separated and recycled.
-
The liquid product is then purified by distillation to isolate morpholine.
Data Summary: Reaction of Diethylene Glycol with Ammonia
| Parameter | Value | Reference |
| Starting Materials | Diethylene Glycol, Ammonia | [1] |
| Catalyst | Ni, Cu, Co on Alumina | [2][5] |
| Temperature | 150-400°C | [4] |
| Pressure | 30-400 atm | [4] |
| DEG Conversion | 60-99% | [2][5] |
| Morpholine Selectivity | up to 95% | [5] |
Pros and Cons:
-
Pros: High efficiency, can be run as a continuous process, less corrosive than the DEA/sulfuric acid method.
-
Cons: Requires high pressure and temperature, catalyst deactivation can be an issue, and formation of byproducts such as 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine can occur.[2]
Modern Synthetic Routes: Precision and Diversity
While classical methods are effective for the bulk synthesis of unsubstituted morpholine, the demand for structurally diverse and stereochemically defined morpholine derivatives in drug discovery has driven the development of more sophisticated synthetic strategies.
Reductive Amination for N-Substituted Morpholines
Reductive amination is a powerful and widely used method for the N-functionalization of the morpholine scaffold. This two-step, one-pot process involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-substituted morpholine.
Mechanism: The reaction begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion. A reducing agent, typically a borohydride derivative, then delivers a hydride to the iminium carbon to yield the N-substituted morpholine.
Caption: General Scheme for Reductive Amination of Morpholine.
Experimental Protocol (General Procedure):
-
To a solution of morpholine (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary: Reductive Amination for N-Substituted Morpholines
| Aldehyde/Ketone | Product | Yield | Reference |
| Benzaldehyde | N-Benzylmorpholine | >95% | [6] |
| Cyclohexanone | N-Cyclohexylmorpholine | >95% | [6] |
| Formaldehyde | N-Methylmorpholine | 72% | [7] |
Pros and Cons:
-
Pros: Mild reaction conditions, high functional group tolerance, commercially available and diverse range of aldehydes and ketones, generally high yields.[8]
-
Cons: The use of stoichiometric amounts of reducing agents can be a drawback for large-scale synthesis.
Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid construction of complex molecules, including morpholine derivatives.[9] This one-pot reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By choosing appropriate starting materials with latent functionalities, a subsequent intramolecular cyclization can lead to the formation of the morpholine ring.
Mechanism: The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular O-acylation (the Mumm rearrangement) to give the final α-acylamino amide product. Post-Ugi cyclization to form the morpholine ring can be achieved through various strategies, often involving the removal of a protecting group to unmask a nucleophile that can attack an electrophilic site within the Ugi product.[10]
Experimental Protocol (Example Synthesis of a 3,3-Disubstituted Morpholine):
-
Ugi Reaction: To a solution of an α-hydroxy ketone (1.0 equiv), an amine (1.0 equiv), and an isocyanide (1.0 equiv) in methanol (1.0 M), add sodium azide (1.0 equiv). Stir the mixture at room temperature for 24 hours.
-
Purification of Ugi Adduct: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Ugi adduct.
-
Cyclization: Dissolve the purified Ugi adduct in acetonitrile. Cool the solution to 0°C and add sodium hydride (1.5 equiv). Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired morpholine derivative.[10]
Data Summary: Ugi Reaction for Morpholine Synthesis
| Amine | Aldehyde/Ketone | Isocyanide | Yield of Morpholine | Reference |
| Ethanolamine | Chloroacetaldehyde | Benzyl isocyanide | 68% (one-pot) | [10] |
| Ethanolamine | Chloroacetaldehyde | Cyclohexyl isocyanide | 75% (one-pot) | [10] |
| Ethanolamine | Chloroacetaldehyde | tert-Butyl isocyanide | 65% (one-pot) | [10] |
Pros and Cons:
-
Pros: High degree of molecular diversity from readily available starting materials, operational simplicity, and the ability to generate complex scaffolds in a single step.[10]
-
Cons: The foul smell of isocyanides can be a practical issue, and the optimization of reaction conditions for the cyclization step may be required for different substrates.
Palladium-Catalyzed Synthesis
Palladium catalysis has emerged as a versatile tool for the synthesis of substituted morpholines, offering high levels of stereo- and regioselectivity.[11] One notable approach involves the palladium-catalyzed carboamination of O-allyl ethanolamines.[12]
Mechanism: The catalytic cycle is thought to begin with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. Subsequent coordination of the O-allyl ethanolamine and deprotonation of the amine forms a palladium-amido complex. Intramolecular syn-aminopalladation of the alkene followed by reductive elimination yields the cis-disubstituted morpholine and regenerates the Pd(0) catalyst.[12]
Experimental Protocol (Synthesis of a cis-3,5-Disubstituted Morpholine):
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(tBu)₃, 4 mol%), and NaOtBu (2.0 equiv).
-
The tube is removed from the glovebox, and the aryl bromide (1.0 equiv) and a solution of the O-allyl ethanolamine substrate (1.2 equiv) in toluene are added.
-
The reaction mixture is heated to 80°C for 12-24 hours.
-
After cooling to room temperature, the reaction is diluted with ether and filtered through a plug of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired morpholine derivative.[12]
Data Summary: Palladium-Catalyzed Morpholine Synthesis
| Aryl Bromide | O-Allyl Ethanolamine | Product | Yield | Reference |
| 4-Bromotoluene | (S)-2-(allyloxy)-1-phenylethanamine | (3S,5S)-3-methyl-5-phenyl-4-(p-tolyl)morpholine | 75% | [12] |
| 1-Bromo-4-methoxybenzene | (S)-2-(allyloxy)-1-phenylethanamine | (3S,5S)-4-(4-methoxyphenyl)-3-methyl-5-phenylmorpholine | 82% | [12] |
| 2-Bromonaphthalene | (S)-2-(allyloxy)-1-phenylethanamine | (3S,5S)-3-methyl-4-(naphthalen-2-yl)-5-phenylmorpholine | 78% | [12] |
Pros and Cons:
-
Pros: High stereoselectivity, good functional group tolerance, and the ability to construct complex, enantiopure morpholine derivatives.[12]
-
Cons: The cost of the palladium catalyst and ligands can be a significant factor, and the reaction conditions may require careful optimization.
Copper-Catalyzed Three-Component Synthesis
A more recent development involves the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to afford highly substituted morpholines.[2] This method offers a convergent and atom-economical approach to complex morpholine structures.
Mechanism: The proposed mechanism involves the formation of a copper carbene from the reaction of the copper(I) catalyst with the diazomalonate. In parallel, the amino alcohol and aldehyde condense to form an imino alcohol. The copper carbene then inserts into the O-H bond of the imino alcohol, followed by an intramolecular nucleophilic attack of the resulting enolate onto the iminium ion to form the morpholine ring and regenerate the copper catalyst.[2]
Experimental Protocol (General Procedure):
-
To a vial containing a copper(I) catalyst (e.g., CuI, 5 mol%) is added a solution of the amino alcohol (2.0 equiv) and the aldehyde (3.0 equiv) in toluene.
-
A solution of the diazomalonate (1.0 equiv) in toluene is then added.
-
The vial is sealed and heated to 90°C for 12 hours.
-
After cooling, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel.[2]
Data Summary: Copper-Catalyzed Three-Component Synthesis
| Amino Alcohol | Aldehyde | Diazomalonate | Yield | Reference |
| 2-Amino-2-methyl-1-propanol | 4-Methylbenzaldehyde | Diethyl diazomalonate | 65% | [2] |
| (S)-2-Amino-3-methyl-1-butanol | 4-Methylbenzaldehyde | Diethyl diazomalonate | 47% | [2] |
| 2-Amino-2-methyl-1-propanol | 4-Chlorobenzaldehyde | Diethyl diazomalonate | 62% | [2] |
Pros and Cons:
-
Pros: Use of an inexpensive and earth-abundant copper catalyst, high functional group tolerance, and a convergent approach to highly substituted morpholines.[13][14]
-
Cons: The synthesis of diazomalonates is an additional step, and the reaction may exhibit low diastereoselectivity with chiral amino alcohols.[2]
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Typical Yields | Key Advantages | Key Disadvantages |
| Dehydration of DEA | Diethanolamine | High temperature, strong acid | 35-95% | Inexpensive, high-throughput | Harsh conditions, waste generation |
| DEG + Ammonia | Diethylene Glycol, Ammonia | High pressure, catalyst | 60-95% | Continuous process, efficient | High pressure/temp, byproducts |
| Reductive Amination | Morpholine, Aldehyde/Ketone | Mild, one-pot | 70->95% | High functional group tolerance | Stoichiometric reductant |
| Ugi Reaction | Amine, Aldehyde, Acid, Isocyanide | Multicomponent, convergent | 45-85% | High diversity, one-pot | Isocyanide odor, optimization |
| Pd-Catalyzed | O-Allyl Ethanolamine, Aryl Halide | High stereoselectivity | 75-82% | Access to enantiopure products | Catalyst cost |
| Cu-Catalyzed | Amino Alcohol, Aldehyde, Diazo | Convergent, atom-economical | 41-70% | Inexpensive catalyst | Low diastereoselectivity |
Conclusion
References
- 1. BJOC - Copper-catalyzed monoselective C–H amination of ferrocenes with alkylamines [beilstein-journals.org]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly functional group tolerance in copper-catalyzed N-arylation of nitrogen-containing heterocycles under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Handling of 2-(Aminomethyl)morpholine: A Guide for Laboratory Professionals
A crucial aspect of laboratory safety is the thorough understanding and careful handling of all chemical reagents. This guide provides essential safety and logistical information for the use of 2-(Aminomethyl)morpholine in a research and development setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of their work.
Immediate Safety and Hazard Assessment
Based on the available data for the 4-BOC protected analogue, this compound should be treated as a hazardous substance. The primary concerns are skin and eye irritation, and potential respiratory irritation[1].
Hazard Statements for this compound, 4-BOC protected:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Given the amine functional group, there is also a potential for corrosivity, and this should be assumed until specific data for the unprotected compound becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE based on the hazards identified for the protected analogue and general best practices for handling amines.
| Body Part | Recommended PPE | Material/Specification | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles meeting EN166 or equivalent. Full-face shield. | To protect against splashes that can cause serious eye irritation or damage. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Glove thickness and breakthrough time should be considered based on the specific task and duration. | To prevent skin contact which can cause irritation. Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from accidental splashes. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
1. Pre-Operational Checks:
- Crucially, obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound.
- Ensure that a functioning safety shower and eyewash station are readily accessible.
- Confirm that the chemical fume hood is in proper working order.
2. Handling Procedures:
- Always wear the appropriate PPE as detailed in the table above.
- Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure[1].
- When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a spatula or a properly calibrated pipette.
- Keep the container of this compound tightly sealed when not in use to prevent the release of vapors[1].
- Avoid contact with incompatible materials. While specific incompatibilities for the unprotected form are not detailed, amines are generally incompatible with strong oxidizing agents, acids, and acid anhydrides.
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
1. Skin Contact:
- Immediately flush the affected area with copious amounts of water for at least 15 minutes[2][3].
- Remove any contaminated clothing while continuing to flush.
- Seek medical attention if irritation develops or persists[1].
2. Eye Contact:
- Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces[1].
- Remove contact lenses if present and easy to do so.
- Seek immediate medical attention from an ophthalmologist.
3. Inhalation:
- Move the affected individual to fresh air immediately[1].
- If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
- Seek immediate medical attention.
4. Spills:
- For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
- Collect the absorbed material into a designated, labeled waste container.
- Clean the spill area thoroughly with a suitable decontaminating agent.
- For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal[1][3].
-
Do not dispose of this compound down the drain or in general waste.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive laboratory environment. The principles of proactive risk assessment, diligent use of protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
